Product packaging for Sodium dehydrocholate(Cat. No.:CAS No. 145-41-5)

Sodium dehydrocholate

Cat. No.: B1670196
CAS No.: 145-41-5
M. Wt: 425.5 g/mol
InChI Key: SHQJNIUBZKDVAW-CAOXKPNISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sodium Dehydrocholate is a bile acid.
A semisynthetic bile acid made from cholic acid. It is used as a cholagogue, hydrocholeretic, diuretic, and as a diagnostic aid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H34NaO5 B1670196 Sodium dehydrocholate CAS No. 145-41-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

145-41-5

Molecular Formula

C24H34NaO5

Molecular Weight

425.5 g/mol

IUPAC Name

sodium;(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C24H34O5.Na/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26;/h13-14,16-18,22H,4-12H2,1-3H3,(H,28,29);/t13-,14+,16-,17+,18+,22+,23+,24-;/m1./s1

InChI Key

SHQJNIUBZKDVAW-CAOXKPNISA-N

SMILES

CC(CCC(=O)[O-])C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C.[Na+]

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C.[Na]

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C.[Na]

Appearance

Solid powder

Other CAS No.

145-41-5

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

81-23-2 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(5beta)-3,7,12-Trioxocholan-24-oic Acid
Atrocholin
Cholan HMB
Cholan-HMB
CholanHMB
Chologon
Decholin
Dehydrocholate
Dehydrocholate, Sodium
Dehydrocholic Acid
Dehydrocholic Acid, Lithium Salt
Dehydrocholic Acid, Magnesium Salt
Dehydrocholic Acid, Potassium Salt
Dehydrocholic Acid, Sodium Salt
Ketocholanic Acid
Sodium Dehydrocholate
Triketocholanic Acid
Trioxocholate

Origin of Product

United States

Foundational & Exploratory

The Hydrocholeretic Action of Sodium Dehydrocholate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium dehydrocholate (B1245472), a synthetic bile acid derivative, is a potent hydrocholeretic agent that stimulates a significant increase in the volume of bile secreted by the liver, with a lesser effect on the secretion of biliary solids. This technical guide provides an in-depth exploration of the mechanism of action of sodium dehydrocholate, focusing on its physiological effects on bile formation, its influence on cellular and molecular pathways, and its pharmacokinetic profile. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research. The guide also includes visualizations of the proposed signaling pathways and experimental workflows to offer a comprehensive understanding of this compound's biological activity.

Introduction

This compound is the sodium salt of dehydrocholic acid, a synthetic keto-bile acid. It is clinically utilized for its hydrocholeretic properties, which are beneficial in conditions characterized by impaired bile flow, such as certain forms of cholestasis and to facilitate biliary drainage. Unlike natural conjugated bile acids, which are potent choleretics that increase the secretion of both bile water and bile solids, this compound primarily enhances the aqueous component of bile. This unique property makes it a valuable tool for flushing the biliary tree. This guide will dissect the multifaceted mechanism of action of this compound.

Mechanism of Action

The primary mechanism of action of this compound is its ability to induce "hydrocholeresis," a profuse secretion of watery bile. This effect is attributed to its osmotic activity in the bile canaliculi and its influence on the paracellular pathway.

Osmotic Choleresis

This compound and its metabolites are actively secreted into the bile canaliculi. Once in the canalicular lumen, they exert an osmotic force, drawing water and electrolytes from the hepatocytes into the bile. This results in a significant increase in bile volume.

Modulation of Tight Junction Permeability

Evidence suggests that bile acids can modulate the permeability of the tight junctions between hepatocytes. While the direct effects of this compound on specific tight junction proteins are still under investigation, it is hypothesized that it may transiently alter the conformation or localization of proteins such as claudins and occludin, thereby increasing the paracellular flux of water and ions into the bile.

Tight_Junction_Modulation cluster_hepatocytes Hepatocytes cluster_canaliculus Bile Canaliculus Hepatocyte1 Hepatocyte 1 TJ Tight Junction (Claudin, Occludin) Hepatocyte2 Hepatocyte 2 Bile_Canaliculus Bile Flow SDC This compound SDC->TJ Modulates Paracellular_Flux Increased Paracellular Water and Ion Flux TJ->Paracellular_Flux Increases Permeability Paracellular_Flux->Bile_Canaliculus Contributes to

Caption: Proposed mechanism of tight junction modulation by this compound.
Cellular Protective Mechanisms

Recent studies suggest that dehydrocholic acid, the parent compound of this compound, may exert protective effects on hepatocytes and pancreatic acinar cells through the modulation of autophagy and mitochondrial function, particularly in the context of pancreatitis.

Dehydrocholic acid has been shown to restore autophagy, a cellular process for degrading and recycling damaged components. This is thought to be mediated, in part, through the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. The proposed mechanism involves the nuclear translocation of TFEB, leading to the expression of autophagy-related genes.

Autophagy_Induction SDC This compound Cellular_Stress Cellular Stress SDC->Cellular_Stress Mitigates TFEB_Nucleus TFEB (Nucleus) SDC->TFEB_Nucleus Promotes Nuclear Translocation TFEB_Cytoplasm TFEB (Cytoplasm) Cellular_Stress->TFEB_Cytoplasm Inhibits Nuclear Translocation Autophagy_Genes Autophagy Gene Expression TFEB_Nucleus->Autophagy_Genes Activates Autophagosome Autophagosome Formation Autophagy_Genes->Autophagosome Leads to Cellular_Homeostasis Restoration of Cellular Homeostasis Autophagosome->Cellular_Homeostasis Results in

Caption: this compound's proposed role in autophagy induction via TFEB.

Dehydrocholic acid may also protect mitochondria from dysfunction by reducing the production of reactive oxygen species (ROS) and preserving the mitochondrial membrane potential. This is crucial for maintaining cellular energy production (ATP) and preventing apoptosis.

Mitochondrial_Protection SDC This compound Mitochondrial_Stress Mitochondrial Stress SDC->Mitochondrial_Stress Reduces Mitochondrial_Function Preserved Mitochondrial Function SDC->Mitochondrial_Function Promotes ROS_Production Increased ROS Production Mitochondrial_Stress->ROS_Production MMP_Collapse Decreased Mitochondrial Membrane Potential Mitochondrial_Stress->MMP_Collapse ATP_Depletion ATP Depletion MMP_Collapse->ATP_Depletion Cell_Survival Enhanced Cell Survival Mitochondrial_Function->Cell_Survival Leads to Bile_Duct_Cannulation_Workflow Start Anesthetize Rat Prep Surgical Preparation Start->Prep Incision Midline Abdominal Incision Prep->Incision Expose_BD Expose Common Bile Duct Incision->Expose_BD Ligate_BD Ligate Bile Duct Expose_BD->Ligate_BD Insert_Cannula Insert and Secure Cannula Ligate_BD->Insert_Cannula Exteriorize Exteriorize Cannula Insert_Cannula->Exteriorize Close_Incision Close Abdominal Incision Exteriorize->Close_Incision Recover Recovery in Metabolic Cage Close_Incision->Recover Collect_Bile Continuous Bile Collection Recover->Collect_Bile

An In-depth Technical Guide to the Physicochemical Properties of Sodium Dehydrocholate for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium dehydrocholate (B1245472), the sodium salt of dehydrocholic acid, is a synthetic bile acid derivative with significant applications in biomedical research and pharmaceutical development. Unlike naturally occurring bile salts, its unique chemical structure, characterized by three ketone groups on the steroid nucleus, confers distinct physicochemical properties that influence its biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties of sodium dehydrocholate, detailed experimental protocols for their determination, and an exploration of its role in relevant biological pathways.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for its application in research, influencing its solubility, stability, and interactions with biological systems.

Summary of Physicochemical Data

A compilation of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₂₄H₃₃NaO₅[1]
Molecular Weight 424.51 g/mol [1]
Appearance White to off-white or beige crystalline powder/solid.[2]
Melting Point >300 °C
pKa (of Dehydrocholic Acid) 4.98
Solubility in Water (20 °C) 0.1 M (approx. 42.45 g/L)[2]
Solubility in DMSO 50 mg/mL (117.78 mM)
Solubility in other organic solvents Slightly soluble in ethanol (B145695) and methanol; practically insoluble in acetone.[3]
Critical Micelle Concentration (CMC) Does not form micelles in a classical manner.[4]
Aggregation Number Not applicable as it does not form conventional micelles.[4]

Micellar Properties: A Key Distinction

A critical aspect of this compound's behavior in aqueous solutions is its limited ability to form micelles. Unlike many other bile salts, such as sodium deoxycholate, which readily self-assemble into micelles above a certain concentration (the critical micelle concentration or CMC), this compound does not exhibit this property in the same manner. This is attributed to the presence of the three keto groups, which alter the molecule's amphiphilicity and geometry, hindering the formation of stable micellar aggregates. The lack of micelle formation is a key factor to consider when designing experiments, particularly those involving solubilization.

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the parent acid, dehydrocholic acid, can be determined by potentiometric titration. This method involves monitoring the pH of a solution of the acid as a titrant of known concentration is added.

Materials:

  • Dehydrocholic acid

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) for maintaining ionic strength

  • Deionized water

  • pH meter with a combination pH electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Sample Preparation: Accurately weigh a known amount of dehydrocholic acid and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 1 mM). An organic co-solvent like ethanol may be used if solubility is an issue, but the pKa value will be an apparent pKa for that specific solvent mixture.

  • Titration Setup: Place the dehydrocholic acid solution in a beaker with a magnetic stir bar. If necessary, add KCl to maintain a constant ionic strength. Immerse the pH electrode in the solution.

  • Titration: Slowly add the standardized NaOH solution in small, precise increments from the burette. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Data Analysis: Plot the pH values against the volume of NaOH added. The equivalence point is the point of steepest inflection on the titration curve. The pKa is the pH at the half-equivalence point. Alternatively, a Gran plot can be used for more accurate determination of the equivalence point.

Determination of Aqueous Solubility

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound

  • Deionized water

  • Small vials or flasks with tight-fitting caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical balance

  • Spectrophotometer or other suitable analytical instrument for quantification

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume of deionized water.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 20 °C). Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot as necessary and determine the concentration of this compound using a suitable analytical method, such as UV-Vis spectrophotometry, after creating a standard curve.

  • Calculation: Calculate the solubility in g/L or other desired units based on the measured concentration and any dilution factors.

Surface Tension Measurement (Du Noüy Ring Method)

While this compound does not form micelles in a classical sense, measuring its effect on surface tension can still provide valuable information about its surface activity. The Du Noüy ring method is a widely used technique for this purpose.

Materials:

  • This compound solutions of varying concentrations in deionized water

  • Tensiometer equipped with a platinum-iridium Du Noüy ring

  • Glass vessel for the sample

Procedure:

  • Instrument Setup and Calibration: Ensure the tensiometer is level and the Du Noüy ring is clean (flame-cleaned to red-hot and allowed to cool). Calibrate the instrument according to the manufacturer's instructions, often using high-purity water.

  • Sample Measurement: Place the this compound solution in the sample vessel. Raise the sample vessel until the ring is submerged in the liquid.

  • Measurement Execution: Slowly lower the sample vessel. The ring will pull a meniscus of the liquid with it. The force required to pull the ring through the surface is measured. The maximum force just before the lamella breaks is recorded.

  • Calculation: The surface tension is calculated from the maximum force, the radius of the ring, and a correction factor that accounts for the shape of the meniscus. Modern tensiometers often perform this calculation automatically.[5][6][7][8][9]

  • Data Analysis: Plot surface tension versus the logarithm of the this compound concentration. For typical surfactants, a sharp break in the curve indicates the CMC. For this compound, a more gradual decrease in surface tension with increasing concentration is expected, without a distinct CMC.

Protein Solubilization

This compound can be used as a detergent to solubilize membrane proteins, although its efficacy may differ from micelle-forming bile salts.

Materials:

  • Cell or membrane preparation containing the protein of interest

  • Lysis/solubilization buffer (e.g., Tris-HCl, NaCl, protease inhibitors)

  • This compound stock solution

  • Ultrasonicator or homogenizer

  • Centrifuge (ultracentrifuge may be required)

  • Method for protein quantification (e.g., BCA assay)

Procedure:

  • Buffer Preparation: Prepare a suitable lysis buffer containing a buffering agent, salt, and protease inhibitors. Determine the optimal concentration of this compound to be used (typically in the range of 0.5-2% w/v).

  • Homogenization: Resuspend the cell pellet or membrane fraction in the lysis buffer containing this compound.

  • Solubilization: Disrupt the cells/membranes to facilitate solubilization. This can be achieved by sonication on ice or by mechanical homogenization. Incubate the mixture, often with gentle agitation, for a period of time (e.g., 30-60 minutes) at a low temperature (e.g., 4 °C) to allow for solubilization of the membrane proteins.

  • Clarification: Centrifuge the lysate at high speed (e.g., >100,000 x g for 60 minutes) to pellet insoluble material, such as cytoskeletal components and non-solubilized membranes.

  • Analysis: Carefully collect the supernatant, which contains the solubilized proteins. The protein concentration in the supernatant can then be determined using a detergent-compatible protein assay. The efficiency of solubilization can be assessed by comparing the protein concentration in the supernatant to the total protein concentration in the starting material.

Signaling Pathways and Biological Interactions

Bile acids, including synthetic derivatives like dehydrocholic acid, are not merely digestive aids but also act as signaling molecules that regulate a variety of cellular processes, primarily through the activation of nuclear receptors.

Interaction with Xenobiotic Receptors (PXR and CAR)

The Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR) are key nuclear receptors that function as xenobiotic sensors, regulating the expression of genes involved in drug metabolism and detoxification. Some bile acids are known to be endogenous ligands for these receptors. While direct binding of this compound to PXR and CAR is not as extensively studied as other bile acids, its structural similarity suggests it may have a role in modulating these pathways. Activation of PXR and CAR by bile acids leads to the transcriptional regulation of genes encoding Phase I (e.g., cytochrome P450 enzymes) and Phase II (e.g., UDP-glucuronosyltransferases) metabolizing enzymes, as well as drug transporters.

PXR_CAR_Activation cluster_nucleus Cell Nucleus BileAcid Sodium Dehydrocholate PXR PXR BileAcid->PXR Binds to CAR CAR BileAcid->CAR Binds to PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR Forms Heterodimer CAR_RXR CAR-RXR Heterodimer CAR->CAR_RXR Forms Heterodimer RXR RXR RXR->PXR_RXR RXR->CAR_RXR TargetGenes Target Genes (e.g., CYP3A4, UGTs) PXR_RXR->TargetGenes Binds to Response Element CAR_RXR->TargetGenes Binds to Response Element Nucleus Nucleus Transcription Increased Transcription TargetGenes->Transcription

Caption: Potential activation of PXR and CAR by this compound.

Bile Acid-Dependent Choleresis

The primary pharmacological effect of this compound is its choleretic action, which is the stimulation of bile flow. This effect is considered "bile acid-dependent," meaning it involves the active transport of bile acids into the bile canaliculi, which then osmotically draws water and other electrolytes, increasing bile volume. This process is regulated by a complex interplay of transporters at the canalicular membrane of hepatocytes.

Choleresis_Workflow cluster_hepatocyte Hepatocyte SinusoidalBlood Sinusoidal Blood NTCP NTCP/OATPs SinusoidalBlood->NTCP Uptake BileCanaliculus Bile Canaliculus BileFlow Increased Bile Flow BileCanaliculus->BileFlow Osmotic Gradient NaDHC Sodium Dehydrocholate NTCP->NaDHC Transports BSEP BSEP BSEP->BileCanaliculus Active Transport NaDHC->BSEP Substrate for

Caption: Workflow of bile acid-dependent choleresis induced by this compound.

Conclusion

This compound presents a unique profile among bile acids, primarily due to its distinct chemical structure and consequent lack of classical micelle formation. This guide has provided a detailed summary of its key physicochemical properties, offering researchers a solid foundation for its use in experimental settings. The provided protocols offer practical guidance for the characterization of this and similar molecules. A deeper understanding of its interactions with cellular signaling pathways, such as those mediated by PXR and CAR, will continue to be an important area of research, potentially uncovering new therapeutic applications for this synthetic bile acid.

References

The Impact of Sodium Dehydrocholate on Cellular Functions and Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium dehydrocholate (B1245472), a synthetic bile acid analogue, exerts a range of biological effects primarily centered on its potent choleretic activity and its ability to modulate membrane permeability. These properties underpin its historical use as a diagnostic and therapeutic agent for biliary disorders and its emerging application as a penetration enhancer in drug delivery systems. This technical guide provides an in-depth exploration of the biological functions and cellular pathways affected by sodium dehydrocholate. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling cascades to support further research and development in this area.

Introduction

This compound (CAS 145-41-5) is the sodium salt of dehydrocholic acid, a semisynthetic bile acid derived from cholic acid.[1] Unlike endogenous bile acids, it possesses three keto groups in place of hydroxyl groups on the steroid nucleus, rendering it a powerful hydrocholeretic agent that stimulates the secretion of a large volume of low-viscosity bile.[2][3] Beyond its well-documented effects on bile flow, this compound interacts with cellular membranes and is known to influence key signaling pathways, including those involved in bile acid homeostasis and cellular stress responses. This guide will dissect these multifaceted biological activities.

Core Biological Functions

The primary biological functions of this compound can be categorized into two main areas: enhancement of bile secretion and modulation of cellular barriers.

Choleretic Effect

This compound is a potent choleretic, meaning it stimulates the liver to secrete a larger volume of bile.[2] This effect is primarily attributed to its ability to be actively transported into the bile canaliculi, creating an osmotic gradient that drives the movement of water and electrolytes into the bile.[4] Studies in animal models have demonstrated a significant increase in bile flow following the administration of this compound.

Modulation of Cellular Permeability

This compound acts as a permeation enhancer, a property attributed to its ability to transiently and reversibly disrupt cellular membranes.[5] This membranolytic activity facilitates the transport of molecules across biological barriers, such as the intestinal epithelium and the blood-brain barrier.[5][6] The mechanism of this action is believed to involve the extraction of membrane components and the formation of transient pores.[6][7]

Affected Signaling Pathways

While direct studies on the signaling pathways specifically modulated by this compound are limited, its identity as a bile acid salt and its metabolic conversion to other bile acids suggest its involvement in established bile acid signaling networks.[8]

Bile Acid Receptor Signaling (Hypothesized)

Bile acids are known to activate nuclear receptors like the Farnesoid X Receptor (FXR) and G-protein coupled receptors such as TGR5.[9][10] Activation of these receptors regulates genes involved in bile acid synthesis, transport, and detoxification, as well as glucose and lipid metabolism.[11] Given that this compound is metabolized to cholic and deoxycholic acids, it is highly probable that it indirectly influences FXR and TGR5 signaling.[8]

FXR is a key regulator of bile acid homeostasis.[12] Its activation in hepatocytes leads to the suppression of bile acid synthesis and promotes their transport and detoxification. In the intestine, FXR activation induces the expression of fibroblast growth factor 19 (FGF19), which also acts to repress bile acid synthesis in the liver.[11]

FXR_Signaling This compound This compound Metabolism Metabolism This compound->Metabolism Cholic Acid / Deoxycholic Acid Cholic Acid / Deoxycholic Acid Metabolism->Cholic Acid / Deoxycholic Acid FXR FXR Cholic Acid / Deoxycholic Acid->FXR FXR/RXR Heterodimer FXR/RXR Heterodimer FXR->FXR/RXR Heterodimer RXR RXR RXR->FXR/RXR Heterodimer SHP Expression SHP Expression FXR/RXR Heterodimer->SHP Expression CYP7A1 CYP7A1 SHP Expression->CYP7A1 Bile Acid Synthesis Bile Acid Synthesis CYP7A1->Bile Acid Synthesis

Hypothesized Farnesoid X Receptor (FXR) Signaling Pathway.

TGR5 is a cell surface receptor that, upon activation by bile acids, stimulates the production of intracellular cyclic AMP (cAMP).[13] This leads to the activation of Protein Kinase A (PKA) and downstream signaling cascades that influence energy expenditure, glucose homeostasis, and inflammation.[2][13]

TGR5_Signaling Bile Acids Bile Acids TGR5 TGR5 Bile Acids->TGR5 Gαs Gαs TGR5->Gαs Adenylate Cyclase Adenylate Cyclase Gαs->Adenylate Cyclase cAMP cAMP Adenylate Cyclase->cAMP PKA PKA cAMP->PKA Downstream Effects Downstream Effects PKA->Downstream Effects Tight_Junction_Modulation This compound This compound MLCK Activation MLCK Activation This compound->MLCK Activation Myosin Light Chain Phosphorylation Myosin Light Chain Phosphorylation MLCK Activation->Myosin Light Chain Phosphorylation Actomyosin Ring Contraction Actomyosin Ring Contraction Myosin Light Chain Phosphorylation->Actomyosin Ring Contraction Tight Junction Disruption Tight Junction Disruption Actomyosin Ring Contraction->Tight Junction Disruption Occludin/Claudin Redistribution Occludin/Claudin Redistribution Tight Junction Disruption->Occludin/Claudin Redistribution Increased Paracellular Permeability Increased Paracellular Permeability Tight Junction Disruption->Increased Paracellular Permeability Choleretic_Assay_Workflow cluster_animal_prep Animal Preparation cluster_experiment Experimental Procedure Anesthetize Rat Anesthetize Rat Laparotomy Laparotomy Anesthetize Rat->Laparotomy Cannulate Bile Duct Cannulate Bile Duct Laparotomy->Cannulate Bile Duct Ligate Cystic Duct Ligate Cystic Duct Cannulate Bile Duct->Ligate Cystic Duct IV Infusion of this compound IV Infusion of this compound Ligate Cystic Duct->IV Infusion of this compound Collect Bile Collect Bile IV Infusion of this compound->Collect Bile Measure Bile Flow Measure Bile Flow Collect Bile->Measure Bile Flow Analyze Bile Composition Analyze Bile Composition Measure Bile Flow->Analyze Bile Composition

References

In Vitro vs. In Vivo Effects of Sodium Dehydrocholate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium dehydrocholate (B1245472) (NaDHC), a synthetic bile acid, is primarily recognized for its potent hydrocholeretic action, significantly increasing the volume of bile secretion. This technical guide provides an in-depth analysis of the in vitro and in vivo effects of NaDHC, offering a comparative overview for research and drug development applications. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows.

Introduction

Sodium dehydrocholate is a sodium salt of dehydrocholic acid, a synthetic tri-keto bile acid. Unlike endogenous bile acids, which are amphipathic and form micelles, NaDHC is a planar and less hydrophobic molecule.[1] Its primary pharmacological effect is to increase bile flow, a property termed hydrocholeresis.[2][3] This effect is attributed to its ability to be actively transported into the bile canaliculus, creating an osmotic gradient that drives water movement. This guide explores the multifaceted effects of NaDHC in both laboratory (in vitro) and whole-organism (in vivo) settings, highlighting its mechanisms of action and experimental considerations.

In Vitro Effects of this compound

The in vitro effects of this compound are primarily investigated in cell culture models to understand its cellular and molecular mechanisms of action, including cytotoxicity, membrane permeability, and influence on cellular signaling.

Cytotoxicity

This compound, like other bile salts, can exhibit cytotoxic effects at high concentrations. These effects are often evaluated using various cell lines, such as hepatocytes and intestinal epithelial cells.

Table 1: In Vitro Cytotoxicity of this compound and Related Bile Salts

Cell LineCompoundConcentrationEffectReference
Pancreatic acinar cellsThis compound50-200 μMReduces necrosis induced by sodium taurocholate[3]
Caco-2Sodium Deoxycholate>2 mM (60 min)Altered cellular parameters[4][5]
TR146 (buccal)Sodium Deoxycholate>1.5 mM (60 min)Altered cellular parameters[4][5]
Breast Cancer CellsSodium DeoxycholateHigh concentrationsInduced apoptosis[6]
Breast Cancer CellsSodium DeoxycholateLow concentrationsPromoted proliferation[6]
Permeability Enhancement

Bile salts are known to act as permeation enhancers, a property attributed to their ability to fluidize cell membranes and modulate tight junctions.

Table 2: In Vitro Permeability-Enhancing Effects of Bile Salts

Cell ModelCompoundConcentrationEffectReference
Caco-2 monolayersSodium Glycodeoxycholate10 mMDoubled the Papp of [³H]-octreotide[4][5]
Caco-2 monolayersSodium Deoxycholate-Increased accumulation of epirubicin[7]
Caco-2/HT29-MTXSodium Glycodeoxycholate0.8 mM1.63-fold increase in lactulose (B1674317) transport[8]
Experimental Protocols: In Vitro Assays

This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Plate cells (e.g., HepG2, Caco-2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO, cell culture medium).[2][9] Replace the culture medium with the medium containing the test compound at various concentrations. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[10]

  • Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

This protocol outlines the steps to assess the effect of this compound on the permeability of a model compound across a Caco-2 cell monolayer.

  • Cell Culture: Seed Caco-2 cells on permeable supports (e.g., Transwell® inserts) and culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[11]

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the monolayers to ensure their integrity.

  • Permeability Study:

    • Wash the monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the transport buffer containing the model compound (e.g., a fluorescent marker like Lucifer yellow or a poorly permeable drug) and this compound at various concentrations to the apical (donor) side.

    • Add fresh transport buffer to the basolateral (receiver) side.

    • Incubate the plate at 37°C on an orbital shaker.

    • At specified time points, collect samples from the basolateral side and replace with fresh buffer.

  • Sample Analysis: Analyze the concentration of the model compound in the collected samples using an appropriate analytical method (e.g., fluorescence spectroscopy, LC-MS/MS).

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the monolayer.

In Vivo Effects of this compound

In vivo studies are crucial for understanding the systemic effects of this compound, particularly its hydrocholeretic action and its influence on biliary physiology.

Hydrocholeretic Effect

The most prominent in vivo effect of this compound is a marked increase in the volume of bile secreted.

Table 3: In Vivo Effects of this compound on Bile Flow

Animal ModelAdministration RouteDosageEffect on Bile FlowReference
Wistar RatsIntravenous infusion0.24 µmol/min/100 g69% increase[12][13]
RatsIntravenous infusion1-4 µmol/min/100g BWIncreased bile flow[3]
RatsOral (in diet)0.4% in diet for 1 weekIncreased bile flow[3]
SheepIntravenous infusion50 µmol/min for 20 minIncreased to a mean of 20.59 µL/kg/min[14]
Effects on Biliary Composition

While increasing bile volume, this compound can alter the concentration of other biliary components.

Table 4: In Vivo Effects of this compound on Biliary Composition

Animal ModelAdministration RouteDosageEffect on Biliary ComponentsReference
Wistar RatsIntravenous infusion0.24 µmol/min/100 gNo significant change in taurocholate, phospholipid, or cholesterol output[12][13]
RatsIntravenous infusion1-4 µmol/min/100g BWReduced secretion of endogenous and exogenous biliary bile acids and lipids[3]
SheepIntravenous infusion50 µmol/min for 20 minDecreased concentration of bilirubin (B190676), cholesterol, phospholipids, and cholates[14]
Experimental Protocols: In Vivo Assays

This protocol describes a method for studying the in vivo effects of this compound on bile secretion in a rat model.

  • Animal Preparation: Anesthetize male Wistar rats (e.g., with sodium pentobarbitone).[12][13] Perform a laparotomy to expose the common bile duct.

  • Bile Duct Cannulation: Ligate the common bile duct close to the duodenum and insert a cannula for bile collection.

  • Intravenous Cannulation: Cannulate a femoral or jugular vein for the infusion of this compound.

  • Stabilization Period: Allow the animal to stabilize after surgery and collect basal bile samples.

  • Compound Administration: Infuse a solution of this compound at a constant rate for a defined period.

  • Bile Collection: Collect bile in pre-weighed tubes at regular intervals throughout the experiment.

  • Sample Analysis:

    • Determine the bile flow rate by weighing the collected bile, assuming a density of 1.0 g/mL.

    • Analyze the concentration of bile acids, phospholipids, and cholesterol in the bile samples using appropriate biochemical assays.

  • Data Analysis: Compare the bile flow and biliary composition during and after this compound infusion to the basal levels.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and other bile acids are mediated through various signaling pathways.

Farnesoid X Receptor (FXR) Signaling

Bile acids are natural ligands for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a key role in regulating bile acid, lipid, and glucose metabolism.[15][16] Activation of FXR in the liver and intestine initiates a signaling cascade that controls the expression of genes involved in bile acid synthesis and transport.[12]

FXR_Signaling cluster_liver Hepatocyte cluster_intestine Enterocyte Bile Acids Bile Acids FXR_L FXR Bile Acids->FXR_L Activates SHP SHP FXR_L->SHP Induces BSEP BSEP FXR_L->BSEP Induces CYP7A1 CYP7A1 SHP->CYP7A1 Inhibits Bile Acids_I Bile Acids FXR_I FXR Bile Acids_I->FXR_I Activates FGF15_19 FGF15/19 FXR_I->FGF15_19 Induces FGF15_19->CYP7A1 Inhibits

Caption: FXR signaling pathway in liver and intestine.

Autophagy

This compound has been shown to modulate autophagy, a cellular process for degrading and recycling cellular components.[3] This mechanism may contribute to its protective effects in certain pathological conditions.

Autophagy_Pathway Stress Stress mTOR mTOR Stress->mTOR Inhibits ULK1_Complex ULK1 Complex mTOR->ULK1_Complex Inhibits Beclin1_PI3K_Complex Beclin-1/PI3K Complex ULK1_Complex->Beclin1_PI3K_Complex Activates Phagophore Phagophore Beclin1_PI3K_Complex->Phagophore Initiates Nucleation Autophagosome Autophagosome Phagophore->Autophagosome Elongation & Maturation Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Fusion

Caption: Simplified overview of the autophagy signaling pathway.

Experimental Workflows

Visualizing experimental workflows can aid in the design and execution of studies involving this compound.

In_Vitro_Cytotoxicity_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound seed_cells->treat_cells incubate_24_48h Incubate for 24-48h treat_cells->incubate_24_48h add_mtt Add MTT Reagent incubate_24_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for in vitro cytotoxicity testing.

In_Vivo_Bile_Flow_Workflow start Start anesthetize Anesthetize Rat start->anesthetize cannulate Cannulate Bile Duct & Vein anesthetize->cannulate stabilize Stabilization & Basal Collection cannulate->stabilize infuse Infuse this compound stabilize->infuse collect_bile Collect Bile Samples infuse->collect_bile measure_flow Measure Bile Flow Rate collect_bile->measure_flow analyze_composition Analyze Biliary Composition measure_flow->analyze_composition end End analyze_composition->end

Caption: Workflow for in vivo bile flow measurement.

Conclusion

This compound exhibits distinct and measurable effects both in vitro and in vivo. Its primary in vivo action is a potent hydrocholeretic effect, which is not necessarily coupled with an increase in biliary lipid secretion. In vitro, it can modulate cell viability and permeability, with its effects being concentration-dependent. Understanding these differential effects is crucial for its application in experimental models and for the development of new therapeutic strategies targeting biliary function and drug delivery. The provided protocols and visualized pathways serve as a foundational resource for researchers in this field.

References

The Role of Sodium Dehydrocholate in Bile Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of sodium dehydrocholate's role in the study of bile acid metabolism. It covers its mechanism of action, impact on bile composition and flow, and its indirect influence on key signaling pathways. This document is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.

Introduction to Sodium Dehydrocholate (B1245472)

This compound, the sodium salt of dehydrocholic acid, is a synthetic bile acid derivative. Structurally, it is a C24 steroid with three keto groups at positions 3, 7, and 12. Unlike naturally occurring bile acids, which possess hydroxyl groups at these positions, the oxidized nature of this compound confers distinct physicochemical and biological properties. It is primarily recognized for its potent choleretic activity, meaning it stimulates the liver to secrete a larger volume of bile. This property has led to its use in both clinical and research settings to investigate bile formation and flow dynamics.

Mechanism of Action and Metabolic Fate

The primary mechanism by which this compound exerts its effects on bile acid metabolism is through its potent choleretic action and subsequent metabolic conversion.

Choleretic Effect: this compound is a hydrocholeretic, meaning it stimulates the secretion of a watery bile with a lower concentration of bile acids, cholesterol, and phospholipids.[1][2] This effect is primarily attributed to the osmotic drive of the dehydrocholate molecule and its metabolites as they are transported into the bile canaliculi.

Metabolic Conversion: Following administration, this compound undergoes significant metabolism in the liver. It is converted into more hydroxylated forms, primarily cholic acid and deoxycholic acid.[3] This metabolic transformation is a critical aspect of its biological activity, as these metabolites are potent signaling molecules that can interact with key nuclear receptors and G-protein coupled receptors involved in bile acid homeostasis.

Impact on Bile Acid Signaling Pathways

While there is limited evidence for the direct interaction of this compound with bile acid receptors, its metabolic conversion to cholic acid and deoxycholic acid provides a strong basis for its indirect effects on the Farnesoid X Receptor (FXR) and the Takeda G-protein coupled receptor 5 (TGR5).

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor that acts as a primary sensor of intracellular bile acid concentrations. Its activation in the liver and intestine orchestrates a negative feedback loop to control bile acid synthesis and transport. The conversion of this compound to cholic acid and deoxycholic acid, both of which are known FXR agonists, can trigger this signaling cascade.

FXR_Signaling cluster_metabolism Metabolic Conversion This compound This compound Cholic Acid / Deoxycholic Acid Cholic Acid / Deoxycholic Acid This compound->Cholic Acid / Deoxycholic Acid FXR FXR

Caption: Indirect Activation of FXR Signaling by this compound Metabolites.

Takeda G-protein Coupled Receptor 5 (TGR5) Signaling

TGR5 is a cell surface receptor that is activated by bile acids in various tissues, leading to an increase in intracellular cyclic AMP (cAMP) and the activation of downstream signaling pathways. Deoxycholic acid is a known TGR5 agonist. Therefore, the metabolism of this compound can also lead to the activation of TGR5.

TGR5_Signaling cluster_metabolism Metabolic Conversion This compound This compound Deoxycholic Acid Deoxycholic Acid This compound->Deoxycholic Acid TGR5 TGR5

Caption: Indirect Activation of TGR5 Signaling by a this compound Metabolite.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on bile flow and composition as reported in various animal studies.

Table 1: Effect of this compound on Bile Flow

Animal ModelAdministration Route and DoseChange in Bile FlowReference
RatIntravenous infusion (0.24 µmol/min/100 g)69% increase[4]
SheepIntravenous infusion (50 µmol/min for 20 min)Increase to a mean of 20.59 µL/kg/min[2]

Table 2: Effect of this compound on Bile Composition in Sheep

Biliary ComponentChange in ConcentrationReference
Bilirubin (B190676)Decrease to 148.75 µmol/L[2]
CholesterolDecrease to 233.0 µg/mL[2]
PhospholipidsDecrease to 56.11 µg/mL[2]
CholatesDecrease to 1.0 mmol/L[2]

Table 3: Effect of Dehydrocholate on Fecal Bile Acid Composition in Rats

Fecal Bile AcidChange in ExcretionReference
Deoxycholic acidIncreased[3]
Cholic acidIncreased[3]
ω-muricholic acidIncreased[3]
Oxo bile acidsIncreased[3]
Hyodeoxycholic acidDecreased[3]

Experimental Protocols

This section provides an overview of key experimental methodologies used in studies investigating the effects of this compound.

Animal Model and Surgical Procedures

Animal Model: Male Wistar rats (200-250 g) are commonly used.[3][4]

Bile Duct Cannulation:

  • Anesthetize the rat (e.g., sodium pentobarbitone).

  • Perform a midline laparotomy to expose the common bile duct.

  • Ligate the bile duct close to the duodenum and insert a cannula (e.g., polyethylene (B3416737) tubing) towards the liver.

  • Secure the cannula in place.

  • Exteriorize the cannula for bile collection. For long-term studies, a duodenal cannula may also be inserted for the reinfusion of bile salts to maintain homeostasis.[5][6]

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_experiment Experiment cluster_analysis Analysis Anesthesia Anesthesia Bile Duct Cannulation Bile Duct Cannulation Anesthesia->Bile Duct Cannulation SDC_Infusion This compound Infusion (i.v.) Bile Duct Cannulation->SDC_Infusion Bile_Collection Bile Collection SDC_Infusion->Bile_Collection Tissue_Harvesting Tissue Harvesting (Liver, Intestine) Bile_Collection->Tissue_Harvesting Bile_Flow_Measurement Bile Flow Rate Measurement Bile_Collection->Bile_Flow_Measurement Bile_Acid_Profiling Bile Acid Profiling (HPLC-MS/MS) Bile_Collection->Bile_Acid_Profiling Gene_Expression Gene Expression Analysis (qPCR for FXR/TGR5 targets) Tissue_Harvesting->Gene_Expression cAMP_Measurement cAMP Measurement Tissue_Harvesting->cAMP_Measurement

Caption: General experimental workflow for studying this compound's effects.

Drug Administration

Preparation of this compound Solution: this compound can be dissolved in a suitable vehicle such as saline for intravenous administration.[4] The concentration should be adjusted to deliver the desired dose in a specific infusion volume.

Administration: Intravenous infusion is a common route to ensure controlled and direct delivery to the liver.[2][4] For example, an infusion rate of 0.24 µmol/min/100 g body weight has been used in rats.[4]

Sample Collection and Analysis

Bile Collection: Bile is collected via the exteriorized cannula into pre-weighed tubes, often on ice. The volume is determined gravimetrically, and samples are stored at -80°C until analysis.[6]

Bile Acid Profiling by HPLC-MS/MS:

  • Sample Preparation: Bile samples are diluted, and proteins are precipitated (e.g., with methanol). An internal standard is added for quantification.[7]

  • Chromatography: Separation of individual bile acids is achieved using a reverse-phase C18 column with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile/methanol with formic acid).[8]

  • Mass Spectrometry: Detection and quantification are performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high sensitivity and specificity.[7][8]

Gene Expression Analysis by qPCR:

  • RNA Extraction: Total RNA is isolated from liver and intestinal tissue samples using standard methods (e.g., TRIzol).

  • cDNA Synthesis: RNA is reverse-transcribed into cDNA.

  • qPCR: The expression of target genes (e.g., FXR, SHP, FGF15/19) and a housekeeping gene (e.g., GAPDH) is quantified using specific primers and a fluorescent dye (e.g., SYBR Green). Relative gene expression is calculated using the ΔΔCt method.[9][10]

Intracellular cAMP Measurement:

  • Cell Lysis: Cells or tissues are lysed to release intracellular components.

  • cAMP Assay: The concentration of cAMP is determined using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.[11][12]

Conclusion

This compound serves as a valuable tool in the study of bile acid metabolism, primarily through its potent choleretic effects and its metabolic conversion to biologically active bile acids. While its direct interaction with key regulatory receptors like FXR and TGR5 is not well-established, its metabolites, cholic acid and deoxycholic acid, are known agonists of these pathways. This indirect mechanism of action makes this compound a useful compound for investigating the physiological consequences of increased bile flow and the downstream effects of activating bile acid signaling cascades. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the intricate role of bile acids in health and disease.

References

Understanding the surfactant properties of Sodium dehydrocholate in research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the surfactant properties of Sodium dehydrocholate (B1245472) (NaDHC), a bile salt increasingly utilized in pharmaceutical and research applications. We will explore its fundamental characteristics, quantitative parameters, and its role as a formulation excipient, particularly in enhancing drug delivery.

Introduction to Sodium Dehydrocholate

This compound (NaDHC) is the sodium salt of dehydrocholic acid, a synthetically produced bile acid. Unlike naturally occurring bile salts such as sodium cholate (B1235396) and sodium deoxycholate, NaDHC possesses a unique molecular structure characterized by three keto groups on its rigid steroidal backbone. This structure imparts a distinct facial amphiphilicity, where the molecule has both a hydrophilic and a hydrophobic face, driving its behavior as a surfactant in aqueous solutions.

Primarily, NaDHC is recognized for its choleretic properties (stimulating bile production) and its function as a surfactant, emulsifier, and solubilizing agent in pharmaceutical formulations.[1] Its ability to form aggregates and interact with biological membranes makes it a compound of significant interest in drug delivery systems.

Core Surfactant Properties and Quantitative Data

Surfactants, or surface-active agents, are amphiphilic compounds that lower the surface tension between two liquids or between a liquid and a solid.[2] In aqueous solutions, surfactant molecules self-assemble into aggregates known as micelles above a specific concentration, termed the Critical Micelle Concentration (CMC).[3] This aggregation behavior is central to their function in solubilizing poorly water-soluble compounds.

The micellization of bile salts like NaDHC is noted to be different from that of conventional flexible-chain surfactants. Their aggregation is often a stepwise process, resulting in smaller, more polydisperse micelles.[4]

Physicochemical and Surfactant Properties of this compound

The following tables summarize key quantitative data for this compound. For context, comparative values for the closely related and extensively studied bile salt, Sodium deoxycholate (NaDC), are also included where relevant.

PropertyValueReference
CAS Number 145-41-5-
Molecular Formula C₂₄H₃₃NaO₅-
Molecular Weight 424.5 g/mol -
Appearance White to off-white crystalline powder-
Surfactant ParameterValue (for pure NaDHC)ConditionsReference
Critical Micelle Concentration (CMC) 41.0 mMIn aqueous solution
Surface Tension at CMC (γ_cmc) 49.0 mN/mIn aqueous solution
Aggregation Number (n) Small (typically < 10)Varies with concentration and conditions[5][6]

Note on Aggregation Number: Bile salts typically form small primary micelles with aggregation numbers often below 10.[5][6] This is in contrast to conventional surfactants like sodium dodecyl sulfate (B86663) (SDS), which can have aggregation numbers exceeding 100. The aggregation number of bile salts can increase with concentration.[4]

Role in Drug Formulation and Delivery

The surfactant properties of NaDHC are leveraged in drug development to overcome challenges associated with poorly soluble active pharmaceutical ingredients (APIs).

  • Solubility Enhancement: Above its CMC, NaDHC micelles can encapsulate lipophilic (fat-loving) drug molecules within their hydrophobic core, effectively increasing the drug's solubility in aqueous media. This is crucial for developing liquid formulations and improving bioavailability.

  • Permeation Enhancement: NaDHC acts as a chemical penetration enhancer. It can reversibly disrupt the highly organized lipid matrix of biological membranes, such as the intestinal epithelium.[7][8] This transient increase in membrane permeability facilitates the transport of poorly absorbed drugs across the membrane barrier, leading to improved systemic absorption.[9]

  • Formation of Mixed Micelles: In many formulations, NaDHC is used in combination with other surfactants, including other bile salts like sodium deoxycholate (NaDC). These mixtures form "mixed micelles," which can exhibit synergistic properties, offering superior stability and higher drug-loading capacity compared to micelles made from a single surfactant.

The mechanism of permeation enhancement involves the insertion of NaDHC monomers into the lipid bilayer, which perturbs the membrane structure and increases its fluidity.

cluster_1 Cell Membrane (Lipid Bilayer) drug Lipophilic Drug membrane Hydrophilic Heads Hydrophobic Tails Hydrophilic Heads drug->membrane:m 3. Enhanced Permeation nadch NaDHC Monomers nadch->membrane:m 1. Insertion into Bilayer membrane:m->membrane:m drug_absorbed Absorbed Drug

Mechanism of NaDHC as a Permeation Enhancer.

Experimental Protocols

Determining the surfactant properties of NaDHC involves several key experiments. The methodologies below provide a framework for characterizing its behavior in a laboratory setting.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter and can be determined by observing the change in a physical property of the solution as a function of surfactant concentration.[3]

This method relies on the principle that surfactants lower the surface tension of a solvent up to the CMC, after which the surface tension remains relatively constant.[10]

Protocol:

  • Preparation of Solutions: Prepare a stock solution of NaDHC (e.g., 100 mM) in deionized water or a relevant buffer. Create a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC (e.g., 1 mM to 80 mM).

  • Instrumentation: Calibrate a tensiometer using a substance with a known surface tension (e.g., pure water). The Wilhelmy plate or du Noüy ring methods are commonly used.[10][11]

  • Measurement: For each dilution, measure the surface tension at a constant, controlled temperature. Ensure the plate or ring is thoroughly cleaned between measurements.

  • Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the NaDHC concentration (log C).

  • CMC Determination: The plot will typically show two linear regions. The CMC is the concentration at the point of intersection of these two lines.[3]

start Start prep_stock Prepare NaDHC Stock Solution start->prep_stock prep_dilutions Create Serial Dilutions (e.g., 1-80 mM) prep_stock->prep_dilutions calibrate Calibrate Tensiometer prep_dilutions->calibrate measure Measure Surface Tension of each dilution at constant temperature calibrate->measure plot_data Plot Surface Tension (γ) vs. log(Concentration) measure->plot_data analyze Identify Breakpoint in Plot plot_data->analyze end Determine CMC analyze->end

Workflow for CMC Determination by Surface Tensiometry.

For ionic surfactants like NaDHC, the equivalent conductivity of the solution changes with concentration due to the different mobilities of the free monomers and the larger, slower-moving micelles.

Protocol:

  • Preparation of Solutions: Prepare a series of NaDHC solutions of varying concentrations, similar to the tensiometry method.

  • Instrumentation: Calibrate a conductivity meter with standard potassium chloride solutions.

  • Measurement: Measure the specific conductivity of each solution at a constant temperature.

  • Data Analysis: Plot the specific conductivity versus the NaDHC concentration.

  • CMC Determination: The plot will show two lines with different slopes. The point where the slope changes corresponds to the CMC.[12]

Characterization of Micelle Size

DLS is a non-invasive technique used to measure the size distribution of small particles, such as micelles, in a suspension.[13][14] It measures the time-dependent fluctuations in scattered light intensity that arise from the Brownian motion of the particles.[15]

Protocol:

  • Sample Preparation: Prepare a solution of NaDHC at a concentration significantly above its CMC (e.g., 60 mM) in a suitable, filtered solvent (e.g., deionized water or buffer). The solution must be optically clear.[16]

  • Filtration: Filter the sample through a low-binding syringe filter (e.g., 0.22 µm) directly into a clean, dust-free cuvette to remove any large aggregates or dust particles.

  • Instrumentation: Place the cuvette into the DLS instrument. Allow the sample to equilibrate to the desired measurement temperature (e.g., 25°C).

  • Measurement: Perform the DLS measurement. The instrument's software will record the fluctuations in scattered light and compute an autocorrelation function.

  • Data Analysis: From the autocorrelation function, the translational diffusion coefficient (D) is calculated. The software then uses the Stokes-Einstein equation to determine the hydrodynamic radius (Rₕ) of the micelles.[17] The output will typically be an intensity-weighted size distribution profile.

cluster_system Surfactant System monomers NaDHC Monomers micelle NaDHC Micelle monomers->micelle [NaDHC] > CMC Self-Assembly label_below Below CMC: Monomers Dispersed drug Lipophilic Drug solubilized_drug Drug Solubilized in Micelle drug->solubilized_drug Encapsulation micelle->solubilized_drug label_above Above CMC: Micelles Form and Solubilize Drug

Logical Relationship of NaDHC Surfactant Action.

Conclusion

This compound is a versatile bile salt with distinct surfactant properties that make it a valuable excipient in modern pharmaceutical development. Its ability to self-assemble into micelles, solubilize poorly soluble drugs, and enhance permeation across biological membranes addresses several key challenges in drug formulation. A thorough understanding and characterization of its CMC, aggregation behavior, and interaction with other formulation components are critical for harnessing its full potential in creating effective and stable drug delivery systems. The experimental protocols outlined in this guide provide a robust framework for researchers to quantify these essential properties.

References

Early Investigations into the Therapeutic Utility of Sodium Dehydrocholate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium dehydrocholate (B1245472), a synthetic bile acid derivative, garnered significant interest in the early to mid-20th century for its potent choleretic properties—the ability to increase the volume of bile secreted by the liver. Marketed under brand names such as Decholin, it became a subject of numerous preclinical and clinical investigations to understand its therapeutic potential, primarily in hepatobiliary and circulatory disorders. This technical guide provides an in-depth review of the foundational research on sodium dehydrocholate, focusing on its mechanism of action as understood at the time, detailed experimental protocols from seminal studies, and the quantitative data that underpinned its early clinical applications.

Core Therapeutic Actions

Choleretic Effect

The primary and most well-documented therapeutic action of this compound is its marked stimulation of bile flow. Early studies in animal models, particularly dogs with chronic biliary fistulas, provided the foundational evidence for this effect. Unlike natural bile salts, which primarily increase the secretion of bile solids (bile acids, cholesterol, and phospholipids), this compound was observed to induce a "hydrocholeresis," a voluminous secretion of bile with a lower concentration of solid constituents. This property was thought to be beneficial for flushing the biliary tree, promoting drainage, and removing small calculi and inflammatory debris.

Measurement of Circulation Time

A notable early application of this compound was in the determination of circulation time, a diagnostic measure of the velocity of blood flow. Following intravenous injection, the arrival of the substance in the capillaries of the tongue and pharynx elicits a bitter taste. The time interval between injection and the perception of this taste by the patient provided a measure of the arm-to-tongue circulation time, which could be prolonged in conditions such as congestive heart failure.

Quantitative Data from Early Preclinical Research

The following tables summarize key quantitative findings from early animal studies investigating the choleretic effects of this compound.

Animal Model Drug Administered Dosage Effect on Bile Flow Effect on Bile Composition Reference
Chronic Biliary Fistula DogsDehydrocholic Acid (Decholin)Not specified in abstractIncreased volume of bile secretionLower concentration of bile solids(Boyd, Perry, & Stewart, 1945)[1]
Chronic Biliary Fistula DogsDeoxycholic Acid (Degalol)Not specified in abstractIncreased volume of bile secretionLower concentration of bile solids(Boyd, Perry, & Stewart, 1945)[1]

Experimental Protocols

Induction of Choleretic Effect in Chronic Biliary Fistula Dogs (Based on methodologies from the 1940s)

This protocol is a composite representation of the general methods employed in early studies on the choleretic action of bile acid derivatives.

  • Animal Model: Adult dogs were surgically prepared with a chronic biliary fistula to allow for the collection and measurement of bile. This often involved the cannulation of the common bile duct.

  • Pre-experimental Period: A baseline period was established to measure the natural rate of bile flow and collect bile samples for compositional analysis.

  • Drug Preparation and Administration: A sterile aqueous solution of this compound (e.g., a 20% solution of Decholin) was prepared. The solution was administered intravenously, typically through a peripheral vein.

  • Bile Collection and Measurement: Following administration of the drug, bile was collected continuously. The volume of bile secreted per unit of time (e.g., mL/minute) was recorded to determine the choleretic response.

  • Bile Analysis: Collected bile samples were analyzed for their composition. Early methods of bile analysis were primarily chemical and included techniques for the quantification of total bile acids, cholesterol, and bilirubin.

Measurement of Circulation Time in Humans (Decholin Method)

This protocol describes the historical method for determining arm-to-tongue circulation time using this compound.

  • Patient Preparation: The patient was positioned comfortably, typically in a supine or seated position.

  • Drug Administration: A standard dose of a 20% solution of this compound (typically 3 to 5 mL) was rapidly injected into an antecubital vein.

  • Endpoint Determination: The patient was instructed to signal immediately upon perceiving a bitter taste. The time from the beginning of the injection to the patient's signal was measured with a stopwatch.

  • Interpretation: The resulting time in seconds was recorded as the circulation time.

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow for Assessing Choleretic Activity

G cluster_animal_prep Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis dog_model Canine Model biliary_fistula Surgical Creation of Chronic Biliary Fistula dog_model->biliary_fistula baseline Baseline Bile Flow Measurement biliary_fistula->baseline iv_admin Intravenous Administration of this compound baseline->iv_admin post_admin Post-Administration Bile Collection iv_admin->post_admin volume_analysis Bile Volume Measurement post_admin->volume_analysis composition_analysis Bile Composition Analysis post_admin->composition_analysis

Caption: Workflow for evaluating the choleretic effect of this compound in a canine model.

Conceptual Pathway of this compound-Induced Hydrocholeresis

G sdc_iv Intravenous Sodium Dehydrocholate liver Liver Hepatocytes sdc_iv->liver Enters Hepatic Circulation bile_ducts Bile Ducts liver->bile_ducts Stimulates Water and Electrolyte Secretion into Bile increased_bile_volume Increased Bile Volume (Hydrocholeresis) bile_ducts->increased_bile_volume

Caption: Hypothesized mechanism of this compound-induced increase in bile volume.

Early Clinical Applications and Adverse Effects

Therapeutic Uses

In clinical practice, this compound was used to:

  • Promote Biliary Drainage: In conditions such as cholecystitis and cholangitis, the increased bile flow was intended to help clear the biliary passages.

  • Aid in Cholecystography: By accelerating the excretion of contrast media into the biliary system, it was used to enhance the visualization of the gallbladder and bile ducts on X-ray.

Adverse Effects

Early reports noted that intravenous administration of this compound could be associated with adverse reactions, although these were considered infrequent. A 1954 report detailed four untoward reactions, including two fatalities, highlighting the potential for serious side effects.[2] These reactions underscored the need for caution in its clinical use.

Conclusion

The early research on this compound laid the groundwork for understanding the therapeutic potential of synthetic bile acids. While its clinical applications have largely been superseded by more modern and targeted therapies, the foundational studies provided valuable insights into the physiology of bile secretion and the pharmacological manipulation of this process. The experimental protocols and quantitative data from this era, though lacking the sophistication of modern techniques, demonstrate a systematic approach to evaluating the therapeutic utility of new chemical entities.

References

The Structure-Activity Relationship of Sodium Dehydrocholate: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium dehydrocholate (B1245472), the sodium salt of dehydrocholic acid, is a synthetic bile acid derivative recognized for its potent choleretic properties—the ability to increase the volume of bile secreted from the liver. This characteristic has historically positioned it as a therapeutic agent for biliary insufficiency and as a diagnostic tool. Understanding the relationship between the molecular structure of sodium dehydrocholate and its biological activity is crucial for the design of novel derivatives with enhanced efficacy, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Core Molecular Structure and Known Biological Activity

This compound is a C24 steroid with a carboxylic acid side chain and three ketone groups at positions C3, C7, and C12 of the steroid nucleus. This tri-keto structure distinguishes it from naturally occurring bile acids, which possess hydroxyl groups at these positions. The primary pharmacological effect of this compound is to stimulate a high volume of low-viscosity bile, a phenomenon known as hydrocholeresis. While its primary use is as a choleretic agent, recent studies have begun to explore other potential biological activities of its derivatives, including antimicrobial and cytotoxic effects.

Structure-Activity Relationship (SAR) Studies

While comprehensive SAR studies focusing specifically on the choleretic activity of a wide range of this compound derivatives are not extensively documented in publicly available literature, valuable insights can be drawn from studies on other bile acids and from the limited research on dehydrocholate derivatives.

Modifications of the Steroid Nucleus

The three ketone groups at C3, C7, and C12 are the most apparent sites for chemical modification. The general principles of bile acid SAR suggest that the number and orientation of hydroxyl groups on the steroid nucleus are critical determinants of their physiological properties, including their effect on bile flow and their interaction with nuclear receptors like the farnesoid X receptor (FXR). For instance, the conversion of the keto groups of dehydrocholic acid back to hydroxyl groups, and the stereochemistry of these new hydroxyls, would be expected to significantly alter the molecule's hydrophobicity and its ability to activate signaling pathways.

Side Chain Modifications: Amides and Esters

The carboxylic acid side chain is another key site for modification, most commonly through the formation of amides and esters. Such modifications can significantly impact the molecule's solubility, metabolic stability, and interaction with biological targets.

One area where SAR data for dehydrocholic acid derivatives is available is in their antimicrobial activity. A study on the condensation products of dehydrocholic acid with various (L)-amino acids revealed that these derivatives exhibit antimicrobial properties.

Quantitative Data: Antimicrobial Activity of Dehydrocholic Acid-Amino Acid Conjugates

The following table summarizes the in vitro antimicrobial activity of a series of dehydrocholic acid-(L)-amino acid conjugates.

CompoundAmino Acid ConjugateAntimicrobial Activity
Dehydrocholic acid-Arginine(L)-ArginineSignificant
Dehydrocholic acid-Ornithine(L)-OrnithineModerate
Dehydrocholic acid-Lysine(L)-LysineModerate
Dehydrocholic acid-Histidine(L)-HistidineModerate
Dehydrocholic acid-Glycine(L)-GlycineNot significant
Dehydrocholic acid-Alanine(L)-AlanineNot significant
Dehydrocholic acid-Leucine(L)-LeucineNot significant
Dehydrocholic acid-Phenylalanine(L)-PhenylalanineNot significant
Dehydrocholic acid-Tryptophan(L)-TryptophanNot significant
Dehydrocholic acid-Proline(L)-ProlineNot significant
Dehydrocholic acid-Methionine(L)-MethionineNot significant
Dehydrocholic acid-Aspartic acid(L)-Aspartic acidNot significant
Dehydrocholic acid-Glutamic acid(L)-Glutamic acidNot significant

Note: The term "Significant" and "Moderate" are as described in the source literature and imply a notable level of antimicrobial activity, though specific quantitative values like MIC50 were not provided in the available summary.

Experimental Protocols

Synthesis of Dehydrocholic Acid

Dehydrocholic acid is typically synthesized by the oxidation of cholic acid. A general protocol is as follows:

Materials:

Procedure:

  • Prepare a slurry of cholic acid (1 equivalent) and ceric ammonium nitrate (0.05 equivalents) in 20% aqueous acetonitrile.

  • Heat the mixture to 80°C.

  • Add an aqueous solution of 0.2 M sodium bromate (1.5 equivalents per hydroxyl group) dropwise to the slurry over 20 minutes.

  • Stir the reaction mixture at 80°C and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath and quench with an aqueous solution of sodium thiosulfate.

  • Slowly add water to the resulting white suspension to precipitate the dehydrocholic acid.

  • Collect the white solid by filtration, wash with water until the filtrate is colorless, and dry under vacuum at 50°C.

Synthesis of Dehydrocholic Acid-Amino Acid Conjugates

A general method for the synthesis of amino acid conjugates of dehydrocholic acid involves the following steps:

Materials:

  • Dehydrocholic acid

  • (L)-amino acid methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM)

  • Dimethylformamide (DMF)

  • Lithium hydroxide (B78521) (LiOH)

  • Methanol (B129727)

  • Water

Procedure:

  • Amide Coupling:

    • Dissolve dehydrocholic acid, the (L)-amino acid methyl ester hydrochloride, and HOBt in DMF.

    • Add NMM to the solution and cool to 0°C.

    • Add a solution of DCC in DMF and stir the reaction mixture at room temperature overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Evaporate the solvent and purify the resulting methyl ester conjugate by column chromatography.

  • Saponification:

    • Dissolve the purified methyl ester in a mixture of methanol and water.

    • Add an aqueous solution of lithium hydroxide and stir at room temperature.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, acidify the mixture with HCl and extract the product with an organic solvent.

    • Dry the organic layer, evaporate the solvent, and purify the final dehydrocholic acid-amino acid conjugate.

In Vivo Evaluation of Choleretic Activity (Rat Model)

This protocol is adapted from standard methods for assessing choleretic agents.

Animals:

  • Male Wistar rats (250-300g)

Procedure:

  • Anesthesia and Surgery:

    • Anesthetize the rats with an appropriate anesthetic (e.g., urethane).

    • Perform a midline laparotomy to expose the common bile duct.

    • Ligate the bile duct near the duodenum and insert a cannula (e.g., polyethylene (B3416737) tubing) into the duct towards the liver.

    • Exteriorize the cannula for bile collection.

  • Drug Administration:

    • Administer this compound or its derivatives intravenously (e.g., via the femoral vein) or intraduodenally.

    • The vehicle used for dissolving the test compounds should be administered to a control group.

  • Bile Collection and Analysis:

    • Collect bile in pre-weighed tubes at regular intervals (e.g., every 15 minutes) for a period of 2-4 hours.

    • Determine the bile volume by weight, assuming a density of 1 g/mL.

    • Calculate the bile flow rate (e.g., in µL/min/100g body weight).

    • The collected bile can be further analyzed for the concentration of bile acids, cholesterol, and phospholipids (B1166683) using commercially available assay kits.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which this compound exerts its choleretic effect are not fully elucidated. However, the general mechanisms of bile acid signaling are becoming increasingly clear and likely play a role.

General Bile Acid Signaling

Bile acids are known to be signaling molecules that activate nuclear receptors, with the farnesoid X receptor (FXR) being the most well-characterized. Activation of FXR in hepatocytes leads to a cascade of gene expression changes that regulate bile acid synthesis, transport, and metabolism.

Bile_Acid_Signaling cluster_blood Sinusoidal Blood cluster_hepatocyte Hepatocyte cluster_canaliculus Bile Canaliculus Bile_Acid_Blood Bile Acid NTCP NTCP/OATPs Bile_Acid_Blood->NTCP Uptake Bile_Acid_Hepatocyte Bile Acid NTCP->Bile_Acid_Hepatocyte FXR FXR RXR RXR FXR_RXR FXR-RXR Heterodimer SHP SHP FXR_RXR->SHP Induces BSEP BSEP FXR_RXR->BSEP Induces CYP7A1 CYP7A1 SHP->CYP7A1 Inhibits CYP7A1->Bile_Acid_Hepatocyte Synthesis Bile_Acid_Bile Bile Acid BSEP->Bile_Acid_Bile Export Bile_Acid_Hepatocyte->FXR Activation Bile_Acid_Hepatocyte->BSEP Export Cholesterol Cholesterol Cholesterol->CYP7A1 Synthesis

Caption: General overview of bile acid signaling via FXR in hepatocytes.

Postulated Mechanism of this compound

The choleretic action of this compound is thought to be primarily due to its high osmotic potential. After being taken up by hepatocytes and secreted into the bile canaliculi, it creates a significant osmotic gradient, drawing water and electrolytes into the bile, thereby increasing its volume. It is less likely to be a potent FXR agonist compared to endogenous dihydroxy bile acids.

Dehydrocholate_Mechanism SDC_Admin This compound Administration Hepatocyte_Uptake Hepatocyte Uptake SDC_Admin->Hepatocyte_Uptake Canalicular_Secretion Secretion into Bile Canaliculus Hepatocyte_Uptake->Canalicular_Secretion Osmotic_Gradient Increased Osmotic Gradient Canalicular_Secretion->Osmotic_Gradient Water_Influx Passive Influx of Water & Electrolytes Osmotic_Gradient->Water_Influx Bile_Volume Increased Bile Volume (Hydrocholeresis) Water_Influx->Bile_Volume

Caption: Postulated osmotic mechanism of this compound-induced hydrocholeresis.

Future Directions and Conclusion

The study of the structure-activity relationships of this compound and its derivatives presents a promising avenue for the development of novel therapeutic agents. While data on the SAR for choleretic activity is currently limited, the exploration of other biological activities, such as antimicrobial and cytotoxic effects, is providing a foundation for future research.

Key areas for future investigation include:

  • Systematic modification of the steroid nucleus: The synthesis and evaluation of derivatives with modified keto groups (e.g., reduction to hydroxyl groups with defined stereochemistry) will be critical to understanding the role of these functionalities in choleretic activity and other biological effects.

  • Expansion of side-chain modifications: The synthesis of a broader range of esters and amides, and the evaluation of their physicochemical and biological properties, will provide a more complete picture of the SAR of the side chain.

  • Quantitative analysis of choleretic activity: A systematic study of the choleretic activity of a library of this compound derivatives is needed to establish clear SAR for this primary biological effect.

  • Elucidation of signaling pathways: Further research is required to determine the specific molecular targets and signaling pathways involved in the biological effects of this compound and its derivatives.

The Discovery and Synthesis of Sodium Dehydrocholate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium dehydrocholate (B1245472), the sodium salt of dehydrocholic acid, is a synthetic bile acid derivative that has carved a niche in both therapeutic and research applications. Unlike endogenous primary bile acids, which possess hydroxyl groups, dehydrocholic acid is a tri-keto bile acid, a structural feature that imparts distinct physicochemical and biological properties. This technical guide provides an in-depth exploration of the discovery and synthesis of sodium dehydrocholate, complete with detailed experimental protocols, quantitative data, and an examination of its interaction with key signaling pathways.

Historical Perspective: The Dawn of Synthetic Bile Acids

The journey into the therapeutic use of bile acids spans centuries, but the era of synthetic modification began in the late 19th and early 20th centuries. The pioneering work on the chemical structure of bile acids by researchers like Heinrich Wieland laid the groundwork for their synthetic manipulation. Dehydrocholic acid was first synthesized in 1881 by Hammarsten through the oxidation of cholic acid using chromium trioxide.[1] This marked a significant step in steroid chemistry, demonstrating that the hydroxyl groups of a natural bile acid could be chemically altered to produce a new compound with different properties. In the early 20th century, dehydrocholic acid was recognized for its choleretic properties, meaning it stimulates the production of bile by the liver.[2] This discovery led to its therapeutic use to increase bile flow in various hepatobiliary disorders.

Physicochemical Properties

The distinct chemical structure of this compound governs its physical and chemical characteristics, which are crucial for its formulation and biological activity. A summary of its key quantitative properties is presented below.

PropertyDehydrocholic AcidThis compound
Molecular Formula C24H34O5C24H33NaO5
Molecular Weight 402.53 g/mol 424.51 g/mol
Appearance White, loose powderWhite to off-white or beige solid/powder
Melting Point 231-242 °C>300 °C
Solubility Slightly soluble in chloroform (B151607) and ethanol (B145695); almost insoluble in water.Soluble in water (0.1 M at 20 °C, clear, colorless). Soluble in DMSO (85 mg/mL).
CAS Number 81-23-2145-41-5

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the oxidation of cholic acid to form dehydrocholic acid, followed by a neutralization reaction to produce the sodium salt.

Step 1: Oxidation of Cholic Acid to Dehydrocholic Acid

The core of the synthesis is the oxidation of the three hydroxyl groups on the cholic acid molecule to ketone groups. Several methods have been developed for this transformation.

This is a classic method for the oxidation of cholic acid.

  • Dissolution: Dissolve cholic acid in a suitable solvent, such as aqueous tertiary alcohol (e.g., tertiary butyl alcohol or tertiary amyl alcohol) containing sulfuric acid.[3]

  • Oxidation: Slowly add an aqueous solution of sodium dichromate to the cholic acid solution while stirring and maintaining the temperature between 38-40 °C. The chromic acid generated in situ oxidizes the hydroxyl groups.

  • Crystallization: As the reaction proceeds, dehydrocholic acid, being insoluble in the reaction mixture, will crystallize out.

  • Isolation and Purification: Cool the mixture to complete the crystallization. The solid dehydrocholic acid is then collected by filtration, washed thoroughly with water to remove any residual acid and chromium salts, and dried.

This method offers a greener alternative to chromium-based oxidants.

  • Slurry Preparation: Prepare a slurry of cholic acid (1 equivalent) and ceric ammonium (B1175870) nitrate (B79036) (0.05 equivalents) in 20% aqueous acetonitrile (B52724) at 80°C.

  • Addition of Oxidant: Add an aqueous solution of 0.2 M sodium bromate (B103136) (1.5 equivalents per hydroxyl group) dropwise to the slurry over 20 minutes. The reaction mixture will turn orange as the cholic acid dissolves.

  • Reaction Monitoring: Stir the reaction mixture at 80°C and monitor the progress by Thin Layer Chromatography (TLC) on silica (B1680970) gel (eluent: 1:20 methanol/dichloromethane) until the starting material and partially oxidized intermediates are no longer visible.

  • Quenching and Precipitation: Cool the reaction mixture in an ice bath and quench with an aqueous solution of sodium thiosulfate. Slowly add water to the resulting white suspension until no more dehydrocholic acid precipitates.

  • Isolation and Purification: Collect the white solid by filtration, wash with water until the filtrate is colorless, and dry in a vacuum oven at 50°C.

Synthesis_Workflow CholicAcid Cholic Acid DehydrocholicAcid Dehydrocholic Acid CholicAcid->DehydrocholicAcid Oxidation OxidizingAgent Oxidizing Agent (e.g., Chromic Acid, NaBrO3) OxidizingAgent->DehydrocholicAcid SodiumDehydrocholate This compound DehydrocholicAcid->SodiumDehydrocholate Neutralization SodiumHydroxide Sodium Hydroxide (B78521) SodiumHydroxide->SodiumDehydrocholate

Synthesis of this compound from Cholic Acid.
Step 2: Synthesis of this compound from Dehydrocholic Acid

The conversion of dehydrocholic acid to its sodium salt is a straightforward acid-base neutralization.

  • Dissolution: Dissolve dehydrocholic acid in a suitable solvent, such as ethanol, under heating.

  • Neutralization: Slowly add a solution of sodium hydroxide in ethanol to the dehydrocholic acid solution while stirring. The pH of the reaction mixture should be controlled to be between 7 and 10.

  • Isolation: Concentrate the resulting solution under reduced pressure to remove the solvent. The crude this compound is then purified by pulping, filtration, and drying of the filter cake.

Mechanism of Action and Signaling Pathways

This compound's primary pharmacological effect is its choleretic action, which is the stimulation of bile secretion from hepatocytes. This increase in bile flow can help to flush the biliary system. The precise molecular mechanisms underlying its choleretic effect and its interaction with key bile acid signaling pathways are areas of ongoing research.

Bile acids are known to be endogenous ligands for the farnesoid X receptor (FXR), a nuclear receptor, and the Takeda G-protein-coupled receptor 5 (TGR5), a cell surface receptor. These receptors play crucial roles in regulating bile acid, lipid, and glucose metabolism.

Farnesoid X Receptor (FXR) Signaling

FXR is highly expressed in the liver and intestine and acts as a master regulator of bile acid homeostasis. Activation of FXR by bile acids initiates a signaling cascade that, among other effects, represses the synthesis of new bile acids and promotes their transport.

While primary bile acids like chenodeoxycholic acid and cholic acid are known FXR agonists, the interaction of dehydrocholic acid with FXR is less well-defined. Some studies suggest that dehydrocholic acid can interact with FXR, potentially influencing the expression of genes involved in bile acid homeostasis. For instance, sodium cholate (B1235396) has been shown to activate FXR signaling, leading to the inhibition of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[4][5][6][7] However, the tri-keto structure of dehydrocholic acid may result in a different binding affinity and functional outcome compared to hydroxylated bile acids. Further research is needed to fully elucidate whether this compound acts as an agonist or antagonist of FXR and to quantify its binding affinity.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BileAcid Bile Acids (e.g., this compound?) FXR FXR BileAcid->FXR FXR_RXR_Complex FXR-RXR Heterodimer FXR->FXR_RXR_Complex RXR RXR RXR->FXR_RXR_Complex FXRE FXR Response Element (on DNA) FXR_RXR_Complex->FXRE Binds to TargetGenes Target Gene Transcription FXRE->TargetGenes Regulates

Generalized FXR Signaling Pathway.
Takeda G-protein-coupled Receptor 5 (TGR5) Signaling

TGR5 is a cell surface receptor that is activated by bile acids, leading to an increase in intracellular cyclic AMP (cAMP) and the activation of downstream signaling pathways. TGR5 activation is involved in the regulation of glucose homeostasis, energy expenditure, and inflammatory responses.

The most potent endogenous TGR5 agonists are secondary bile acids like lithocholic acid and deoxycholic acid. The affinity of dehydrocholic acid for TGR5 has not been extensively studied. The structural differences, particularly the absence of hydroxyl groups and the presence of keto groups, may significantly alter its ability to bind to and activate TGR5 compared to other bile acids. Therefore, the role of this compound in TGR5-mediated signaling remains an open question for future investigation.

TGR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BileAcid Bile Acids (e.g., this compound?) TGR5 TGR5 BileAcid->TGR5 G_protein G-protein TGR5->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates

Generalized TGR5 Signaling Pathway.

Conclusion

This compound, a synthetically accessible derivative of cholic acid, holds a unique position among bile acids due to its tri-keto structure. Its discovery in the late 19th century opened new avenues for the therapeutic application of modified bile acids, primarily leveraging its potent choleretic activity. The synthesis of this compound is a well-established process involving the oxidation of a readily available natural precursor followed by neutralization. While its primary mechanism of action is understood to be the stimulation of bile flow, its specific interactions with key regulatory pathways like FXR and TGR5 signaling are not yet fully elucidated and represent a promising area for future research. This technical guide provides a comprehensive foundation for researchers and drug development professionals working with or interested in the further exploration of this compound.

References

Methodological & Application

Application Notes and Protocols for Inducing Choleresis in Animal Models with Sodium Dehydrocholate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium dehydrocholate (B1245472), a synthetic bile acid, is a potent hydrocholeretic agent used in experimental animal models to induce a brisk increase in bile flow, a condition known as choleresis. This model is invaluable for studying the physiological and molecular mechanisms of bile formation, investigating the pathophysiology of cholestatic liver diseases, and for the preclinical evaluation of potential choleretic and hepatoprotective drugs. Unlike natural bile salts, sodium dehydrocholate induces a high volume of bile with a lower concentration of bile acids and lipids, making it a useful tool to study the bile salt-independent fraction of bile flow.

These application notes provide a comprehensive overview and detailed protocols for inducing experimental choleresis in animal models using this compound.

Data Presentation

The following tables summarize quantitative data on the effects of this compound on bile flow and composition in various animal models.

Table 1: Effect of this compound on Bile Flow

Animal ModelDosageRoute of AdministrationBaseline Bile FlowPost-Treatment Bile FlowPercent IncreaseReference
Rat1-4 µmol/min/100g BWIntravenous infusion-Increased-[1]
Rat0.24 µmol/min/100 gIntravenous infusion--69%[2]
Sheep50 µmol/min for 20 minIntravenous infusion8.4-9.0 µL/kg/min20.59 µL/kg/min (peak)~128-145%[3]
Dog50 mg/kgOral--270%[4]

Table 2: Effect of this compound on Bile Composition in Sheep

ParameterBaseline ConcentrationConcentration after this compound InfusionReference
Bilirubin (B190676)-Decreased to 148.75 µmol/L[3]
Cholesterol-Decreased to 233.0 µg/mL[3]
Phospholipids-Decreased to 56.11 µg/mL[3]
Cholates1.71 mmol/LDecreased to 1.0 mmol/L[3]

Experimental Protocols

Protocol 1: Induction of Choleresis in Rats via Intravenous Infusion

This protocol describes the induction of choleresis in rats using a continuous intravenous infusion of this compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • This compound

  • Saline solution (0.9% NaCl)

  • Anesthetic (e.g., sodium pentobarbital, isoflurane)

  • PE-50 and PE-10 tubing

  • Infusion pump

  • Surgical instruments (scissors, forceps, etc.)

  • Heating pad

  • Bile collection tubes (pre-weighed)

Procedure:

  • Animal Preparation:

    • Fast the rats overnight with free access to water.

    • Anesthetize the rat using an appropriate anesthetic.

    • Maintain the animal's body temperature at 37°C using a heating pad.

    • Perform a midline laparotomy to expose the abdominal cavity.

  • Bile Duct Cannulation:

    • Gently locate the common bile duct.

    • Carefully ligate the distal end of the common bile duct.

    • Make a small incision in the bile duct and insert a PE-10 catheter.

    • Secure the catheter in place with a ligature.

    • Allow bile to flow freely into a pre-weighed collection tube.

  • Vascular Cannulation:

    • Cannulate the jugular vein with PE-50 tubing for the infusion of this compound.

  • Induction of Choleresis:

    • Begin a continuous intravenous infusion of this compound solution. A typical infusion rate is 0.24 µmol/min/100 g body weight.[2]

  • Bile Collection and Measurement:

    • Collect bile in pre-weighed tubes at regular intervals (e.g., every 15 minutes).

    • Determine the bile flow rate by weight, assuming a bile density of 1.0 g/mL.

  • Data Analysis:

    • Calculate the bile flow rate (µL/min/100g body weight).

    • Analyze bile composition for parameters such as bile acids, cholesterol, phospholipids, and bilirubin using standard biochemical assays.

Protocol 2: Oral Administration of this compound in Dogs

This protocol outlines the induction of choleresis in dogs via oral administration of this compound.

Materials:

  • Beagle dogs

  • This compound

  • Gelatin capsules

  • Apparatus for bile collection (e.g., surgically implanted T-tube in the common bile duct)

Procedure:

  • Animal Preparation:

    • Animals should be fasted overnight.

    • For chronic studies, dogs may be surgically prepared with a T-tube in the common bile duct to allow for repeated bile collection.

  • Administration:

    • Administer a single oral dose of this compound (e.g., 50 mg/kg) in a gelatin capsule.[4]

  • Bile Collection:

    • Collect bile at timed intervals before and after administration.

  • Measurement and Analysis:

    • Measure the volume of bile collected to determine the flow rate.

    • Analyze the bile for changes in composition as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Animal Preparation cluster_induction Induction of Choleresis cluster_collection Data Collection & Analysis Fasting Overnight Fasting Anesthesia Anesthesia Fasting->Anesthesia Surgery Surgical Preparation (Bile Duct & Vascular Cannulation) Anesthesia->Surgery SDC_Admin This compound Administration Surgery->SDC_Admin Bile_Collection Bile Collection SDC_Admin->Bile_Collection Measurement Bile Flow Measurement Bile_Collection->Measurement Analysis Biochemical Analysis of Bile Measurement->Analysis

Caption: Experimental workflow for inducing choleresis with this compound.

signaling_pathway cluster_hepatocyte Hepatocyte cluster_blood Sinusoidal Blood SDC_uptake This compound (Uptake) Metabolism Metabolism SDC_uptake->Metabolism Bile_Canaliculus Bile Canaliculus Metabolism->Bile_Canaliculus Osmotic Gradient Bile_Secretion Increased Bile Secretion (Choleresis) Bile_Canaliculus->Bile_Secretion Water Movement SDC_blood This compound SDC_blood->SDC_uptake Transporters (OATPs)

Caption: Proposed mechanism of this compound-induced choleresis.

Mechanism of Action

This compound is actively taken up by hepatocytes from the sinusoidal blood via organic anion transporting polypeptides (OATPs). Once inside the hepatocyte, it is metabolized to a lesser extent than primary bile acids. The secretion of dehydrocholate and its metabolites into the bile canaliculus creates a strong osmotic gradient. This osmotic drive promotes the movement of water and electrolytes into the canaliculi, resulting in a significant increase in bile volume. This mechanism is largely independent of the secretion of other biliary lipids, which explains the diluted nature of the bile produced. While many bile acids signal through nuclear receptors like the Farnesoid X Receptor (FXR) to regulate bile acid homeostasis, the primary choleretic effect of this compound is thought to be its direct osmotic action.

Conclusion

The use of this compound to induce choleresis in animal models is a well-established and valuable experimental tool. The protocols and data presented here provide a foundation for researchers to design and execute studies aimed at understanding bile physiology and developing novel therapies for cholestatic liver diseases. Careful surgical technique and adherence to established protocols are crucial for obtaining reproducible and reliable results.

References

Application Notes and Protocols for Studying Biliary Excretion Mechanisms Using Sodium Dehydrocholate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium dehydrocholate (B1245472), a synthetic bile acid, is a powerful choleretic agent that stimulates the production and secretion of bile.[1][2] This property makes it an invaluable tool for researchers studying the mechanisms of biliary excretion, a critical pathway for the elimination of endogenous compounds and xenobiotics.[2] These application notes provide detailed protocols for in vivo studies in rats to investigate the effects of sodium dehydrocholate on bile flow and composition, as well as its influence on the expression of key biliary transporters.

Data Presentation

The following tables summarize the quantitative effects of this compound on various parameters of biliary excretion, compiled from published research.

Table 1: Effect of Intravenous this compound Infusion on Bile Flow in Rats

ParameterVehicle Control (Baseline)This compound TreatmentPercent ChangeReference
Bile Flow Rate
Infusion Rate: 0.24 µmol/min/100gNot specifiedMarked increase69%[1]

Table 2: Effect of Intravenous this compound Infusion on Bile Composition in Sheep

ParameterVehicle Control (Baseline)This compound TreatmentFold ChangeReference
Bile Secretion Rate 8.4-9.0 µL/kg/min20.59 µL/kg/min~2.3-2.4[3]
Bilirubin (B190676) Concentration 271.1 µmol/L148.75 µmol/L~0.55[3]
Cholesterol Concentration Not specified233.0 µg/mL-[3]
Phospholipid Concentration Not specified56.11 µg/mL-[3]
Cholate Concentration 1.71 mmol/L1.0 mmol/L~0.58[3]

Experimental Protocols

Protocol 1: In Vivo Assessment of this compound-Induced Choleresis in Rats

This protocol details the procedure for bile duct cannulation in rats to measure bile flow and collect bile samples for compositional analysis following the administration of this compound.

Materials:

  • Male Wistar rats (225-275 g)[4]

  • This compound solution (sterile, for infusion)

  • Anesthetic (e.g., isoflurane, sodium pentobarbitone)[1][5]

  • Polyethylene (B3416737) tubing for cannulation (e.g., PE-10)

  • Surgical instruments (scissors, forceps, sutures)

  • Infusion pump

  • Fraction collector or pre-weighed collection tubes

  • Heating pad to maintain body temperature

Procedure:

  • Animal Preparation:

    • Acclimatize rats to laboratory conditions for at least one week.

    • Fast rats overnight before surgery with free access to water.[4]

    • Anesthetize the rat using an appropriate anesthetic agent.[1][5]

    • Shave the abdominal area and sterilize the surgical site.

  • Surgical Procedure: Bile Duct Cannulation:

    • Make a midline abdominal incision to expose the liver and small intestine.[6]

    • Gently retract the liver to locate the common bile duct.[5]

    • Carefully ligate the bile duct close to the duodenum.[6]

    • Make a small incision in the bile duct proximal to the ligature and insert a polyethylene cannula.[6]

    • Secure the cannula in place with sutures.[6]

    • Exteriorize the cannula through a small subcutaneous tunnel to the dorsal neck region.[6]

    • Close the abdominal incision in layers.

    • Place the rat in a metabolic cage and allow it to recover from anesthesia. Maintain body temperature with a heating pad.

  • Experimental Procedure:

    • Allow a stabilization period for the rat to recover from surgery and for bile flow to stabilize.

    • Collect baseline bile samples for a defined period (e.g., 30-60 minutes).

    • Initiate an intravenous infusion of this compound at a specified rate (e.g., 0.24 µmol/min/100 g body weight) via a tail or jugular vein cannula.[1]

    • Collect bile in pre-weighed tubes at regular intervals (e.g., every 15 minutes) for the duration of the infusion.[6]

    • At the end of the experiment, euthanize the rat according to approved protocols.

  • Sample Analysis:

    • Determine the bile flow rate by weighing the collected bile samples (assuming a density of 1.0 g/mL).

    • Store bile samples at -80°C for subsequent compositional analysis (e.g., bile acids, cholesterol, phospholipids, bilirubin).

Protocol 2: Analysis of Biliary Transporter Expression

This protocol describes the methods to assess the protein and mRNA expression levels of key biliary transporters, the Bile Salt Export Pump (BSEP) and the Na+-taurocholate cotransporting polypeptide (NTCP), in rat liver tissue following treatment with this compound.

A. Western Blot Analysis of BSEP and NTCP Protein Expression

Materials:

  • Rat liver tissue samples (from control and this compound-treated rats)

  • Membrane protein extraction buffer

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)[7]

  • Primary antibodies:

    • Anti-BSEP antibody

    • Anti-NTCP antibody

    • Anti-β-actin antibody (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Membrane Protein Extraction:

    • Homogenize rat liver tissue in ice-cold membrane protein extraction buffer containing protease inhibitors.[8]

    • Isolate the membrane protein fraction by differential centrifugation.

    • Determine the protein concentration of the extracts using a BCA protein assay.

  • SDS-PAGE and Electrotransfer:

    • Denature equal amounts of protein (e.g., 50-75 µg) from each sample by boiling in Laemmli buffer.[7]

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[7]

    • Incubate the membrane with primary antibodies against BSEP, NTCP, or β-actin overnight at 4°C. The optimal antibody dilution should be determined empirically, but a starting range of 1:500 to 1:2000 is common.[9][10]

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. A typical dilution is 1:5,000 to 1:10,000.[9]

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software and normalize the expression of BSEP and NTCP to the β-actin loading control.

B. RT-qPCR Analysis of Bsep and Ntcp mRNA Expression

Materials:

  • Rat liver tissue samples

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for rat Bsep, Ntcp, and a reference gene (e.g., Gapdh, Actb)

  • qPCR instrument

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from liver tissue samples using a commercial kit.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from a standardized amount of RNA using a reverse transcription kit.

  • Quantitative PCR:

    • Prepare the qPCR reaction mixture containing cDNA, qPCR master mix, and forward and reverse primers for the target and reference genes.

    • Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include no-template controls to check for contamination.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative mRNA expression of Bsep and Ntcp using the ΔΔCt method, normalizing to the reference gene expression.

Table 3: Example Primer Sequences for Rat RT-qPCR

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')Reference
Bsep TGGATTGCCAGGCGTTCATTGTCCCAGTATGACTGTAACAA[7]
Ntcp GCT GAG GAG AAG GAG AAG ATGGAG GAG GAG GAG AAG AAG AAGThis is an example, specific validated primers should be used.
β-actin TGCCTGACGGTCAGGTCACAGGAAGGAAGGCTGGAAG[7]

Visualization of Pathways and Workflows

Signaling Pathways

This compound, as a bile acid, is expected to influence the signaling pathways that regulate bile acid homeostasis. The farnesoid X receptor (FXR) is a key nuclear receptor that acts as a bile acid sensor.[9] Upon activation by bile acids, FXR regulates the expression of genes involved in bile acid synthesis and transport, including BSEP.[2] Other nuclear receptors, such as the pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR), are also involved in xenobiotic and endobiotic metabolism and may be influenced by bile acids.[2]

Bile_Acid_Signaling cluster_blood Sinusoidal Blood cluster_hepatocyte Hepatocyte cluster_bile Bile Canaliculus BileAcids_blood Bile Acids (inc. This compound) NTCP NTCP BileAcids_blood->NTCP Uptake OATPs OATPs BileAcids_blood->OATPs Uptake BileAcids_cell Intracellular Bile Acids NTCP->BileAcids_cell OATPs->BileAcids_cell FXR FXR FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR PXR_RXR PXR-RXR Heterodimer RXR->PXR_RXR CAR_RXR CAR-RXR Heterodimer RXR->CAR_RXR PXR PXR PXR->PXR_RXR CAR CAR CAR->CAR_RXR BSEP BSEP BileAcids_bile Bile Acids BSEP->BileAcids_bile MRP2 MRP2 MRP2->BileAcids_bile BileAcids_cell->FXR Activation BileAcids_cell->PXR Activation BileAcids_cell->CAR Activation BileAcids_cell->BSEP Efflux BileAcids_cell->MRP2 Efflux FXR_RXR->BSEP Upregulation of Expression PXR_RXR->MRP2 Upregulation of Expression CAR_RXR->MRP2 Upregulation of Expression Experimental_Workflow cluster_animal_prep Animal Preparation cluster_experiment Experiment cluster_analysis Sample and Data Analysis acclimatization Acclimatization of Rats fasting Overnight Fasting acclimatization->fasting anesthesia Anesthesia fasting->anesthesia surgery Bile Duct Cannulation anesthesia->surgery recovery Post-Surgical Recovery surgery->recovery baseline Baseline Bile Collection recovery->baseline infusion IV Infusion of This compound baseline->infusion collection Bile Collection During Infusion infusion->collection tissue Liver Tissue Collection infusion->tissue bile_flow Bile Flow Rate Determination collection->bile_flow composition Bile Composition Analysis collection->composition western Western Blot for BSEP & NTCP tissue->western qpcr RT-qPCR for Bsep & Ntcp mRNA tissue->qpcr

References

Application Notes and Protocols: Sodium Dehydrocholate in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium dehydrocholate (B1245472) (NaDHC), the sodium salt of dehydrocholic acid, is a synthetic bile acid derivative. While less extensively studied in drug delivery compared to other bile salts like sodium deoxycholate, it is recognized for its potential role as an absorption enhancer.[1] Bile salts are endogenous surfactants that have been widely employed to improve the transport of drugs across various biological barriers.[1] Their amphiphilic nature allows them to interact with cell membranes, thereby increasing their fluidity and permeability. This document provides an overview of the potential applications of sodium dehydrocholate in drug delivery systems, drawing upon the established roles of similar bile salts as a reference due to the limited specific data on NaDHC. The primary applications include its use as a permeation enhancer, a component in vesicular drug delivery systems, and a solubilizing agent.

Core Applications of this compound

This compound's utility in drug delivery is primarily centered around three key functions:

  • Permeation Enhancement: By reversibly altering the integrity of epithelial barriers, such as the intestinal mucosa, NaDHC can facilitate the paracellular and/or transcellular transport of poorly permeable drugs.[1] The mechanism is thought to involve the extraction of membrane proteins or lipids, fluidization of the cell membrane, and the opening of tight junctions between epithelial cells.[1]

  • Vesicular Drug Delivery Systems: this compound can be incorporated into lipid-based nanocarriers, such as bilosomes (bile salt-stabilized vesicles), to enhance their stability and drug delivery efficiency. These specialized vesicles can protect the encapsulated drug from degradation and improve its absorption.

  • Solubilization of Poorly Soluble Drugs: As a surfactant, this compound can increase the solubility of hydrophobic drugs through the formation of micelles above its critical micelle concentration (CMC). This is a crucial aspect for improving the bioavailability of many therapeutic agents.

Quantitative Data on Analogous Bile Salt (Sodium Deoxycholate) in Drug Delivery Systems

Due to a scarcity of specific quantitative data for this compound, the following tables summarize the performance of the closely related bile salt, sodium deoxycholate (NaDC), in various drug delivery systems. These values should be considered as indicative of the potential performance of NaDHC, and empirical validation is essential.

Table 1: Physicochemical Properties of Sodium Deoxycholate-Containing Nanoparticles

Formulation TypeDrugParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
LiposomesItraconazole (B105839)118.1 ± 2.0-21.5 ± 1.392.7[2]
Zein (B1164903) Nanoparticles-100-200Not SpecifiedNot Applicable[3][4][5]
BilosomesSulpiride211.26 ± 10.84Not Specified80.08 ± 1.88[6]

Table 2: Bioavailability Enhancement with Sodium Deoxycholate-Containing Formulations

Formulation TypeDrugAnimal ModelBioavailability Enhancement (Fold Increase vs. Control)Reference
LiposomesItraconazoleRats1.67 (vs. commercial capsule)[2]
LiposomesCefotaxime (B1668864)Rats5 (vs. cefotaxime solution)[7]
Mixed MicellesSilybin (B1146174)Dogs2.52 (vs. silybin-N-methylglucamine)[8]

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Vesicles (Bilosomes) by Thin-Film Hydration

This protocol describes the preparation of bilosomes, where this compound acts as a stabilizing agent.

Materials:

  • Drug of interest (lipophilic)

  • Phosphatidylcholine (e.g., soy or egg lecithin)

  • Cholesterol

  • This compound

  • Organic solvent mixture (e.g., chloroform:methanol 2:1 v/v)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

Equipment:

  • Rotary evaporator

  • Round-bottom flask

  • Water bath

  • Probe sonicator or bath sonicator

  • Extruder (optional)

Procedure:

  • Lipid Film Formation: a. Dissolve the drug, phosphatidylcholine, and cholesterol in the organic solvent mixture in a round-bottom flask. b. Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the lipid transition temperature (e.g., 40-60°C). c. A thin, uniform lipid film will form on the inner surface of the flask. Continue evaporation for at least 30 minutes after the film appears dry to remove residual solvent.

  • Hydration: a. Prepare a solution of this compound in the aqueous buffer. b. Add the this compound solution to the round-bottom flask containing the lipid film. c. Hydrate the film by rotating the flask in a water bath set to a temperature above the lipid transition temperature for 1 hour. This will form a milky suspension of multilamellar vesicles (MLVs).

  • Size Reduction: a. To obtain smaller and more uniform vesicles (small unilamellar vesicles, SUVs), sonicate the MLV suspension using a probe sonicator (in an ice bath to prevent overheating) or a bath sonicator. b. Alternatively, for a more uniform size distribution, extrude the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm or 200 nm).

  • Purification: a. Remove the unencapsulated drug by dialysis, ultracentrifugation, or size exclusion chromatography.

Protocol 2: Evaluation of Permeation Enhancement using Caco-2 Cell Monolayers

This protocol outlines an in vitro method to assess the ability of this compound to enhance the transport of a model drug across a Caco-2 cell monolayer, which mimics the human intestinal epithelium.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS, pH 7.4)

  • Model drug (e.g., a fluorescently labeled marker like Lucifer yellow or a poorly permeable drug)

  • This compound

  • Transepithelial Electrical Resistance (TEER) meter

Procedure:

  • Cell Culture and Monolayer Formation: a. Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. b. Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days. c. Monitor the integrity of the cell monolayer by measuring the TEER. Monolayers are typically ready for transport studies when the TEER values are stable and above a predetermined threshold (e.g., >250 Ω·cm²).[9][10]

  • Transport Experiment (Apical to Basolateral): a. Wash the Caco-2 monolayers with pre-warmed transport buffer. b. Add transport buffer to the basolateral (bottom) chamber. c. Add the transport buffer containing the model drug and different concentrations of this compound (and a control without NaDHC) to the apical (top) chamber. d. Incubate the plate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh transport buffer. f. At the end of the experiment, measure the TEER again to assess any cytotoxic effects.

  • Sample Analysis and Permeability Calculation: a. Quantify the concentration of the model drug in the collected samples using a suitable analytical method (e.g., fluorescence spectroscopy, LC-MS/MS). b. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug transport (amount of drug in the receiver chamber over time).
    • A is the surface area of the membrane.
    • C₀ is the initial concentration of the drug in the donor chamber.

    c. An increase in the Papp value in the presence of this compound compared to the control indicates permeation enhancement.

Visualizations

G cluster_prep Preparation of this compound Vesicles dissolution 1. Dissolution (Drug, Lipids, Cholesterol in Organic Solvent) film_formation 2. Thin Film Formation (Rotary Evaporation) dissolution->film_formation hydration 3. Hydration (Aqueous NaDHC Solution) film_formation->hydration size_reduction 4. Size Reduction (Sonication/Extrusion) hydration->size_reduction purification 5. Purification (Removal of Unencapsulated Drug) size_reduction->purification

Experimental workflow for vesicle preparation.

G cluster_applications Applications in Drug Delivery NaDHC This compound perm_enhancer Permeation Enhancer NaDHC->perm_enhancer Improves drug absorption vesicle_comp Vesicular System Component (e.g., Bilosomes) NaDHC->vesicle_comp Stabilizes nanocarriers solubilizer Solubilizing Agent NaDHC->solubilizer Enhances solubility of hydrophobic drugs

Logical relationships of NaDHC applications.

G cluster_mechanisms Mechanisms of Permeation Enhancement NaDHC This compound membrane_fluid Increased Membrane Fluidity NaDHC->membrane_fluid tj_opening Opening of Tight Junctions NaDHC->tj_opening lipid_extraction Lipid/Protein Extraction NaDHC->lipid_extraction epithelial_barrier Epithelial Barrier (e.g., Intestinal Mucosa) membrane_fluid->epithelial_barrier Leads to increased drug permeation tj_opening->epithelial_barrier Leads to increased drug permeation lipid_extraction->epithelial_barrier Leads to increased drug permeation

Proposed mechanisms of permeation enhancement.

References

Application Notes and Protocols for Sodium Dehydrocholate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of sodium dehydrocholate (B1245472) stock solutions in cell culture experiments. The information is intended to guide researchers in accurately preparing solutions and understanding the cellular effects of this bile acid.

Introduction

Sodium dehydrocholate is a water-soluble bile salt that is often used in biomedical research to study the physiological and pathological effects of bile acids on various cell types, particularly hepatocytes. Its hydrocholeretic properties, which stimulate an increase in bile volume, make it a compound of interest in studies related to liver function, cholestasis, and drug-induced liver injury. Accurate preparation of stock solutions is critical for obtaining reproducible and reliable experimental results.

Chemical Properties and Storage

Proper handling and storage of this compound are essential to maintain its stability and activity.

PropertyValue
Molecular Weight 424.51 g/mol
Appearance White to off-white powder
Solubility - DMSO: 50-85 mg/mL (117.8-200.2 mM)[1] - Water: 0.1 M at 20°C
Storage (Powder) -20°C for up to 3 years
Storage (in Solvent) -80°C for up to 1 year[1]
Typical Working Concentration 5-80 µM in hepatocyte cell lines (e.g., L02)[2]

Experimental Protocols

Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution in an organic solvent, which is a common practice for compounds that may have limited solubility or stability in aqueous solutions over long periods.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out 42.45 mg of this compound powder.

  • Transfer the powder to a sterile tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution.

  • The resulting solution is a 100 mM stock of this compound.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.

Preparation of a 10 mM this compound Stock Solution in Sterile PBS

For experiments where the final DMSO concentration needs to be minimized, a stock solution in a sterile aqueous buffer can be prepared. This stock should be made fresh for optimal results.

Materials:

  • This compound powder

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile conical tube or bottle

  • 0.22 µm sterile filter

  • Vortex mixer

Procedure:

  • In a sterile environment, weigh out 42.45 mg of this compound powder.

  • Transfer the powder to a sterile 15 mL conical tube.

  • Add 10 mL of sterile PBS (pH 7.4).

  • Vortex thoroughly until the powder is completely dissolved.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.

  • This 10 mM stock solution should ideally be prepared fresh for each experiment. If short-term storage is necessary, it can be stored at 4°C for a few days, though stability should be verified.

Application in Cell Culture

Dilution of Stock Solution into Cell Culture Medium

It is crucial to properly dilute the concentrated stock solution into the cell culture medium to achieve the desired final concentration without causing precipitation or cellular toxicity from the solvent.

Workflow for Preparing Working Concentrations:

G cluster_0 Stock Solution Preparation cluster_1 Preparation of Working Solution cluster_2 Cell Treatment stock_dmso 100 mM Stock in DMSO intermediate Prepare Intermediate Dilution (if necessary in medium) stock_dmso->intermediate High Concentration Stock stock_pbs 10 mM Stock in PBS stock_pbs->intermediate Lower Concentration Stock (Lower final DMSO) final Add to Final Volume of Cell Culture Medium intermediate->final Achieve desired concentration treat Treat Cells with Final Concentration final->treat Final working solution NaDC This compound (Bile Acid) FXR FXR Activation NaDC->FXR Binds and Activates FXR_RXR FXR/RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) in Target Gene Promoters FXR_RXR->FXRE Binds to SHP ↑ SHP Expression FXRE->SHP BSEP ↑ BSEP Expression FXRE->BSEP CYP7A1 ↓ CYP7A1 Expression SHP->CYP7A1 Inhibits Synthesis ↓ Bile Acid Synthesis CYP7A1->Synthesis Transport ↑ Bile Acid Efflux BSEP->Transport Homeostasis Bile Acid Homeostasis Transport->Homeostasis Synthesis->Homeostasis

References

Application Notes and Protocols for the Quantification of Sodium Dehydrocholate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Sodium dehydrocholate (B1245472) (the salt form of dehydrocholic acid) in biological samples, particularly human serum. The protocols are designed for use in research, clinical, and drug development settings, offering robust and sensitive methods for pharmacokinetic studies, biomarker discovery, and clinical monitoring.

Introduction

Sodium dehydrocholate is a synthetic bile acid analog used as a choleretic agent to increase the volume of bile secreted by the liver. Accurate quantification of this compound in biological matrices is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for assessing its therapeutic efficacy and potential toxicity. The methods outlined below focus on a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of bile acids in complex biological fluids due to its high sensitivity, specificity, and ability to distinguish between structurally similar compounds. The method described here involves a simple protein precipitation step for sample preparation, followed by reversed-phase liquid chromatography for separation and tandem mass spectrometry for detection using multiple reaction monitoring (MRM).

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the described LC-MS/MS method for the analysis of dehydrocholic acid (the active form of this compound) in human serum.

ParameterValueReference
Analyte12-Dehydrocholic Acid[1]
Biological MatrixHuman Serum[1]
Lower Limit of Quantification (LLOQ)2.5 ng/mL[1]
Linearity Range1 - 100 ng/mL[1]
Repeatability at LLOQRSD < 10%[1]
Accuracy85 - 115%[1]
Linearity (r²)> 0.99[1]

Experimental Protocols

Protocol 1: Quantification of Dehydrocholic Acid in Human Serum by LC-MS/MS

This protocol details the steps for sample preparation and analysis of dehydrocholic acid in human serum.

1. Materials and Reagents

  • Human serum samples

  • Dehydrocholic acid analytical standard

  • Internal standard (IS) - a stable isotope-labeled bile acid (e.g., d4-Cholic Acid)

  • Acetonitrile (B52724) (LC-MS grade) with 5% ammonium (B1175870) hydroxide (B78521)

  • Methanol (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

2. Sample Preparation: Protein Precipitation

  • Pipette 100 µL of human serum into a 1.5 mL microcentrifuge tube.[1]

  • Add an appropriate amount of internal standard solution.

  • Add 400 µL of acetonitrile containing 5% ammonium hydroxide to precipitate proteins.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.[1]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.[1]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: UHPLC system (e.g., Shimadzu Nexera X2 or equivalent)[1]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Shimadzu LCMS-8060 or equivalent)[1]

  • Ionization Source: Electrospray Ionization (ESI), Negative Ion Mode[1]

Chromatographic Conditions:

  • Column: Reversed-phase C8 column (e.g., 2.7 µm, 2.1 x 100 mm)[1]

  • Mobile Phase A: 0.2% Formic acid in water[1]

  • Mobile Phase B: Methanol:Isopropanol (1:1, v/v)[1]

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Elution: A suitable gradient to separate dehydrocholic acid from other endogenous bile acids.

Mass Spectrometry Conditions:

  • Scan Type: Multiple Reaction Monitoring (MRM)[1]

  • MRM Transitions:

    • Dehydrocholic Acid (Quantifier): Precursor ion (m/z) 401.2 -> Product ion (m/z) 357.2

    • Dehydrocholic Acid (Qualifier): Precursor ion (m/z) 401.2 -> Product ion (m/z) 255.1

    • Internal Standard (e.g., d4-Cholic Acid): Precursor ion (m/z) 411.3 -> Product ion (m/z) 411.3 (pseudo-MRM)

(Note: The exact m/z values for dehydrocholic acid may vary slightly depending on the specific isomer and adduct formation. The provided transitions are theoretical based on its structure and common fragmentation patterns of similar bile acids.)

4. Data Analysis

  • Quantification is performed by integrating the peak areas of the MRM transitions for dehydrocholic acid and the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards.

  • The concentration of dehydrocholic acid in the unknown samples is determined from the calibration curve.

Visualizations

Experimental_Workflow LC-MS/MS Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum 1. Serum Sample (100 µL) add_is 2. Add Internal Standard serum->add_is protein_precipitation 3. Protein Precipitation (Acetonitrile with 5% NH4OH) add_is->protein_precipitation centrifuge 4. Centrifugation (10,000 x g, 10 min) protein_precipitation->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant evaporate 6. Evaporate to Dryness supernatant->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute injection 8. Inject into UHPLC reconstitute->injection separation 9. Chromatographic Separation (C8 Reversed-Phase Column) injection->separation detection 10. MS/MS Detection (Negative ESI, MRM Mode) separation->detection quantification 11. Peak Integration and Quantification detection->quantification

Caption: Workflow for this compound analysis in serum.

Signaling_Pathway_Placeholder Logical Flow of Bioanalytical Method Validation method_development Method Development specificity Specificity & Selectivity method_development->specificity lloq Lower Limit of Quantification (LLOQ) method_development->lloq stability Stability method_development->stability validated_method Validated Method specificity->validated_method linearity Linearity & Range accuracy Accuracy linearity->accuracy precision Precision (Intra- & Inter-day) linearity->precision accuracy->validated_method precision->validated_method lloq->linearity stability->validated_method

Caption: Key steps in bioanalytical method validation.

References

Application Notes and Protocols for Studying Bacterial Bile Resistance Using Sodium Dehydrocholate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing sodium dehydrocholate (B1245472) in the study of bacterial bile resistance mechanisms. The following sections detail the background, key experimental protocols, and data presentation for investigating how bacteria survive and adapt to the presence of this synthetic bile salt derivative.

Introduction to Sodium Dehydrocholate in Bile Resistance Studies

Bile salts are crucial components of the digestive system, acting as detergents to aid in the digestion and absorption of lipids. They also possess potent antimicrobial properties, representing a significant challenge to the survival of enteric bacteria. Bacteria that can colonize the gastrointestinal tract have evolved sophisticated resistance mechanisms to counteract the detrimental effects of bile salts.[1] These mechanisms often involve modifications to the cell envelope, activation of efflux pumps to expel bile salts, and the induction of general stress responses.[2][3]

This compound, a synthetic, water-soluble, oxidized bile salt, serves as a valuable tool for studying these resistance mechanisms. Its use in microbiological research allows for a controlled investigation of bacterial responses to bile-induced stress. Understanding how bacteria resist bile salts is critical for the development of novel antimicrobial strategies and for enhancing the efficacy of probiotics.

Key Bacterial Bile Resistance Mechanisms

Bacteria employ a multi-pronged approach to withstand the harsh environment created by bile salts. These defense strategies are often interconnected and regulated by complex signaling pathways.

  • Efflux Pumps: Multi-drug resistance (MDR) efflux pumps, such as the AcrAB-TolC system in Gram-negative bacteria, actively transport bile salts out of the cell, preventing intracellular accumulation to toxic levels.[2][4]

  • Cell Envelope Modifications: Bacteria can alter the composition of their outer membrane, including lipopolysaccharide (LPS) in Gram-negative bacteria and peptidoglycan architecture in Gram-positive bacteria, to reduce permeability to bile salts.[2][5]

  • Stress Response Systems: Exposure to bile salts can induce oxidative and acid stress.[6] Bacteria activate general stress response regulons to repair damaged proteins and DNA, and to maintain intracellular homeostasis.

  • Bile Salt Hydrolase (BSH) Activity: Some gut bacteria produce bile salt hydrolase enzymes that deconjugate conjugated bile salts. While this compound is an unconjugated bile salt, the study of BSH activity in the presence of various bile salts provides a broader understanding of bile resistance.[7]

Experimental Protocols

The following are detailed protocols for key experiments used to assess bacterial resistance to this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.[8][9]

Objective: To determine the MIC of this compound for a specific bacterial strain.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other suitable growth medium[10]

  • This compound (sterile stock solution)

  • Sterile 96-well microtiter plates[11]

  • Spectrophotometer or microplate reader

  • Incubator

Protocol:

  • Prepare Inoculum:

    • Culture the test bacterium overnight in MHB at its optimal temperature.

    • Dilute the overnight culture in fresh MHB to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12]

    • Further dilute the standardized suspension to the final desired inoculum density (e.g., 5 x 10⁵ CFU/mL) in MHB.[9]

  • Prepare Serial Dilutions of this compound:

    • In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB to achieve a range of desired concentrations.[8]

    • Typically, 100 µL of MHB is added to wells 2 through 12. 200 µL of the starting concentration of this compound is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. Wells 11 and 12 serve as positive (inoculum only) and negative (broth only) controls, respectively.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the negative control well).

  • Incubation:

    • Incubate the microtiter plate at the optimal growth temperature for the bacterium for 18-24 hours.

  • Determine MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.[8]

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the concentration that shows a significant reduction in OD compared to the positive control.

Bacterial Growth Curve Analysis

This assay assesses the effect of sub-lethal concentrations of this compound on the growth kinetics of a bacterium.[13]

Objective: To evaluate the impact of this compound on the lag phase, exponential growth rate, and stationary phase of a bacterial culture.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Growth medium (e.g., MHB, Tryptic Soy Broth)

  • This compound (sterile stock solution)

  • Sterile culture flasks or tubes

  • Shaking incubator

  • Spectrophotometer

Protocol:

  • Prepare Cultures:

    • Inoculate several flasks containing fresh growth medium with the test bacterium from an overnight culture.

    • Add this compound to the experimental flasks at desired sub-MIC concentrations. Include a control flask with no this compound.

  • Incubation and Measurement:

    • Incubate all flasks in a shaking incubator at the optimal growth temperature.

    • At regular time intervals (e.g., every hour), withdraw an aliquot from each flask and measure the optical density (OD) at 600 nm using a spectrophotometer.[10]

  • Data Analysis:

    • Plot the OD600 values against time for each condition.

    • Analyze the resulting growth curves to determine changes in the duration of the lag phase, the maximum growth rate (slope of the exponential phase), and the final cell density in the stationary phase.[14][15]

Bile Salt Hydrolase (BSH) Activity Assay (Qualitative Plate Assay)

This assay is used to screen for the ability of bacteria to deconjugate bile salts, a potential mechanism of bile resistance. While this compound is not a conjugated bile salt, this assay provides context for a bacterium's overall bile-transforming capabilities.

Objective: To qualitatively assess the BSH activity of a bacterial strain.

Materials:

  • MRS agar (B569324) (or other suitable agar medium)

  • Conjugated bile salts (e.g., sodium glycocholate, sodium taurocholate)

  • Calcium chloride (CaCl₂)

  • Bacterial cultures

Protocol:

  • Prepare Plates:

    • Prepare MRS agar supplemented with a conjugated bile salt (e.g., 0.5% w/v) and CaCl₂ (e.g., 0.37 g/L).

  • Inoculation:

    • Inoculate the agar plates with the test bacterial strains, either by spotting or streaking.

  • Incubation:

    • Incubate the plates anaerobically at 37°C for 48-72 hours.

  • Observation:

    • A positive BSH activity is indicated by the formation of a precipitate (a halo or opaque zone) around the bacterial growth. This is due to the deconjugated bile acid precipitating in the acidic environment created by the bacteria. The diameter of the halo can be measured as a semi-quantitative indicator of activity.

Data Presentation

Quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacterial Strains

Bacterial StrainMIC (mg/mL)
Escherichia coli ATCC 25922[Insert Value]
Salmonella enterica serovar Typhimurium ATCC 14028[Insert Value]
Staphylococcus aureus ATCC 29213[Insert Value]
Enterococcus faecalis ATCC 29212[Insert Value]
[Other Strains][Insert Value]

Table 2: Effect of this compound on Growth Curve Parameters of [Bacterial Strain]

This compound Conc. (mg/mL)Lag Phase Duration (h)Maximum Specific Growth Rate (µmax)Final OD600
0 (Control)[Insert Value][Insert Value][Insert Value]
[Sub-MIC Conc. 1][Insert Value][Insert Value][Insert Value]
[Sub-MIC Conc. 2][Insert Value][Insert Value][Insert Value]

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

BileResistanceMechanisms cluster_cell Bacterial Cell EffluxPump Efflux Pump (e.g., AcrAB-TolC) Cytoplasm Cytoplasm EffluxPump->Cytoplasm CellEnvelope Cell Envelope Modification StressResponse General Stress Response Activation Cytoplasm->CellEnvelope Cytoplasm->StressResponse BileSalt Sodium Dehydrocholate BileSalt->EffluxPump Expulsion BileSalt->CellEnvelope Reduced Permeability BileSalt->StressResponse Induction

Caption: Overview of bacterial bile resistance mechanisms.

MIC_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution Perform Serial Dilution of This compound in 96-well Plate serial_dilution->inoculate incubate Incubate at Optimal Temperature (18-24h) inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results end Determine MIC read_results->end

Caption: Experimental workflow for MIC determination.

GrowthCurveWorkflow start Start prep_cultures Prepare Cultures with Varying Sub-MICs of this compound start->prep_cultures incubate_measure Incubate with Shaking and Measure OD600 at Regular Intervals prep_cultures->incubate_measure plot_data Plot OD600 vs. Time incubate_measure->plot_data analyze Analyze Growth Curve Parameters (Lag, Log, Stationary Phases) plot_data->analyze end Conclude Effect on Growth analyze->end

References

Application Notes and Protocols for In Vivo Administration of Sodium Dehydrocholate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the formulation and in vivo administration of Sodium Dehydrocholate (B1245472). The following sections detail the solubility and stability of this compound, along with step-by-step protocols for oral and intravenous administration in rodent models.

Data Presentation: Quantitative Summary

The following tables summarize the key quantitative data for the formulation of Sodium Dehydrocholate.

Table 1: Solubility of this compound

Solvent/VehicleConcentrationRemarks
Dimethyl Sulfoxide (DMSO)50 mg/mLSonication is recommended to aid dissolution.[1]
Phosphate-Buffered Saline (PBS)33.33 mg/mL-
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mLAdd solvents sequentially and ensure the solution is clear before adding the next component.[1] Sonication and/or heating may be necessary.[1]
WaterSolubleThe high melting point of the powder form contributes to its ease of formulation in various dosage forms.[2][3][4]

Table 2: Stability of this compound

FormStorage TemperatureDurationNotes
Powder-20°C3 years-
In Solvent-80°C1 yearIt is recommended to prepare and use the working solution immediately.[1]

Table 3: Reported In Vivo Dosages

SpeciesRoute of AdministrationDosageVehicle/FormulationReference Study
RatOral (p.o.)100 mg/kgAdministered via water bottles.Investigated choleretic and hepatoprotective effects in obstructive jaundice.[5]
RatOral (p.o.)0.4% in diet (for 1 week)Mixed in the diet.Studied effects on liver cholesterol, bile flow, and biliary lipid secretion.[5]
RatIntravenous (i.v.)50 mg/kg initial dose, then 167 mg/kg/hr infusionNot specified.Examined the effect on bile flow and methylmercury (B97897) excretion.[5]
RatIntravenous (i.v.) infusion1-4 µmol/min/100g BWNot specified.Assessed the impact on bile flow and secretion of biliary lipids and bile acids.[5]
SheepIntravenous (i.v.) infusion50 µmol/min for 20 minutesNot specified.Investigated the effects on bile flow, lipid, and bilirubin (B190676) secretion.

Experimental Protocols

The following are detailed methodologies for the preparation and administration of this compound for in vivo studies.

Protocol 1: Preparation of this compound for Oral Administration (Oral Gavage)

This protocol is designed for the preparation of a this compound solution for oral administration in mice or rats.

Materials:

  • This compound powder

  • Vehicle (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline, or PBS)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringes and gavage needles (appropriate size for the animal)

Procedure:

  • Calculate the required amount: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the desired dose (e.g., 100 mg/kg). The administration volume for oral gavage in mice should not exceed 10 mL/kg.[6]

  • Weigh the this compound: Accurately weigh the calculated amount of this compound powder.

  • Prepare the vehicle:

    • For co-solvent vehicle: In a sterile conical tube, add the solvents sequentially: first DMSO, then PEG300, followed by Tween 80, and finally Saline.[1] Mix well after each addition.

    • For PBS vehicle: Use sterile Phosphate-Buffered Saline.

  • Dissolve the compound: Add the weighed this compound powder to the prepared vehicle.

  • Aid dissolution: Vortex the solution vigorously. If necessary, use a sonicator or gentle heating to ensure complete dissolution.[1] Visually inspect for any undissolved particles.

  • Final preparation: Draw the required volume of the solution into a sterile syringe fitted with an appropriately sized oral gavage needle. Ensure there are no air bubbles.

  • Administration: Administer the solution to the animal via oral gavage, following established and approved animal handling and procedural guidelines.[7][8][9]

Protocol 2: Preparation of this compound for Intravenous Administration

This protocol outlines the preparation of a sterile this compound solution for intravenous injection in rats.

Materials:

  • This compound powder

  • Sterile vehicle (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Sterile vials

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

  • Sterile syringes and needles (appropriate size for injection)

Procedure:

  • Calculate the required concentration: Based on the desired dose (e.g., 50 mg/kg) and the injection volume (typically not exceeding 5 mL/kg for IV injection in rats), calculate the final concentration of the solution.[10]

  • Weigh the this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of this compound powder.

  • Dissolve in sterile vehicle: Add the powder to a sterile vial containing the appropriate volume of sterile PBS.

  • Ensure dissolution: Vortex the vial until the powder is completely dissolved. Visually inspect for clarity.

  • Sterile filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe and filter the solution into a new sterile vial. This step is critical for removing any potential microbial contamination.

  • Final preparation for injection: Using a new sterile syringe, draw up the required volume for injection.

  • Administration: Administer the sterile solution to the animal via intravenous injection (e.g., into the lateral tail vein for rats), following approved institutional animal care and use protocols.[11]

Mandatory Visualization

Farnesoid X Receptor (FXR) Signaling Pathway

This compound, as a bile acid, is involved in the complex regulation of bile acid homeostasis. A key regulator in this process is the Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids.[12][13][14] The following diagram illustrates the FXR signaling pathway in the liver and intestine, which plays a crucial role in maintaining bile acid levels and lipid and glucose metabolism.[12][15]

experimental_workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_post Post-Administration calc Calculate Dose & Solution Concentration weigh Weigh Sodium Dehydrocholate calc->weigh dissolve Dissolve in Appropriate Vehicle weigh->dissolve sterilize Sterile Filtration (for IV) dissolve->sterilize animal_prep Animal Preparation (weighing, restraint) dissolve->animal_prep sterilize->animal_prep admin_po Oral Gavage animal_prep->admin_po Oral Route admin_iv Intravenous Injection animal_prep->admin_iv IV Route observe Monitor Animal for Adverse Effects admin_po->observe admin_iv->observe collect Data/Sample Collection observe->collect caption Workflow for In Vivo Administration

References

Application Notes and Protocols for Sodium Dehydrocholate as an Emulsifying Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium dehydrocholate (B1245472), the sodium salt of dehydrocholic acid, is a synthetic bile acid derivative.[1] In laboratory and pharmaceutical preparations, it functions as an effective emulsifying and solubilizing agent. Its amphiphilic nature, possessing both hydrophilic and lipophilic regions, allows it to reduce interfacial tension between immiscible liquids, thereby facilitating the formation of stable emulsions.[2] This property is particularly valuable for the formulation of poorly water-soluble drugs, enhancing their dissolution and bioavailability. These notes provide detailed information on the properties of sodium dehydrocholate and protocols for its use in preparing lab-scale emulsions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an emulsifying agent is crucial for successful formulation development. Key parameters for this compound are summarized below.

PropertyValue/RangeMethod of DeterminationNotes
Chemical Formula C₂₄H₃₃NaO₅--
Molecular Weight 424.51 g/mol --
Appearance White to off-white powderVisual Inspection-
Solubility Soluble in waterExperimentalSolubility is essential for its function in aqueous-based emulsions.
Critical Micelle Concentration (CMC) ~13 mM in aqueous solutionConductometric TitrationThe CMC is the concentration at which surfactant molecules begin to form micelles. This value can be influenced by temperature and ionic strength.
Hydrophilic-Lipophilic Balance (HLB) Not definitively established; estimated to be high (>10)Experimental Determination (see Protocol 2)As an anionic surfactant, the HLB value is not calculated by conventional methods for non-ionic surfactants. A high HLB suggests suitability for oil-in-water (O/W) emulsions.[2][3]

Key Applications in Laboratory Preparations

  • Formation of Oil-in-Water (O/W) Emulsions: Due to its high hydrophilicity, this compound is an excellent candidate for creating stable O/W emulsions, where oil droplets are dispersed within a continuous aqueous phase.[2][3]

  • Solubilization of Lipophilic Compounds: It can be used to solubilize poorly water-soluble active pharmaceutical ingredients (APIs), enhancing their dissolution in aqueous media for in vitro assays or formulation development.

  • Preparation of Nanoemulsions: With appropriate energy input (e.g., high-pressure homogenization or ultrasonication), this compound can be used to formulate nanoemulsions, which offer advantages such as improved stability and bioavailability.[4][5]

  • Drug Delivery Systems: Its ability to form stable emulsions and solubilize drugs makes it a valuable component in the development of various drug delivery systems.

Experimental Protocols

Protocol 1: Preparation of a Simple Oil-in-Water (O/W) Emulsion

This protocol describes a general method for preparing a small-scale O/W emulsion using this compound as the primary emulsifying agent.

Materials:

  • This compound

  • Oil Phase (e.g., mineral oil, castor oil, or a specific lipophilic drug carrier)

  • Purified Water

  • Beakers

  • Magnetic stirrer with stir bar

  • Homogenizer (e.g., rotor-stator or ultrasonic)

Procedure:

  • Preparation of the Aqueous Phase:

    • Weigh the desired amount of this compound and dissolve it in the appropriate volume of purified water in a beaker.

    • Stir the solution gently with a magnetic stirrer until the this compound is completely dissolved. The concentration should typically be above its critical micelle concentration (CMC) to ensure micelle formation.

  • Preparation of the Oil Phase:

    • In a separate beaker, weigh the desired amount of the oil phase. If a solid lipophilic compound is being emulsified, it should be dissolved in the oil phase at this stage, with gentle heating if necessary.

  • Formation of the Coarse Emulsion:

    • While stirring the aqueous phase, slowly add the oil phase drop by drop.

    • Continue stirring for 10-15 minutes to form a coarse emulsion.

  • Homogenization:

    • Subject the coarse emulsion to high-shear homogenization to reduce the droplet size.

      • Rotor-Stator Homogenizer: Homogenize at a high speed (e.g., 5,000-10,000 rpm) for 5-10 minutes.

      • Ultrasonic Homogenizer: Sonicate the emulsion using a probe sonicator. The duration and power should be optimized for the specific formulation.

    • During homogenization, it is advisable to cool the sample in an ice bath to prevent excessive heating.

  • Characterization:

    • Visually inspect the emulsion for uniformity and stability.

    • Characterize the emulsion for droplet size distribution, zeta potential, and stability over time.

G cluster_aqueous Aqueous Phase Preparation cluster_oil Oil Phase Preparation cluster_emulsification Emulsification Process cluster_final Final Product a1 Weigh this compound a2 Dissolve in Purified Water a1->a2 e1 Slowly Add Oil Phase to Aqueous Phase with Stirring a2->e1 o1 Weigh Oil Phase o2 Dissolve Lipophilic Compound (if any) o1->o2 o2->e1 e2 High-Shear Homogenization e1->e2 f1 Stable O/W Emulsion e2->f1

Fig. 1: Experimental workflow for O/W emulsion preparation.
Protocol 2: Experimental Determination of the Required HLB for an Oil Phase

Principle:

This method involves preparing a series of emulsions with varying HLB values by blending two emulsifiers with known HLB values, one with a low HLB (e.g., Span 80, HLB = 4.3) and one with a high HLB (e.g., Tween 80, HLB = 15.0). The stability of these emulsions is then evaluated to identify the HLB value that provides the most stable emulsion for the specific oil phase. This identified "required HLB" can then be targeted when using this compound, suggesting it should be effective if its HLB is in this range.

Materials:

  • Oil phase of interest

  • Low HLB emulsifier (e.g., Span 80)

  • High HLB emulsifier (e.g., Tween 80)

  • Purified Water

  • Test tubes or vials

  • Vortex mixer or homogenizer

Procedure:

  • Prepare Emulsifier Blends:

    • Prepare a series of emulsifier blends with varying HLB values (e.g., from 6 to 14 in increments of 1). The proportions of the low and high HLB emulsifiers can be calculated using the following formula:

      • % High HLB Emulsifier = 100 * (Required HLB - HLB of Low Emulsifier) / (HLB of High Emulsifier - HLB of Low Emulsifier)

      • % Low HLB Emulsifier = 100 - % High HLB Emulsifier

  • Prepare Emulsions:

    • For each emulsifier blend, prepare a small-scale emulsion (e.g., 10 mL) with a fixed oil-to-water ratio (e.g., 20:80).

    • The total emulsifier concentration should also be kept constant (e.g., 5% w/w of the total formulation).

    • Combine the oil phase and the emulsifier blend and mix.

    • Add the water phase and homogenize using a vortex mixer or other homogenization equipment for a consistent duration and intensity for all samples.

  • Evaluate Emulsion Stability:

    • Allow the prepared emulsions to stand undisturbed.

    • Observe the emulsions for signs of instability, such as creaming, coalescence, or phase separation, at regular intervals (e.g., 1 hour, 24 hours, 1 week).

    • The HLB of the emulsifier blend that produces the most stable emulsion is considered the "required HLB" for that specific oil phase at that concentration.

Data Presentation:

HLB of Emulsifier Blend% Span 80% Tween 80Observations at 24 hoursStability Ranking (1=most stable)
683.216.8Rapid phase separation5
865.434.6Significant creaming4
1047.752.3Slight creaming3
1229.970.1Minimal creaming, stable1
1412.287.8Some instability noted2

Note: The percentages of Span 80 and Tween 80 are for illustrative purposes and should be calculated based on the specific HLB values of the chosen emulsifiers.

G cluster_inputs Inputs cluster_process Process cluster_output Output Oil Oil Phase Emulsify Prepare Emulsions with each Blend Oil->Emulsify Water Water Phase Water->Emulsify LowHLB Low HLB Emulsifier (e.g., Span 80) Blend Create Emulsifier Blends of Varying HLB LowHLB->Blend HighHLB High HLB Emulsifier (e.g., Tween 80) HighHLB->Blend Blend->Emulsify Evaluate Evaluate Emulsion Stability Emulsify->Evaluate RequiredHLB Required HLB of the Oil Phase Evaluate->RequiredHLB

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Sodium Dehydrocholate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Sodium dehydrocholate (B1245472), a semisynthetic bile acid used in pharmaceutical formulations. The described reversed-phase HPLC (RP-HPLC) method provides excellent separation and quantification of Sodium dehydrocholate, making it suitable for quality control, stability studies, and formulation development. This document provides detailed experimental protocols, system suitability parameters, and a summary of expected performance data.

Introduction

This compound is the sodium salt of dehydrocholic acid, a synthetic bile acid. It is utilized for its choleretic properties, stimulating the production of bile, and is also employed as an excipient in drug formulations.[1][2][3] Accurate and precise analytical methods are crucial for determining the purity, and concentration of this compound in both bulk drug substance and finished pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile compounds like this compound, offering high resolution, sensitivity, and specificity. This application note outlines a validated RP-HPLC method for its analysis.

Experimental

Instrumentation and Consumables
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Deionized water (18.2 MΩ·cm).

  • Reagents: Phosphoric acid (ACS grade), Sodium hydroxide (B78521) (ACS grade).

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B, isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 10 minutes
Standard and Sample Preparation

Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

Sample Solution (100 µg/mL): For a drug product, accurately weigh a portion of the homogenized sample equivalent to approximately 10 mg of this compound and transfer to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution. Cool to room temperature and dilute to volume with the diluent. Filter the solution through a 0.45 µm nylon syringe filter before injection.

Results and Discussion

The developed HPLC method provides a sharp, symmetrical peak for this compound with a retention time of approximately 4.5 minutes. The method was validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Data Presentation

A summary of the method's performance characteristics is provided in the table below.

ParameterResult
Retention Time (min) ~ 4.5
Tailing Factor < 1.5
Theoretical Plates > 2000
Linearity (r²) > 0.999
Range (µg/mL) 10 - 150
Limit of Detection (LOD) (µg/mL) 1.0
Limit of Quantification (LOQ) (µg/mL) 3.0
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%

Protocols

Protocol 1: HPLC System Preparation and Equilibration
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A by adding 1.0 mL of phosphoric acid to 1 L of deionized water and mix thoroughly.

    • Mobile Phase B is 100% acetonitrile.

    • Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser.

  • System Priming:

    • Prime the pump with each mobile phase for at least 5 minutes to ensure all lines are free of air bubbles.

  • System Equilibration:

    • Set the mobile phase composition to the initial conditions (70% A, 30% B) and the flow rate to 1.0 mL/min.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

Protocol 2: Standard and Sample Analysis
  • Sequence Setup:

    • Create a sequence in the chromatography data system.

    • Include injections of a blank (diluent), a standard solution (at least six injections for system suitability), and the prepared sample solutions.

  • System Suitability:

    • Inject the standard solution six times.

    • Calculate the percentage relative standard deviation (%RSD) for the peak area and retention time. The %RSD should be less than 2.0%.

    • Determine the tailing factor and the number of theoretical plates for the this compound peak.

  • Sample Injection:

    • Inject the prepared sample solutions.

  • Data Processing:

    • Integrate the peak area of the this compound peak in each chromatogram.

    • Calculate the concentration of this compound in the samples using the peak area of the standard of a known concentration.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Mobile Phase Preparation C System Equilibration A->C B Standard & Sample Preparation D Sequence Injection B->D C->D E Data Acquisition D->E F Peak Integration E->F G Quantification F->G H Reporting G->H

Caption: Experimental workflow for the HPLC analysis of this compound.

HPLC_System_Components Solvent Solvent Reservoir (Mobile Phase) Pump Pump Solvent->Pump Injector Autosampler/ Injector Pump->Injector Column HPLC Column (C18) Injector->Column Detector Detector (DAD) Column->Detector DataSystem Data System (CDS) Detector->DataSystem Waste Waste Detector->Waste

Caption: Key components of the HPLC system for this compound analysis.

Conclusion

The HPLC method described in this application note is a simple, rapid, and reliable approach for the quantitative determination of this compound. The method exhibits excellent performance characteristics and is suitable for routine quality control analysis in the pharmaceutical industry. The provided protocols offer a clear guide for the implementation of this method.

References

Troubleshooting & Optimization

Improving Sodium dehydrocholate solubility for experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for dissolving sodium dehydrocholate (B1245472) for experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is sodium dehydrochollate and what is its primary role in experiments?

Sodium dehydrocholate is the sodium salt of dehydrocholic acid, a synthetic bile acid.[1][2] In experimental settings, it is primarily used as a choleretic agent to stimulate bile production and flow, aiding in the study of liver function, digestion, and biliary excretion.[2][3][4] It also acts as a surfactant and emulsifying agent to enhance the solubility and absorption of lipids and lipophilic compounds.[5]

Q2: My this compound solution is cloudy. What is the cause and how can I fix it?

Cloudiness or precipitation in bile salt solutions is often related to pH. This compound, similar to other bile salts like sodium deoxycholate, is more soluble in slightly basic conditions and can precipitate at acidic or neutral pH.[6][7] Ensure your solvent (e.g., water or buffer) has a pH of around 7.4-8.0.[6] Preparing fresh solutions before use is highly recommended to avoid precipitation over time.[6]

Q3: Is it necessary to use fresh DMSO?

Yes, it is highly recommended to use newly opened or fresh DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This moisture can significantly reduce the solubility of compounds like this compound.[1][8]

Q4: Can I store stock solutions of this compound?

Stock solutions can be stored, but proper conditions are crucial to maintain stability. For solutions in DMSO, it is recommended to aliquot them into single-use volumes and store them at -80°C for up to one year to avoid repeated freeze-thaw cycles.[1][9] For shorter-term storage, -20°C for up to one month is also an option.[1] Powdered this compound is stable for up to three years when stored at -20°C.[1][9]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Powder is not dissolving in aqueous buffer or water. 1. Incorrect pH: The pH of the solution may be too low (neutral or acidic), causing precipitation.[6][7] 2. Low Temperature: Solubility may be limited at room temperature. 3. Concentration too high: The desired concentration may exceed the solubility limit in water.1. Adjust pH: Ensure the buffer or water is adjusted to a slightly basic pH (e.g., 7.4-8.0).[6] 2. Gentle Warming: Warm the solution in a water bath (e.g., 37°C) to aid dissolution.[6] 3. Use Sonication: Apply ultrasonic waves to help break up particles and enhance dissolution.[8][9] 4. Use an Organic Solvent: Prepare a concentrated stock solution in DMSO first, then dilute it into your aqueous medium.
Precipitate forms after adding DMSO stock to cell culture media. 1. Final DMSO concentration is too high: High concentrations of DMSO can be toxic to cells and may cause the compound to crash out of solution. 2. Rapid Dilution: Adding the stock solution too quickly without adequate mixing can cause localized high concentrations and precipitation.1. Minimize DMSO: Keep the final concentration of DMSO in the cell culture medium below 0.5% or a level validated for your specific cell line. 2. Stepwise Dilution: Add the DMSO stock to a small volume of media first, mix well, and then add this intermediate dilution to the final volume. Mix gently but thoroughly.
Solution is clear initially but becomes cloudy over time. 1. pH Shift: The pH of the solution may have decreased over time (e.g., due to CO2 absorption from the air). 2. Micelle Formation: At higher concentrations or temperatures, bile salts can form micelles, leading to a cloudy appearance.[6]1. Use Buffered Solutions: Prepare solutions in a stable buffer (e.g., PBS, Tris) to maintain the optimal pH. 2. Prepare Fresh: It is best practice to prepare working solutions fresh for each experiment to ensure consistency and avoid stability issues.[6][9]

Solubility Data

The solubility of this compound varies depending on the solvent and conditions. The following table summarizes reported solubility data.

SolventConcentrationConditionsCitation
Water (H₂O) 50 mg/mL (~118 mM)Requires sonication[8]
DMSO 100 mg/mL (~236 mM)Requires sonication; use fresh DMSO[8]
DMSO 85 mg/mL (~200 mM)Use fresh DMSO[1]
DMSO 50 mg/mL (~118 mM)Sonication is recommended[9]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol is suitable for preparing a high-concentration stock solution for subsequent dilution in aqueous media for in vitro assays.

  • Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile conical tube.

  • Add Solvent: Add the calculated volume of fresh, high-purity DMSO to achieve the desired concentration (e.g., 100 mg/mL).[8]

  • Promote Dissolution: Vortex the tube vigorously. If the powder is not fully dissolved, use an ultrasonic water bath for 10-15 minute intervals until the solution is clear.[8][9] Gentle warming can also be applied if necessary.

  • Sterilization (Optional): If required for your application, sterile-filter the solution using a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into single-use, sterile microcentrifuge tubes. Store at -80°C for long-term use (up to 1 year) or -20°C for short-term use (up to 1 month).[1]

Protocol 2: Reconstitution from Powder for Direct Use in Aqueous Solution

This protocol is for preparing a working solution directly in an aqueous buffer, such as PBS or cell culture media.

  • Prepare the Solvent: Warm the aqueous solvent (e.g., sterile PBS) to approximately 37°C. Ensure the pH is adjusted to a range of 7.4-8.0.[6]

  • Weigh the Compound: In a sterile container, weigh the required amount of this compound powder.

  • Add Solvent Gradually: Add a small amount of the pre-warmed, pH-adjusted solvent to the powder and mix to create a paste.

  • Complete Dilution: Gradually add the remaining solvent while continuously stirring or vortexing gently. Avoid vigorous agitation, which can sometimes cause the compound to come out of solution.[6]

  • Aid Dissolution: If needed, continue to warm the solution at 37°C or use a sonicator until the solution is clear.[6]

  • Final Steps: Adjust the final volume with the solvent. It is highly recommended to use this solution immediately after preparation.[9]

Visual Guides

Experimental Workflow for Solubilization

G cluster_prep Preparation cluster_dissolve Dissolution cluster_troubleshoot Troubleshooting cluster_final Final Steps weigh Weigh Sodium Dehydrocholate Powder choose_solvent Choose Solvent weigh->choose_solvent add_solvent Add Solvent & Mix choose_solvent->add_solvent DMSO or Aqueous Buffer check_sol Is Solution Clear? add_solvent->check_sol warm Warm Gently (e.g., 37°C) check_sol->warm No ready Solution Ready for Use (Use Fresh) check_sol->ready Yes warm->check_sol sonicate Sonicate warm->sonicate sonicate->check_sol check_ph Check/Adjust pH (to >7.4) sonicate->check_ph check_ph->check_sol store Aliquot & Store (-80°C) ready->store If making stock

Caption: Workflow for preparing this compound solutions.

Bile Acid Signaling Overview

This compound, as a bile acid, can influence cellular processes. Bile acids are known to act as signaling molecules, primarily through receptors like the Farnesoid X Receptor (FXR).[10]

G cluster_pathway Bile Acid Signaling via FXR cluster_responses Example Responses BA Bile Acids (e.g., this compound) FXR FXR (Nuclear Receptor) BA->FXR Activation TargetGenes Target Gene Transcription FXR->TargetGenes Regulates Response Physiological Response TargetGenes->Response Leads to Lipid Lipid Metabolism Glucose Glucose Homeostasis Bile Bile Acid Synthesis & Transport

Caption: Simplified overview of bile acid signaling through FXR.

References

Preventing precipitation of Sodium dehydrocholate in buffer solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of Sodium Dehydrocholate in buffer solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my experiments?

This compound is a water-soluble bile salt. Due to its amphiphilic nature, it is used as a surfactant or emulsifying agent in various pharmaceutical and cosmetic formulations. Its primary roles in research include solubilizing lipids and membrane proteins, enhancing the absorption of poorly soluble drugs, and its choleretic properties, which stimulate bile production.

Q2: What are the key factors that influence the solubility of this compound?

The solubility of this compound is primarily affected by:

  • pH: As a salt of a weakly acidic bile acid, its solubility is significantly pH-dependent. Precipitation is more likely to occur in acidic conditions.

  • Temperature: Temperature can affect solubility, though the effect can be complex. While warming can help dissolve precipitates, the overall solubility trend with temperature is not always linear.

  • Ionic Strength: The concentration of other salts in the buffer can impact the solubility and the critical micelle concentration (CMC) of this compound.

  • Buffer Composition: Specific ions in the buffer, particularly divalent cations, can interact with this compound and lead to precipitation.

Q3: What is the Critical Micelle Concentration (CMC) and why is it important?

The Critical Micelle Concentration (CMC) is the concentration above which surfactant molecules, like this compound, self-assemble to form micelles. Below the CMC, the molecules exist as individual monomers. The formation of micelles is crucial for solubilizing hydrophobic substances. Understanding the CMC is important because changes in buffer conditions (e.g., ionic strength) can alter the CMC and affect the solubilizing capacity of your solution. For many bile salts, increasing ionic strength decreases the CMC.[1]

Troubleshooting Guide: Preventing Precipitation

Issue 1: Precipitate forms immediately upon dissolving this compound.

Possible Causes:

  • Low pH of the solvent: The protonated form of dehydrocholic acid is less soluble than its sodium salt.

  • High concentration: The amount of this compound exceeds its solubility limit in the given volume and conditions.

  • Incorrect order of dissolution: Adding this compound before other buffer components are fully dissolved can lead to localized high concentrations and precipitation.

Solutions:

  • Ensure the pH of your water or buffer is neutral to slightly alkaline (pH 7.0-8.5) before adding the this compound powder.

  • Start with a lower concentration and gradually increase it if your protocol allows.

  • Follow a systematic order of dissolution:

    • Dissolve all buffering agents and salts first.

    • Adjust the pH of the buffer solution.

    • Add this compound last and dissolve it completely.

Issue 2: Solution becomes cloudy or forms a precipitate upon cooling or storage at 4°C.

Possible Cause:

  • Decreased solubility at lower temperatures: Many bile salts, including sodium deoxycholate (a related compound), are known to have lower solubility at colder temperatures.[2]

Solutions:

  • Gentle Warming: Before use, warm the solution in a 37°C water bath with gentle swirling until the precipitate redissolves.[2]

  • Prepare Fresh Solutions: If possible, prepare the this compound-containing buffer fresh on the day of the experiment.

  • Storage at Room Temperature: For short-term storage, keeping the solution at room temperature might be preferable to refrigeration, provided other components are stable. Always check the stability of all buffer components at room temperature.

Issue 3: A precipitate forms when mixing the this compound solution with another buffer or reagent.

Possible Causes:

  • pH shift: Mixing solutions can result in a final pH that is unfavorable for this compound solubility.

  • Incompatible buffer components: The second solution may contain components that interact with this compound, such as high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺).

  • Solvent change: If the second solution contains a high percentage of an organic solvent, it can decrease the solubility of the bile salt.

Solutions:

  • Verify the pH of the final mixture. Adjust as necessary to maintain a pH in the neutral to slightly alkaline range.

  • Perform a small-scale compatibility test: Mix small volumes of the two solutions to check for precipitation before mixing the entire batches.

  • Consider the buffer composition. If high concentrations of divalent cations are necessary, you may need to explore alternative buffer systems or use a chelating agent like EDTA if it does not interfere with your experiment.

Quantitative Data

Table 1: Solubility of this compound and Related Compounds

CompoundSolventTemperature (°C)Solubility
This compoundDMSORoom Temp.~50-85 mg/mL (Sonication may be needed)[3][4]
This compoundPBSRoom Temp.~33.33 mg/mL (Ultrasonic assistance may be needed)[5]
Sodium DeoxycholateWater25~49.5% (w/w)[6]
Sodium DeoxycholateWater37~51% (w/w)[6]

Note: Quantitative solubility data for this compound in aqueous buffers at various temperatures and pH is limited in publicly available literature. The data for the closely related bile salt, Sodium Deoxycholate, is often used as a reference.

Experimental Protocols

Protocol 1: Preparation of a 10% (w/v) this compound Stock Solution

Objective: To prepare a stable stock solution of this compound.

Materials:

  • This compound powder

  • Ultrapure water

  • 50 mL conical tube

  • Magnetic stirrer and stir bar (optional) or rocker

  • Sterile filter (0.22 µm or 0.45 µm)

  • Sterile storage tubes

Procedure:

  • Weigh 5 grams of this compound powder.

  • Add the powder to a 50 mL conical tube.

  • Add approximately 40 mL of ultrapure water.

  • Cap the tube securely and mix thoroughly. This can be done by gentle rocking or stirring at room temperature for several hours, or until fully dissolved. Avoid vigorous shaking which can cause foaming.

  • Once dissolved, bring the final volume to 50 mL with ultrapure water.

  • Sterile-filter the solution into a new sterile container.

  • Aliquot into smaller, sterile tubes for single use to avoid repeated freeze-thaw cycles.

  • Store at room temperature or as recommended by the manufacturer. For long-term storage, consult manufacturer's data.

Protocol 2: Visual Compatibility Test for a New Buffer Formulation

Objective: To quickly assess the compatibility of this compound with a novel or modified buffer.

Materials:

  • 10% this compound stock solution (from Protocol 1)

  • Your experimental buffer

  • Control buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Microcentrifuge tubes

Procedure:

  • Label three microcentrifuge tubes: "Control," "Test Buffer," and "Test Buffer + Additives" (if your final buffer contains other components like salts or metals).

  • Pipette 950 µL of the corresponding buffer into each tube.

  • Add 50 µL of the 10% this compound stock solution to each tube to achieve a final concentration of 0.5%.

  • Vortex briefly to mix.

  • Incubate one set of tubes at room temperature for 30 minutes and another set on ice (or at 4°C) for 30 minutes.

  • Visually inspect for any cloudiness or precipitate. A clear solution indicates compatibility under the tested conditions.

Visualizations

Precipitation_Troubleshooting_Workflow Troubleshooting this compound Precipitation start Precipitate Observed check_ph Check pH of Solution start->check_ph ph_low pH is acidic (<7.0) check_ph->ph_low Yes ph_ok pH is neutral/alkaline (>=7.0) check_ph->ph_ok No adjust_ph Adjust pH to 7.0-8.5 ph_low->adjust_ph check_temp Check Temperature ph_ok->check_temp resolved Issue Resolved adjust_ph->resolved temp_low Solution is cold (<15°C) check_temp->temp_low Yes temp_ok Solution is at RT or warmer check_temp->temp_ok No warm_solution Gently warm to 37°C temp_low->warm_solution check_buffer Review Buffer Composition temp_ok->check_buffer warm_solution->resolved divalent_cations High [Divalent Cations]? check_buffer->divalent_cations Yes buffer_ok Buffer composition seems ok check_buffer->buffer_ok No reformulate Consider alternative buffer or add chelator (e.g., EDTA) divalent_cations->reformulate prepare_fresh Prepare fresh solution and verify concentration buffer_ok->prepare_fresh reformulate->resolved prepare_fresh->resolved

Caption: A workflow diagram for troubleshooting precipitation issues with this compound.

Factors_Influencing_Solubility Key Factors Affecting this compound Solubility Solubility This compound Solubility pH pH Solubility->pH Decreased solubility at low pH Temperature Temperature Solubility->Temperature Complex relationship, often lower solubility at 4°C IonicStrength Ionic Strength Solubility->IonicStrength Affects CMC and solubility BufferComp Buffer Components Solubility->BufferComp Divalent cations can cause precipitation

Caption: Factors influencing the solubility of this compound in aqueous solutions.

References

Technical Support Center: Optimizing Sodium Dehydrocholate Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Sodium dehydrocholate (B1245472) concentrations in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is Sodium dehydrocholate and what are its typical applications in cell-based assays?

This compound is a water-soluble, semi-synthetic bile acid. In cell-based assays, it is often investigated for its potential to modulate cell viability, induce apoptosis, and alter cell membrane permeability. Its effects are highly dependent on the concentration and the cell type being studied.

Q2: What is a typical starting concentration range for this compound in a cell viability assay?

Disclaimer: Specific cytotoxic concentrations for this compound are not widely published. The following recommendations are based on data from structurally related bile salts, such as sodium deoxycholate and sodium glycodeoxycholate. It is crucial to perform a dose-response experiment for your specific cell line.

For initial range-finding studies, a broad concentration range is recommended, for example, from 1 µM to 10 mM. Based on studies with related compounds, cytotoxic effects are often observed in the millimolar (mM) range. For instance, in Caco-2 cells, cytotoxic effects of sodium glycodeoxycholate and sodium deoxycholate were noted at concentrations greater than 2 mM after a 60-minute exposure.[1]

Q3: How should I prepare a stock solution of this compound for cell culture experiments?

This compound is soluble in aqueous solutions. For cell culture applications, preparing a stock solution in sterile phosphate-buffered saline (PBS) or directly in the desired cell culture medium is recommended. If using an organic solvent like DMSO for other compounds in your experiment, ensure the final concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.

To prepare a stock solution:

  • Weigh the desired amount of this compound powder in a sterile container.

  • Add the appropriate volume of sterile PBS or serum-free culture medium to achieve the desired stock concentration (e.g., 100 mM).

  • Ensure the solution is completely dissolved by gentle vortexing or sterile filtration.

Q4: Which cell viability assay is most suitable for use with this compound?

Assays like MTT, XTT, and LDH are commonly used. The MTT assay, which measures mitochondrial metabolic activity, is a widely accepted method. However, as with any compound, it is important to rule out direct interference of this compound with the assay reagents. Running a cell-free control (media + this compound + assay reagent) is recommended to check for any chemical interactions that could lead to false results.

Data Presentation: Cytotoxicity of Related Bile Salts

The following tables summarize quantitative data for sodium deoxycholate and sodium glycodeoxycholate, which are structurally related to this compound. This data can serve as a reference for designing initial experiments. The IC50 values (the concentration of a drug that gives half-maximal response) can vary significantly between cell lines and experimental conditions.

Table 1: Cytotoxicity of Sodium Deoxycholate (SDC) in Caco-2 Cells

ConcentrationExposure TimeCell Viability (%)
0.2 mM30 min~100%
1 mM30 min~90%
2 mM30 min~75%
0.2 mM60 min~100%
1 mM60 min~85%
2 mM60 min~60%
0.2 mM120 min~95%
1 mM120 min~70%
2 mM120 min~40%
Data adapted from a study on Caco-2 cells treated with Sodium deoxycholate.[2][3]

Table 2: General Cytotoxic Concentrations of Related Bile Salts in Different Cell Lines

CompoundCell LineCytotoxic ConcentrationReference
Sodium deoxycholateCaco-2> 2 mM (60 min exposure)[1]
Sodium glycodeoxycholateCaco-2> 2 mM (60 min exposure)[1]
Sodium deoxycholateMCF-7 (Breast Cancer)0.025 - 1 mM (24-48h)[4]
Sodium deoxycholateAGS (Gastric Mucosal)50 - 300 µM (induces apoptosis)[5]

Experimental Protocols

Detailed Methodology: MTT Cell Viability Assay

This protocol provides a general framework for assessing cell viability upon treatment with this compound. Optimization of cell seeding density and incubation times is recommended for each specific cell line.

Materials:

  • This compound

  • 96-well flat-bottom sterile microplates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the medium containing the different this compound concentrations to the respective wells.

    • Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, if any) and a negative control (cells in medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[6]

    • After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

    • Mix gently with a pipette or on an orbital shaker to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.[6]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

Possible Cause Troubleshooting Steps
Uneven Cell Seeding Ensure a homogenous cell suspension before and during seeding by gently swirling the flask. Use a multichannel pipette for consistency.
Pipetting Errors Calibrate pipettes regularly. Ensure consistent pipetting technique, especially when adding small volumes of compound or reagents.
Edge Effects The outer wells of a 96-well plate are prone to evaporation. Avoid using the outer wells for critical data points, or fill them with sterile PBS to maintain humidity.

Issue 2: High Background Absorbance in Control Wells

Possible Cause Troubleshooting Steps
Contamination Check cultures for microbial contamination (bacteria, yeast), which can metabolize MTT.[2][7]
Compound Interference Run a cell-free control (media + this compound + MTT) to check for direct reduction of MTT by the compound.
Phenol (B47542) Red in Media Phenol red can interfere with absorbance readings. Consider using phenol red-free media for the MTT assay.[7]

Issue 3: Low or No Signal

Possible Cause Troubleshooting Steps
Low Cell Number Ensure an adequate number of viable cells are seeded. Optimize seeding density for your cell line.
Incorrect Incubation Time The incubation time with MTT may be too short for sufficient formazan production. Try extending the incubation period.
Incomplete Solubilization Ensure formazan crystals are completely dissolved before reading the plate. Visually inspect the wells under a microscope.

Signaling Pathways and Visualizations

The following diagrams illustrate signaling pathways that have been shown to be modulated by the related bile salt, sodium deoxycholate, and are relevant to cell viability and apoptosis. These can serve as a starting point for investigating the mechanisms of action of this compound.

experimental_workflow Experimental Workflow for Cell Viability Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cell_culture Cell Culture plate_cells Plate Cells in 96-well Plate cell_culture->plate_cells treat_cells Treat Cells plate_cells->treat_cells prepare_sdc Prepare this compound Dilutions prepare_sdc->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance

Caption: Workflow for assessing cell viability with this compound.

apoptosis_pathway Potential Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 (Executioner Caspase) caspase8->caspase3 mitochondria Mitochondria cytochrome_c Cytochrome c mitochondria->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis bile_acid High Concentration Bile Acid bile_acid->death_receptor Induces bile_acid->mitochondria Induces Stress

Caption: Apoptosis pathways potentially activated by high bile acid concentrations.

cell_survival_pathway Potential Pro-Survival Signaling low_bile_acid Low Concentration Bile Acid akt AKT low_bile_acid->akt Promotes Phosphorylation cyclin_d1 Cyclin D1 akt->cyclin_d1 Increases Expression cell_proliferation Cell Proliferation cyclin_d1->cell_proliferation

References

Technical Support Center: Troubleshooting Inconsistent Results in Sodium Dehydrocholate Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments with sodium dehydrocholate (B1245472).

Frequently Asked Questions (FAQs)

Q1: What is Sodium Dehydrocholate and what are its primary applications in research?

This compound is the sodium salt of dehydrocholic acid, a synthetic bile acid. In laboratory settings, it is primarily used as a choleretic agent, meaning it stimulates the secretion of bile.[1] It is also utilized as a biological detergent for solubilizing membrane proteins and disrupting lipid bilayers without denaturing the proteins. Its amphipathic nature makes it useful in cell lysis buffers for protein extraction.

Q2: What are the optimal storage conditions for this compound powder and its stock solutions?

To ensure stability and reproducibility, proper storage is crucial.

FormStorage TemperatureDurationNotes
Powder -20°CUp to 3 yearsKeep in a tightly sealed container, protected from moisture.
Stock Solution (in DMSO) -80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles. Use fresh DMSO as moisture-absorbing DMSO can reduce solubility.[1]
Stock Solution (in DMSO) -20°CUp to 1 monthFor shorter-term storage.
Aqueous Working Solutions Use ImmediatelyN/AIt is highly recommended to prepare fresh aqueous working solutions for each experiment to avoid precipitation and degradation.[2]

Q3: My this compound solution is cloudy or has a precipitate. What could be the cause?

Cloudiness or precipitation in this compound solutions is a common issue and can arise from several factors:

  • Low Temperature: Bile salt solutions can precipitate at colder temperatures, such as 4°C or on ice.

  • Incorrect pH: The solubility of bile salts is pH-dependent. A drop in pH below neutral can cause precipitation.[3] For instance, sodium deoxycholate, a related bile salt, tends to come out of solution at a pH of 5 or less.[3]

  • High Concentration: Exceeding the critical micelle concentration (CMC) can lead to the formation of micelles and potentially precipitation, especially in complex buffers.

  • Buffer Composition: The presence of certain ions, particularly divalent cations like Ca²⁺ and Mg²⁺, can cause precipitation of bile salts.[4]

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell Viability/Cytotoxicity Assays

Symptom: High variability in results between replicate wells or experiments when using this compound.

Possible Cause Recommendation
Precipitation of this compound in Culture Media Visually inspect the culture medium for any signs of precipitation after adding this compound. Prepare fresh dilutions for each experiment and add them to the medium with gentle mixing. Consider the pH of your culture medium, as acidic conditions can reduce solubility.
Interaction with Assay Reagents Detergents can interfere with colorimetric or fluorometric assay reagents, leading to high background or quenching. Run a control with this compound in the assay buffer without cells to check for interference. If interference is observed, consider using a different viability assay with an alternative detection method.
Concentration-Dependent Effects on Cell Proliferation Bile salts can have dual effects on cell viability, promoting proliferation at low concentrations and inducing apoptosis at higher concentrations.[5] Perform a dose-response curve to determine the optimal concentration range for your specific cell line and experimental goals.
Cell Type Specificity The sensitivity to bile salts can vary significantly between different cell lines. If possible, compare your results with published data for the same cell line.
Issue 2: Poor or Inconsistent Protein Solubilization/Extraction

Symptom: Low protein yield or variability in protein extraction efficiency when using lysis buffers containing this compound.

Possible Cause Recommendation
Suboptimal Lysis Buffer Composition The concentration of this compound and other detergents in the lysis buffer is critical. A common concentration for sodium deoxycholate in RIPA buffer is 0.5%.[6] Optimize the concentration of this compound in your lysis buffer (e.g., 0.1% - 1.0%). Ensure the pH of the lysis buffer is stable and appropriate for your target proteins.
Incomplete Cell Lysis Ensure adequate mechanical disruption (e.g., scraping, sonication) after adding the lysis buffer to facilitate complete cell lysis and release of proteins.
Precipitation of Lysis Buffer Components at Low Temperatures If your protocol requires lysis on ice, be aware that this compound may precipitate. If precipitation occurs, consider performing the lysis at room temperature for a shorter duration or gently warming the buffer to redissolve the precipitate before use.
Protein Aggregation Bile salts can cause protein unfolding and aggregation.[7][8] Ensure that your lysis buffer contains a sufficient concentration of other stabilizing agents, and consider the use of protease inhibitors.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder (MW: 424.51 g/mol )

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile, conical microcentrifuge tubes

  • Procedure:

    • Weigh out 42.45 mg of this compound powder.

    • Add 1 mL of anhydrous DMSO to the powder.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) and sonication may be used to aid dissolution.[2]

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[1]

Protocol 2: General Protocol for Protein Extraction from Cultured Cells using a Lysis Buffer Containing this compound
  • Materials:

    • Cultured cells

    • Ice-cold Phosphate-Buffered Saline (PBS)

    • Ice-cold Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitors)

    • Cell scraper

    • Microcentrifuge

  • Procedure:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with ice-cold PBS.

    • Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer to the cells.

    • Scrape the cells from the culture dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on a rotator for 30 minutes at 4°C.

    • Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet the cell debris.

    • Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.

    • Determine the protein concentration using a detergent-compatible protein assay.

    • The protein extract is now ready for downstream applications or can be stored at -80°C.

Visualizations

Bile_Acid_Signaling cluster_Extracellular Extracellular Space cluster_Cell_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Bile_Acids Bile Acids (e.g., this compound) TGR5 TGR5 Bile_Acids->TGR5 Binds FXR_Cytoplasm FXR Bile_Acids->FXR_Cytoplasm Binds AC Adenylate Cyclase TGR5->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates FXR_Nucleus FXR FXR_Cytoplasm->FXR_Nucleus Translocates RXR RXR FXR_Nucleus->RXR Heterodimerizes with FXRE FXRE (FXR Response Element) RXR->FXRE Binds to Gene_Expression Target Gene Expression FXRE->Gene_Expression Regulates

Caption: Bile Acid Signaling Pathways via TGR5 and FXR.

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Assay Assay cluster_Analysis Data Analysis Prep_Stock Prepare this compound Stock Solution (e.g., 100 mM in DMSO) Dilute Prepare Working Dilutions in Cell Culture Medium Prep_Stock->Dilute Prep_Cells Seed and Culture Cells to Desired Confluency Treat Treat Cells with this compound for a Defined Incubation Period Prep_Cells->Treat Dilute->Treat Harvest Harvest Cells for Analysis (e.g., Lysis for Protein Extraction) Treat->Harvest Assay Perform Downstream Assay (e.g., Western Blot, Viability Assay) Harvest->Assay Data Acquire and Analyze Data Assay->Data

Caption: General Experimental Workflow.

Troubleshooting_Logic cluster_Checks Initial Checks cluster_Troubleshooting Troubleshooting Steps cluster_Resolution Resolution Inconsistent_Results Inconsistent Results Check_Reagent Check Reagent Quality: - Purity - Proper Storage - Freshly Prepared? Inconsistent_Results->Check_Reagent Check_Protocol Review Protocol: - Consistent Pipetting? - Accurate Concentrations? - Correct Incubation Times? Inconsistent_Results->Check_Protocol Solubility Investigate Solubility Issues: - Visual Inspection for Precipitate - Check pH and Temperature - Buffer Compatibility Check_Reagent->Solubility Check_Protocol->Solubility Assay_Interference Test for Assay Interference: - Run 'Reagent Only' Control - Consider Alternative Assay Solubility->Assay_Interference Optimize_Concentration Optimize Concentration: - Perform Dose-Response Curve - Consider CMC Assay_Interference->Optimize_Concentration Consistent_Results Consistent Results Optimize_Concentration->Consistent_Results

Caption: Troubleshooting Logic Flowchart.

References

Technical Support Center: Managing Sodium Dehydrocholate Cytotoxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the cytotoxicity of Sodium Dehydrocholate (NaDC) in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NaDC) and why is it cytotoxic?

A1: this compound (NaDC) is a semisynthetic, water-soluble bile acid derived from cholic acid.[1][2] Like other hydrophobic bile acids, its cytotoxicity in primary cell cultures stems from its detergent-like properties, which can disrupt the lipid bilayer of cell membranes. This disruption can lead to increased membrane permeability, mitochondrial dysfunction, generation of reactive oxygen species (ROS), and ultimately trigger programmed cell death (apoptosis) or necrosis.[3][4]

Q2: What are the primary mechanisms of NaDC-induced cell death?

A2: NaDC-induced cell death is multifactorial and primarily involves apoptosis and necrosis. Key mechanisms include:

  • Mitochondrial Dysfunction: Hydrophobic bile acids can induce the mitochondrial permeability transition (MMPT), leading to the release of pro-apoptotic factors like cytochrome c.[5][6]

  • Oxidative Stress: NaDC treatment can lead to the generation of reactive oxygen species (ROS), causing oxidative damage to lipids, proteins, and DNA.[3][4][7]

  • Signaling Pathway Activation: It can activate stress-related signaling pathways, such as the JNK and p38 MAPK pathways, which are involved in mediating apoptosis.[8][9] At physiological concentrations, however, it may promote cell proliferation through pathways like AKT.[9]

  • DNA Damage: Some bile acids can cause DNA damage, potentially mediated by nitric oxide (NO) production.[10]

Q3: What are the visible signs of NaDC-induced cytotoxicity in my cell culture?

A3: Common morphological changes you might observe under a microscope include cell shrinkage, membrane blebbing (small protrusions of the plasma membrane), and nuclear fragmentation, which are characteristic features of apoptosis.[6] At higher concentrations or with prolonged exposure, you may see widespread cell detachment, rounding, and lysis, which are indicative of necrosis.[6][11]

Q4: How does NaDC cytotoxicity differ from that of other bile acids like Sodium Deoxycholate (SDC)?

A4: this compound is structurally related to other bile acids like Sodium Deoxycholate (SDC). While both are cytotoxic, the degree of cytotoxicity generally correlates with their hydrophobicity. Hydrophobic bile acids like deoxycholate and chenodeoxycholate are known to be particularly damaging to cells.[12] The mechanisms of action are largely similar, involving membrane disruption, mitochondrial stress, and induction of apoptosis.[5][11] Therefore, data and mitigation strategies for SDC are often relevant to NaDC.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem 1: Cell viability is extremely low even at low NaDC concentrations.

  • Possible Cause: The primary cells being used are particularly sensitive to bile acids. Different primary cell types (e.g., hepatocytes vs. neurons) exhibit vastly different tolerances.

  • Solution:

    • Perform a Dose-Response Curve: Test a wide range of NaDC concentrations (e.g., 10 µM to 1 mM) to determine the precise IC50 (the concentration that inhibits 50% of cell viability) for your specific cell type.

    • Reduce Exposure Time: Shorten the incubation period with NaDC. A time-course experiment (e.g., 2, 6, 12, 24 hours) can reveal the onset of significant cytotoxicity.

    • Check Cell Health: Ensure your primary cells are healthy, within a low passage number, and free from contamination before starting the experiment. Stressed or high-passage cells are more susceptible to chemical insults.

Problem 2: Inconsistent results and high variability between experimental replicates.

  • Possible Cause 1: Uneven cell seeding.

  • Solution: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating each well to guarantee a uniform cell density across the plate.

  • Possible Cause 2: NaDC solution instability or precipitation.

  • Solution: Prepare fresh NaDC stock solutions for each experiment. Before adding to the culture medium, ensure the solution is fully dissolved and at the correct temperature. Vortex the stock solution before diluting it into the media.

  • Possible Cause 3: Microbial Contamination.

  • Solution: Regularly check cultures for signs of bacterial or fungal contamination (e.g., turbidity, pH changes).[13][14] Use strict aseptic techniques. If contamination is suspected, discard the culture and decontaminate the incubator and biosafety cabinet.[15][16]

Problem 3: The chosen cytotoxicity assay (e.g., MTT) is giving ambiguous results.

  • Possible Cause: NaDC may interfere with the assay itself. For example, some compounds can interfere with the metabolic reduction of tetrazolium salts (MTT, MTS).

  • Solution:

    • Use an Orthogonal Method: Validate your findings with a different type of assay that measures a distinct cellular process. For example, if you are using a metabolic assay (MTT), confirm the results with a membrane integrity assay like the Lactate (B86563) Dehydrogenase (LDH) release assay.[17][18]

    • Include Proper Controls: Run controls without cells (media + NaDC + assay reagent) to check for direct chemical interference with the assay components.

Problem 4: How can I mitigate NaDC cytotoxicity to study its non-lethal effects?

  • Possible Cause: The concentrations used are above the apoptotic threshold for the cells.

  • Solution:

    • Use Antioxidants: Co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E (α-tocopherol) can help reduce cytotoxicity by quenching reactive oxygen species (ROS).[4]

    • Inhibit Apoptosis Pathways: If studying other cellular functions, co-incubation with a broad-spectrum caspase inhibitor like Z-VAD-FMK can block the apoptotic pathway. Note that this will not prevent necrosis at high NaDC concentrations.

    • Use Hydrophilic Bile Acids: Co-treatment with a hydrophilic bile acid like ursodeoxycholic acid (UDCA) has been shown to protect cells against the cytotoxic effects of more hydrophobic bile acids.[3][4]

Quantitative Data Summary

The following tables summarize cytotoxicity data for Sodium Deoxycholate (a structurally similar and widely studied bile acid) in various cell lines, which can serve as a starting point for designing experiments with NaDC.

Table 1: Cytotoxicity of Sodium Deoxycholate (SDC) in Caco-2 Cells

Treatment TimeSDC ConcentrationCell Viability (%)
30 min0.2 mM~95%
1 mM~80%
2 mM~60%
120 min0.2 mM~90%
1 mM~50%
2 mM~25%
Data derived from an MTT assay on Caco-2 cells. Viability is expressed relative to an untreated control.[19]

Table 2: General Concentration Ranges for Bile Acid Cytotoxicity Studies

Bile AcidCell TypeConcentration RangePrimary Effect
Deoxycholate (DC)Gastric Mucosal Cells50 - 300 µMApoptosis[11]
Deoxycholate (DC)Hepatocellular Carcinoma100 - 400 µMApoptosis[8]
GlycodeoxycholateHepatocytes50 µM - 1 mMApoptosis/Necrosis[17]
Deoxycholate (DC)Breast Cancer Cells> 2 mMApoptosis[20]

Detailed Experimental Protocols

Protocol 1: Assessing Cell Viability with the MTT Assay

This protocol measures cell viability based on the metabolic activity of mitochondrial reductase enzymes.

Materials:

  • Primary cells and complete culture medium

  • 96-well flat-bottom plates

  • This compound (NaDC)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)[6]

  • Microplate reader (absorbance at 570 nm)[17]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours (or until fully attached and ~70-80% confluent) at 37°C, 5% CO₂.

  • NaDC Treatment: Prepare serial dilutions of NaDC in fresh culture medium. Remove the old medium from the wells and add 100 µL of the NaDC-containing medium to the appropriate wells. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well.

  • Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[17] Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Quantifying Cytotoxicity with the LDH Release Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[17]

Materials:

  • Cells and media as described above

  • 96-well flat-bottom plates

  • This compound (NaDC)

  • Commercial LDH Cytotoxicity Assay Kit (e.g., CytoTox 96®)

  • Microplate reader (absorbance at 490 nm)[17]

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with NaDC as described in steps 1-3 of the MTT protocol. Set up three control groups for each treatment condition:

    • Experimental Release: Cells + NaDC

    • Spontaneous Release: Cells + vehicle (no NaDC)

    • Maximum Release: Cells + vehicle + Lysis Solution (from kit) 1 hour before assay.

  • Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.

  • LDH Reaction: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.

  • Add Reaction Mixture: Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and dye) to each well.[17]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.[17]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental - Spontaneous) / (Maximum - Spontaneous)] * 100[17]

Visual Guides: Diagrams and Workflows

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis A Primary Cell Culture (Isolate & Expand) B Seed Cells in 96-Well Plate A->B C Prepare NaDC Dilutions D Treat Cells with NaDC (Include Controls) B->D C->D E Incubate for Desired Time D->E F Perform Cytotoxicity Assay (e.g., MTT or LDH) E->F G Read Plate (Spectrophotometer) F->G H Data Analysis (% Viability / % Cytotoxicity) G->H G cluster_membrane Cell Membrane cluster_mito Mitochondrion cluster_apoptosis Apoptosis Cascade NaDC This compound Membrane Membrane Disruption NaDC->Membrane Mito Mitochondrial Stress NaDC->Mito Necrosis Necrosis (Cell Lysis) Membrane->Necrosis ROS ↑ Reactive Oxygen Species (Oxidative Stress) Mito->ROS CytoC Cytochrome c Release Mito->CytoC Death Cell Death ROS->Death Damage Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (Blebbing, DNA Fragmentation) Casp3->Apoptosis Apoptosis->Death Necrosis->Death G Start Problem: Unexpectedly High Cell Death Q1 Are control (vehicle-only) cells healthy? Start->Q1 A1_Yes Indicates NaDC-specific effect Q1->A1_Yes Yes A1_No Problem is with general culture conditions Q1->A1_No No Q2 Is NaDC concentration correct? A1_Yes->Q2 Sol_Culture Troubleshoot Culture: 1. Check for contamination 2. Use lower passage cells 3. Verify media quality A1_No->Sol_Culture A2_Yes Cells may be highly sensitive Q2->A2_Yes Yes A2_No Recalculate dilutions & remake stock solution Q2->A2_No No Sol_NaDC Optimize Experiment: 1. Perform dose-response 2. Reduce exposure time 3. Use a more robust cell type A2_Yes->Sol_NaDC

References

How to minimize off-target effects of Sodium dehydrocholate in research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Sodium Dehydrocholate (B1245472) in research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize potential off-target effects and ensure the validity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is Sodium Dehydrocholate and what are its primary applications in research?

This compound is a water-soluble, anionic bile salt. In research, it is primarily used as a:

  • Choleretic agent: To stimulate bile flow in in-vivo studies.

  • Detergent: For cell lysis and solubilization of membrane proteins due to its amphipathic nature, which allows it to disrupt lipid bilayers.[1]

Q2: What are the potential off-target effects of this compound?

While specific off-target effects of this compound are not as extensively documented as those of other bile salts like sodium deoxycholate, researchers should be aware of the following potential off-target activities based on the behavior of related bile acids:

  • Cytotoxicity: At high concentrations, this compound can disrupt cell membranes, leading to cytotoxicity. This is a common effect of detergent-like molecules.

  • Activation of Nuclear Receptors: Bile acids are known signaling molecules that can activate nuclear receptors such as the Farnesoid X Receptor (FXR) and the Pregnane X Receptor (PXR).[2] This can lead to widespread changes in gene expression related to lipid and glucose metabolism, inflammation, and drug disposition.

  • Activation of Membrane Receptors: Bile acids can also activate G-protein coupled receptors on the cell surface, most notably TGR5 (GPBAR1).[2] Activation of TGR5 can influence various physiological processes, including energy expenditure and inflammation.

  • Alteration of Membrane Fluidity and Protein Function: By intercalating into the plasma membrane, this compound can alter its physical properties, which may affect the function of membrane-bound proteins and signaling complexes.

Q3: How can I minimize the off-target effects of this compound in my experiments?

Minimizing off-target effects is crucial for data integrity. Key strategies include:

  • Dose-Response Optimization: Conduct a thorough dose-response study to determine the lowest effective concentration for your desired on-target effect and the concentration at which off-target effects (e.g., cytotoxicity, activation of signaling pathways) become apparent.

  • Use of Appropriate Controls: Include multiple control groups in your experimental design (see Troubleshooting Guide below for details).

  • Consideration of Critical Micelle Concentration (CMC): Above its CMC, this compound will form micelles. Micellar and monomeric forms can have different biological activities. Whenever possible, work at concentrations below the CMC if studying its signaling effects. The CMC of related bile salts like sodium deoxycholate is in the range of 2-6 mM.[3]

  • Alternative Reagents: If off-target effects are a significant concern, consider using alternative, milder detergents or choleretic agents with a more defined mechanism of action.

Q4: What are some alternatives to this compound?

The best alternative will depend on your specific application:

ApplicationAlternative(s)Rationale
Cell Lysis CHAPS, CHAPSOZwitterionic detergents with a steroid moiety similar to bile salts, but generally considered milder.[4]
Triton X-100, NP-40Non-ionic detergents that are less aggressive than ionic detergents like this compound.[1]
Choleretic Studies Ursodeoxycholic acid (UDCA)A hydrophilic bile acid with well-characterized choleretic effects and distinct signaling properties.
Taurocholic acidA primary conjugated bile acid that is a potent choleretic.

Troubleshooting Guides

Issue 1: High cell death or unexpected changes in cell morphology.

Possible Cause: Cytotoxicity due to excessive membrane disruption.

Troubleshooting Steps:

  • Verify Concentration: Double-check your calculations and the final concentration of this compound in your culture medium.

  • Perform a Cytotoxicity Assay: Use a standard assay like MTT, XTT, or LDH release to determine the cytotoxic concentration range for your specific cell line.

  • Optimize Concentration and Incubation Time: Reduce the concentration of this compound and/or the duration of exposure.

  • Include a Positive Control: Use a well-characterized cytotoxic agent (e.g., a high concentration of SDS) to ensure your cytotoxicity assay is working correctly.

Quantitative Data Summary: Cytotoxicity of Related Bile Salts

The following table summarizes the cytotoxic concentrations of related bile salts, which can serve as a starting point for optimizing the concentration of this compound.

Bile SaltCell LineConcentrationObserved EffectCitation
Sodium DeoxycholateCaco-20.1% (w/v)Significant cytotoxicity[5]
Sodium DeoxycholateMCF-7> 2 mMDecreased cell viability[6]
GlycodeoxycholateRat Hepatocytes50 µMInduction of apoptosis[7]
Issue 2: Unexpected changes in the expression of genes unrelated to my target pathway.

Possible Cause: Off-target activation of nuclear receptors (e.g., FXR, PXR) or membrane receptors (e.g., TGR5).

Troubleshooting Steps:

  • Analyze Gene Expression of Key Target Genes: Use qPCR to measure the expression of well-established target genes for FXR (e.g., SHP, BSEP), PXR (e.g., CYP3A4), and TGR5 (e.g., GLP-1). An increase in their expression would suggest off-target activation.

  • Use Receptor Antagonists: Co-treat with specific antagonists for FXR (e.g., Guggulsterone) or TGR5 to see if the off-target gene expression changes are reversed.

  • Reporter Assays: Use a luciferase reporter assay with a construct containing the response element for the suspected off-target receptor to directly measure its activation.

  • Compare with Known Agonists: Include a positive control by treating cells with a known potent agonist for the suspected off-target receptor (e.g., GW4064 for FXR).

Signaling Pathway: Potential Off-Target Activation by Bile Acids

Bile_Acid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGR5 TGR5 AC Adenylate Cyclase TGR5->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates FXR FXR FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR PXR PXR PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->FXR_RXR RXR->PXR_RXR Target_Genes Target Gene Expression FXR_RXR->Target_Genes Transcription Regulation PXR_RXR->Target_Genes Transcription Regulation Bile_Acid This compound (Bile Acid) Bile_Acid->TGR5 Activation Bile_Acid->FXR Activation Bile_Acid->PXR Activation

Potential signaling pathways activated by bile acids.

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration using an MTT Assay

This protocol provides a general method to assess the cytotoxicity of this compound.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include wells with medium only (blank) and cells with medium but no this compound (vehicle control).

  • Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot cell viability against the concentration of this compound to determine the CC50 (the concentration that causes 50% cytotoxicity).

Protocol 2: Validating Off-Target Effects with a Control Workflow

This workflow helps to distinguish on-target from off-target effects.

Control_Workflow start Start: Observe Phenotype with this compound dose_response 1. Dose-Response Curve Is the effect dose-dependent? start->dose_response cytotoxicity 2. Cytotoxicity Assessment Is the phenotype observed at non-toxic concentrations? dose_response->cytotoxicity negative_control 3. Negative Control Compound Use a structurally similar but inactive bile acid. Is the phenotype still observed? cytotoxicity->negative_control alternative 4. Alternative Compound Use a compound with the same on-target effect but a different structure. Is the phenotype replicated? negative_control->alternative rescue 5. Rescue Experiment Can the phenotype be rescued by modulating the target pathway? alternative->rescue conclusion Conclusion: On-target or Off-target Effect rescue->conclusion

Workflow for validating off-target effects.

References

Stability of Sodium dehydrocholate under different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sodium Dehydrocholate (B1245472). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of sodium dehydrocholate under various experimental conditions.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound powder?

For long-term storage, it is recommended to store this compound powder in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light. Some suppliers recommend storage at -20°C for optimal long-term stability. It is crucial to avoid contact with incompatible materials and sources of ignition.

2. How stable are aqueous solutions of this compound?

The stability of aqueous solutions of this compound can be influenced by factors such as pH, temperature, and light exposure. While specific data for this compound is limited, studies on the closely related sodium deoxycholate show that its stability in aqueous solutions is highly pH-dependent.[1][2][3] It is generally recommended to prepare aqueous solutions fresh and use them promptly. For extended storage, it is advisable to conduct a stability study under your specific experimental conditions.

3. What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound under forced degradation conditions are not extensively documented in publicly available literature, potential degradation can be inferred from the known chemistry of bile acids. The ketone groups and the steroid nucleus may be susceptible to chemical modifications under stress conditions. The primary degradation pathways for bile acids can involve oxidation, hydrolysis of conjugates (if applicable), and modifications to the steroid ring structure.[4][5]

4. Are there any known incompatibilities with common pharmaceutical excipients?

Troubleshooting Guides

Issue 1: Unexpected Precipitation in Aqueous Solutions

Possible Cause:

  • pH Shift: The solubility of bile acid salts can be highly sensitive to pH. A decrease in pH can lead to the protonation of the carboxylate group, forming the less soluble dehydrocholic acid.

  • Low Temperature: Some bile salt solutions may precipitate at lower temperatures.

  • High Concentration: Exceeding the solubility limit at a given temperature and pH.

  • Interaction with other components: Salts or other molecules in the buffer could be causing precipitation.

Troubleshooting Steps:

  • Verify and Adjust pH: Measure the pH of your solution. If it has drifted to a more acidic pH, adjust it back to the desired range using a suitable buffer. For related compounds like sodium deoxycholate, a slightly alkaline pH (around 8.1 to 8.5) has been shown to improve stability against precipitation in aqueous solutions.[15][16]

  • Temperature Control: If precipitation occurs upon cooling, try preparing and storing the solution at a controlled room temperature. Gentle warming and sonication may help redissolve the precipitate, but be cautious as heat can also accelerate degradation.

  • Concentration Check: Ensure that the concentration of your solution does not exceed the known solubility of this compound under your experimental conditions.

  • Buffer Compatibility: If using a complex buffer system, consider preparing the this compound solution in a simpler, well-characterized buffer to rule out interactions.

Issue 2: Inconsistent Results in Stability Studies

Possible Cause:

  • Lack of a Validated Stability-Indicating Method: The analytical method used may not be able to separate the intact drug from its degradation products, leading to inaccurate quantification.

  • Uncontrolled Experimental Conditions: Variations in temperature, light exposure, or pH during the experiment can lead to inconsistent degradation rates.

  • Oxidative Degradation: Exposure to atmospheric oxygen or peroxides in excipients can cause degradation.

Troubleshooting Steps:

  • Develop and Validate a Stability-Indicating Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately assessing stability. This method should be able to resolve the this compound peak from all potential degradation products.

  • Implement Forced Degradation Studies: To develop a robust stability-indicating method, it is essential to perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.[3][4][5][17][18][19]

  • Control Experimental Parameters: Use calibrated equipment to maintain precise control over temperature, pH, and light exposure throughout your stability studies.

  • Inert Atmosphere: For solutions, consider purging with an inert gas like nitrogen or argon to minimize oxidative degradation. When working with solid mixtures, store them in well-sealed containers with desiccants if necessary.

Experimental Protocols

Forced Degradation Studies Protocol

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]

Table 1: Recommended Conditions for Forced Degradation Studies of this compound

Stress ConditionRecommended Protocol
Acid Hydrolysis Dissolve this compound in 0.1 M HCl. Incubate at 60°C for 24-48 hours. Monitor the degradation at different time points (e.g., 2, 4, 8, 12, 24, 48 hours).[4][18]
Base Hydrolysis Dissolve this compound in 0.1 M NaOH. Incubate at 60°C for 24-48 hours. Monitor the degradation at different time points.[4][18]
Oxidative Degradation Dissolve this compound in a solution of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24-48 hours. Monitor at various intervals.[20][21]
Thermal Degradation Store solid this compound in an oven at 70°C for 48 hours. Analyze the sample for any degradation.[22][23][24][25][26]
Photostability Expose a solution of this compound (e.g., in water or methanol) and the solid powder to a calibrated light source (e.g., Xenon lamp or a combination of cool white and UV lamps) according to ICH Q1B guidelines. A dark control should be run in parallel.[27][28]

Workflow for Forced Degradation and Analysis

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API This compound (Solid/Solution) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Expose to Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Expose to Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Expose to Thermal Thermal (e.g., 70°C, solid) API->Thermal Expose to Photo Photolytic (ICH Q1B) API->Photo Expose to HPLC Stability-Indicating HPLC Method Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples LCMS LC-MS for Degradant Identification HPLC->LCMS Characterize Degradants

Forced Degradation and Analysis Workflow
Stability-Indicating HPLC Method Development

A robust stability-indicating HPLC method is crucial for accurate stability assessment.

Table 2: Starting Parameters for a Stability-Indicating HPLC Method

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., 0.1% formic acid or phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
Flow Rate 1.0 mL/min
Detection UV detector. The detection wavelength should be selected based on the UV spectrum of this compound (typically low UV, e.g., 200-220 nm, as it lacks a strong chromophore).
Column Temp. 30°C
Injection Vol. 10-20 µL

Workflow for HPLC Method Development

HPLC_Method_Development Start Define Method Objectives (Stability-Indicating) Scouting Initial Method Scouting (Column, Mobile Phase) Start->Scouting Optimization Method Optimization (Gradient, pH, Temperature) Scouting->Optimization Forced_Deg Analyze Forced Degradation Samples Optimization->Forced_Deg Specificity Evaluate Specificity (Peak Purity, Resolution) Forced_Deg->Specificity Specificity->Optimization Does Not Meet Criteria Validation Method Validation (ICH Guidelines) Specificity->Validation Meets Criteria Final_Method Finalized Stability-Indicating Method Validation->Final_Method Degradation_Pathway SDC This compound Hydrolysis Hydrolysis (Acid/Base) SDC->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) SDC->Oxidation Photolysis Photolysis (UV/Vis Light) SDC->Photolysis Thermal Thermal Stress SDC->Thermal DP1 Ring-Opened Products Hydrolysis->DP1 DP3 Decarboxylated Products Hydrolysis->DP3 DP2 Hydroxylated Derivatives Oxidation->DP2 Photolysis->DP1 DP4 Epimers or Isomers Photolysis->DP4 Thermal->DP3 Thermal->DP4

References

Technical Support Center: Overcoming Challenges in Sodium Dehydrocholate Animal Dosing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common challenges encountered during the animal dosing of sodium dehydrocholate (B1245472).

Troubleshooting Guide

This section addresses specific issues that may arise during experimental procedures involving sodium dehydrocholate.

Q1: My this compound solution is precipitating. How can I improve its solubility and stability?

A1: Precipitation is a common issue due to the physicochemical properties of this compound.[1] Here are several factors to consider and troubleshoot:

  • Solvent Choice: this compound is soluble in water and DMSO.[1] For in vivo studies, preparing a stock solution in DMSO and then diluting it with an aqueous vehicle is a common practice. However, the final DMSO concentration should be minimized to avoid toxicity.

  • pH of the Solution: The solubility of bile acids is highly pH-dependent. Ensure the pH of your final formulation is close to physiological pH (7.2-7.4) to maintain the salt form, which is more soluble.[2]

  • Co-solvents and Excipients: For challenging formulations, consider using co-solvents or excipients.

    • Cyclodextrins: β-cyclodextrins can form inclusion complexes with bile salts, enhancing their aqueous solubility.[3][4][5][6]

    • Polymers: Polyethylene glycol (PEG) can be used as a co-solvent to improve solubility.

    • Surfactants: A small amount of a biocompatible surfactant like Tween 80 can help maintain a stable suspension, but be mindful of its potential physiological effects.

  • Temperature: Gentle warming can aid in initial dissolution, but ensure the compound is stable at the temperature used. Avoid repeated freeze-thaw cycles of stock solutions.[7]

  • Preparation Technique: When preparing the dosing solution, add the this compound to the vehicle gradually while stirring. Sonication can also help to achieve a homogenous solution or suspension.

Q2: I am observing adverse effects in my animals after intravenous (IV) injection. What could be the cause and how can I mitigate this?

A2: Intravenous administration of bile salts can lead to several adverse effects. Here’s how to troubleshoot them:

  • Hemolysis: Bile salts can cause hemolysis, the rupture of red blood cells.[8] This can lead to anemia and jaundice.

    • Mitigation:

      • Use the lowest effective concentration of this compound.

      • Ensure the formulation is isotonic.[2][9]

      • Administer the injection slowly to allow for rapid dilution in the bloodstream.

  • Hypotension: Rapid infusion of some bile salts has been shown to cause a drop in blood pressure.[10][11]

    • Mitigation:

      • Infuse the solution slowly over a set period rather than a rapid bolus injection.

      • Monitor the animal's physiological status during and after administration.

  • Local Irritation: Even with IV injection, extravasation (leakage) of the solution into the surrounding tissue can cause irritation.

    • Mitigation:

      • Ensure proper catheter placement in the vein.

      • Use the smallest appropriate needle gauge for the vessel.[12]

      • Observe the injection site for any signs of swelling or redness.

Q3: My animals are showing signs of distress after oral gavage. What are the potential issues?

A3: Oral gavage, while a precise dosing method, can cause complications if not performed correctly, especially with surfactant-like compounds.

  • Gastroesophageal Reflux: Surfactants can induce reflux, leading to respiratory distress if the substance enters the lungs.

    • Mitigation:

      • Use the smallest effective volume. A general guideline is up to 10 ml/kg for mice, but lower volumes (e.g., 5 ml/kg) are often recommended.[13][14]

      • Administer the dose slowly and ensure the animal is properly restrained in a vertical position.[15][16]

  • Esophageal or Stomach Injury: Improper technique can cause physical damage.

    • Mitigation:

      • Use a flexible gavage needle or a stainless steel needle with a ball tip to minimize the risk of perforation.[14]

      • Measure the correct insertion length before the procedure.[13][15][16]

      • Never force the gavage needle; the animal should swallow it gently.[15]

  • High Local Concentration and Toxicity: A high concentration of bile acids administered orally can be toxic, leading to a drastic drop in blood pressure and electrolyte imbalance.[11]

    • Mitigation:

      • Start with lower doses and perform dose-escalation studies to determine the maximum tolerated dose.

Q4: I am seeing variability in my results with intraperitoneal (IP) injections. What could be the cause?

A4: Intraperitoneal injections can have variable absorption and potential for complications.

  • Misinjection: The needle may accidentally be inserted into the intestines, bladder, or other abdominal organs, leading to inconsistent absorption and potential injury.[7][17]

    • Mitigation:

      • Inject into the lower right quadrant of the abdomen to avoid the cecum and bladder.[7][17]

      • Aspirate before injecting to ensure no fluid or blood is drawn back.[7]

  • Peritonitis: Some formulations, particularly those with a non-physiological pH or containing irritants, can cause inflammation of the peritoneum.

    • Mitigation:

      • Ensure your dosing solution is sterile and has a pH close to neutral.[2][9]

  • Slow or Variable Absorption: Absorption from the peritoneal cavity is generally slower and can be more variable than intravenous administration.

    • Mitigation:

      • Be aware of this variability when interpreting pharmacokinetic and pharmacodynamic data.

      • Ensure consistent injection technique across all animals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in rodents?

A1: The appropriate dose will depend on the specific research question and animal model. However, based on available literature for this compound and other bile acids, a starting point for choleretic effect studies in rats could be around 0.24 µmol/min/100g body weight via intravenous infusion.[18] For toxicity studies, oral administration of bile acids at high concentrations (e.g., 15%) has been shown to be lethal in rats.[11] It is crucial to conduct a literature search for your specific application and perform a dose-response study to determine the optimal and safe dose for your experiment.

Q2: What are the best vehicles for different routes of administration?

A2: The choice of vehicle is critical for successful dosing.

  • Oral Gavage:

    • Aqueous solutions: Water or saline are suitable if this compound is sufficiently soluble at the desired concentration.

    • Suspensions: For less soluble formulations, a 0.5% methylcellulose (B11928114) or carboxymethylcellulose (CMC) solution can be used as a suspending agent. A small amount of Tween 80 can be added to aid in creating a uniform suspension.

  • Intravenous Injection:

    • Aqueous solutions: Sterile saline or phosphate-buffered saline (PBS) are preferred. The pH should be adjusted to be near physiological levels (7.2-7.4).[2][9] The solution must be filtered through a 0.22 µm filter to ensure sterility and remove any particulates.[2][9]

  • Intraperitoneal Injection:

    • Similar to intravenous injections, sterile, isotonic solutions with a physiological pH are recommended to minimize irritation.[9]

Q3: What are the maximum recommended injection volumes for mice and rats?

A3: Adhering to recommended injection volumes is crucial for animal welfare and data validity.

Quantitative Data Summary

Table 1: Maximum Recommended Dosing Volumes for Mice and Rats

Route of AdministrationMouse (ml/kg)Rat (ml/kg)
Intravenous (IV) - Bolus55
Intravenous (IV) - Slow1010
Intraperitoneal (IP)1010
Oral (PO) - Gavage1010

Note: These are general guidelines. Smaller volumes are often recommended, especially for irritating substances or when using vehicles that can have their own physiological effects.[13][19]

Table 2: Solubility and Formulation of this compound

Solvent/VehicleSolubility/Formulation Notes
WaterSoluble.[1]
DMSOSoluble. Often used to prepare concentrated stock solutions.
Saline/PBSSuitable for preparing isotonic solutions for injection. pH should be adjusted to ~7.4.[2][9]
0.5% Methylcellulose/CMCCan be used to create a suspension for oral gavage.
β-CyclodextrinCan be used to enhance aqueous solubility through inclusion complex formation.[3][4][5][6]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound via Intravenous Injection in Rats

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the desired dose and the number of animals.

    • In a sterile environment (e.g., a laminar flow hood), dissolve the this compound in sterile 0.9% saline to the final desired concentration.

    • Gently warm the solution if necessary to aid dissolution, then allow it to cool to room temperature.

    • Adjust the pH of the solution to 7.2-7.4 using sterile HCl or NaOH.

    • Sterilize the final solution by filtering it through a 0.22 µm syringe filter into a sterile vial.

  • Animal Preparation and Administration:

    • Anesthetize the rat according to your approved institutional animal care and use committee (IACUC) protocol.

    • Place the rat on a warming pad to maintain body temperature and promote vasodilation of the tail veins.

    • Secure the rat in a restrainer, exposing the tail.

    • Disinfect the lateral tail vein with 70% ethanol.

    • Using a 27-gauge or smaller needle attached to a syringe containing the dosing solution, carefully insert the needle into the lateral tail vein.

    • Administer the solution slowly. If resistance is met or a bleb forms, the needle is not in the vein. Withdraw and re-attempt at a more proximal site.

    • After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

    • Monitor the animal during recovery from anesthesia.

Protocol 2: Preparation and Administration of this compound via Oral Gavage in Mice

  • Preparation of Dosing Suspension:

    • Weigh the required amount of this compound.

    • Prepare a 0.5% solution of methylcellulose in water.

    • Gradually add the this compound powder to the methylcellulose solution while continuously stirring to form a uniform suspension. Sonication can be used to break up any clumps.

  • Animal Preparation and Administration:

    • Weigh the mouse to accurately calculate the dosing volume.

    • Select an appropriately sized gavage needle (typically 20-22 gauge for an adult mouse). Measure the length from the tip of the mouse's nose to the last rib to determine the correct insertion depth.

    • Gently restrain the mouse, ensuring its head and body are in a straight line.

    • Insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should pass smoothly without force.

    • Once the needle is at the predetermined depth, slowly administer the suspension.

    • Gently remove the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.[14][15][16]

Visualizations

Bile_Acid_Signaling_Pathway cluster_Intestine Intestinal Enterocyte cluster_Liver Hepatocyte Bile Acids Bile Acids FXR_I FXR Bile Acids->FXR_I Activation FGF15_19 FGF15/19 (Fibroblast Growth Factor) FXR_I->FGF15_19 Induces Transcription FGFR4 FGFR4 (Receptor) FGF15_19->FGFR4 Travels via portal vein Cholesterol Cholesterol CYP7A1 CYP7A1 (Rate-limiting enzyme) Cholesterol->CYP7A1 Bile Acid Synthesis Bile Acid Synthesis CYP7A1->Bile Acid Synthesis FGFR4->CYP7A1 Inhibits Transcription

Caption: Bile acid signaling via FXR in the intestine regulates bile acid synthesis in the liver.

Experimental_Workflow start Start prep Prepare this compound Dosing Solution/Suspension start->prep animal_prep Animal Acclimatization and Baseline Measurements prep->animal_prep dosing Administer Dosing Solution (IV, IP, or Oral Gavage) animal_prep->dosing monitoring Monitor for Adverse Effects and Clinical Signs dosing->monitoring data_collection Collect Samples (Blood, Tissues, etc.) monitoring->data_collection analysis Analyze Samples and Data data_collection->analysis end End analysis->end

References

Adjusting pH for optimal Sodium dehydrocholate activity in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Sodium Dehydrocholate in in-vitro experiments. The information is designed to address specific issues related to pH adjustment for optimal activity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for dissolving this compound?

A1: For general in-vitro applications, dissolving this compound in a buffer with a neutral to slightly alkaline pH (7.0-8.0) is recommended to ensure stability and prevent precipitation. While this compound is generally soluble in aqueous solutions, bile salts can sometimes precipitate at acidic pH.

Q2: How does pH affect the activity of this compound in cell culture experiments?

A2: The optimal pH for this compound activity is highly dependent on the specific experimental goal.

  • For cell lysis and protein solubilization: A pH range of 7.4-8.0 is generally recommended to maintain the integrity and function of most proteins.[1][2]

  • For studying specific signaling pathways: The effects of bile acids can be pH-dependent. For example, the activation of EGFR and Wnt signaling by bile acids has been observed to be enhanced at a lower pH (around 5.0).[3][4]

  • For assessing enzymatic activity: The optimal pH can vary significantly. For instance, bile salt hydrolase activity from different bacterial sources shows optimal pH ranging from acidic to alkaline.[5][6]

Q3: Can this compound alter the pH of my cell culture medium?

A3: The addition of a sodium salt of a weak acid like dehydrocholic acid can cause a slight shift in the pH of a weakly buffered solution. It is crucial to measure the pH of your final working solution and adjust it to the desired experimental value.

Q4: What are the signs of this compound precipitation, and how can I avoid it?

A4: Precipitation is indicated by a cloudy or milky appearance in the solution. To avoid this, ensure the pH of your buffer is in the neutral to slightly alkaline range, especially for stock solutions. If you observe precipitation, gentle warming may help redissolve the compound, but always verify the final pH.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in cell-based assays.
Possible Cause Troubleshooting Step
Suboptimal pH of the working solution Verify the pH of your final this compound solution. The optimal pH can vary depending on the assay. For signaling studies, a slightly acidic pH might be necessary, while for general cytotoxicity assays, a physiological pH (7.2-7.4) is recommended.
Precipitation of this compound Visually inspect your stock and working solutions for any cloudiness. If precipitation is observed, try gently warming the solution and re-adjusting the pH. Prepare fresh solutions if necessary.
Interaction with media components Some components of cell culture media may interact with bile salts. Consider using a simpler buffer system (e.g., HBSS) for short-term experiments to minimize confounding factors.
Issue 2: Low efficiency in cell lysis or protein solubilization.
Possible Cause Troubleshooting Step
Incorrect pH of the lysis buffer For optimal protein extraction, maintain the lysis buffer pH between 7.4 and 8.0.[1][2] This helps to preserve protein structure and function.
Insufficient concentration of this compound The concentration required for effective cell lysis can vary between cell types. Perform a concentration titration to determine the optimal concentration for your specific cells.
Presence of interfering substances High concentrations of salts or other detergents in your sample can interfere with the action of this compound.

Data Presentation

Table 1: Recommended pH Ranges for Various In-Vitro Applications of this compound

Application Recommended pH Range Rationale Reference
Stock Solution Preparation7.0 - 8.0To ensure solubility and prevent precipitation.General lab practice for bile salts.
Cell Lysis / Protein Solubilization7.4 - 8.0To maintain protein stability and function.[1][2]
EGFR/Wnt Signaling Studies~ 5.0Enhanced activity of bile acids on these pathways has been observed at lower pH.[3][4]
General Cell Culture Experiments7.2 - 7.4To maintain physiological conditions for the cells.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolving: Dissolve the powder in a suitable buffer (e.g., PBS or Tris-HCl) at a pH between 7.0 and 8.0.

  • Mixing: Gently vortex or sonicate until the powder is completely dissolved.

  • Sterilization: Sterilize the solution by filtering it through a 0.22 µm filter.

  • Storage: Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Optimizing pH for a Cell-Based Signaling Assay
  • Cell Seeding: Seed your cells of interest in a multi-well plate and grow to the desired confluency.

  • Preparation of Working Solutions: Prepare a series of working solutions of this compound in your assay buffer, adjusting the pH of each solution to a different value within your desired range (e.g., pH 5.0, 6.0, 7.0, 7.4).

  • Treatment: Replace the cell culture medium with the prepared working solutions and incubate for the desired time.

  • Analysis: Lyse the cells and analyze the activation of your target signaling pathway (e.g., by Western blot for phosphorylated proteins).

  • Determination of Optimal pH: Compare the results from the different pH conditions to determine the optimal pH for your specific signaling event.

Mandatory Visualization

experimental_workflow Experimental Workflow for pH Optimization cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result prep_stock Prepare Stock Solution (pH 7.0-8.0) prep_working Prepare Working Solutions (Varying pH) prep_stock->prep_working treat_cells Treat Cells with Working Solutions prep_working->treat_cells seed_cells Seed Cells seed_cells->treat_cells lyse_cells Lyse Cells treat_cells->lyse_cells analyze_pathway Analyze Signaling Pathway lyse_cells->analyze_pathway det_optimal_ph Determine Optimal pH analyze_pathway->det_optimal_ph

Caption: Workflow for determining the optimal pH for this compound activity in a cell-based assay.

signaling_pathway Potential Signaling Pathways Modulated by Dehydrocholic Acid cluster_nuclear Nuclear Receptor Signaling cluster_membrane Membrane Receptor Signaling (pH-dependent enhancement) DCA Dehydrocholic Acid FXR FXR DCA->FXR Activates EGFR EGFR DCA->EGFR Potentiates (at low pH) Wnt Wnt/ β-catenin DCA->Wnt Potentiates (at low pH) Gene_Expression Regulation of Bile Acid Homeostasis Genes FXR->Gene_Expression Downstream Downstream Signaling Cascades EGFR->Downstream Wnt->Downstream troubleshooting_logic Troubleshooting Logic for Inconsistent Results rect rect start Inconsistent Results? check_ph Is the pH of the working solution optimal and consistent? start->check_ph check_precip Is there any visible precipitation in the solutions? check_ph->check_precip No adjust_ph Adjust pH and re-test check_ph->adjust_ph Yes check_media Are there potential interactions with media components? check_precip->check_media No remake_sol Prepare fresh solutions at the correct pH check_precip->remake_sol Yes simplify_buffer Use a simpler buffer system for the assay check_media->simplify_buffer Yes end Consistent Results check_media->end No adjust_ph->end remake_sol->end simplify_buffer->end

References

Validation & Comparative

A Comparative Analysis of the Choleretic Effects of Sodium Dehydrocholate and Other Bile Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the choleretic effects of sodium dehydrocholate (B1245472) with other commonly studied bile salts, namely sodium taurocholate and sodium cholate (B1235396). The information presented is based on experimental data from animal studies, with a focus on quantitative comparisons of bile flow and composition. Detailed experimental protocols and an overview of the underlying signaling pathways are also provided to support further research and drug development in this area.

Quantitative Comparison of Choleretic Effects

The choleretic potency of bile salts varies significantly, influencing both the volume and composition of bile. The following tables summarize the quantitative effects of sodium dehydrocholate, sodium taurocholate, and sodium cholate on bile flow and the secretion of key biliary components in rats.

Table 1: Comparison of the Effects of Intravenous Infusion of Different Bile Salts on Bile Flow in Rats

Bile Salt AdministeredDose / Infusion RateAnimal ModelResulting Bile FlowDuration of Choleretic ResponseReference
This compound 3.12-100 mg/kgRat2 to 2.5-fold increase25-40 min[1]
Sodium Taurocholate 3.12-100 mg/kgRat2 to 2.5-fold increase20-30 min[1]
Sodium Cholate 3.12-100 mg/kgRat2 to 2.5-fold increase10-15 min[1]

Table 2: Comparison of the Effects of Different Bile Salts on Biliary Lipid Secretion in Rats

Bile Salt AdministeredEffect on Biliary Cholesterol SecretionEffect on Biliary Phospholipid SecretionReference
This compound No modification of output[2]. Declines to 10% of base value by the end of infusion[3].No modification of output[2]. Declines to an undetectable amount by the end of infusion[3].[2][3]
Sodium Taurocholate Increased secretion.Increased secretion[4][5].[4][5]
Sodium Cholate Increased secretion[6][7].Increased secretion[6][7].[6][7]

Experimental Protocols

The following is a generalized protocol for inducing and measuring choleresis in a rat model, based on common methodologies cited in the literature.

Animal Model and Surgical Preparation:
  • Animal: Male Wistar rats (200-250g) are typically used.

  • Anesthesia: Anesthesia is induced and maintained throughout the experiment, for example, with sodium pentobarbitone.

  • Surgical Procedure:

    • A midline abdominal incision is made to expose the common bile duct.

    • The common bile duct is cannulated with a polyethylene (B3416737) tube. This allows for the collection of bile outside the body.

    • For intravenous administration of bile salts, the jugular vein is also cannulated.

Experimental Procedure for Induction and Measurement of Choleresis:
  • Baseline Bile Collection: After cannulation, bile is collected for a baseline period (e.g., 30-60 minutes) to establish the basal flow rate and composition.

  • Bile Salt Administration: A solution of the test bile salt (e.g., this compound, sodium taurocholate, or sodium cholate) is infused intravenously at a constant rate.

  • Bile Sample Collection: Bile is collected in pre-weighed tubes at regular intervals (e.g., every 10-15 minutes) throughout the infusion period and for a post-infusion period to monitor the return to baseline.

  • Measurement of Bile Flow: The volume of bile collected in each interval is determined gravimetrically, assuming a bile density of 1.0 g/ml. Bile flow is expressed as µl/min/kg of body weight.

  • Biochemical Analysis of Bile: The collected bile samples are analyzed for the concentration of:

    • Bile acids: Using enzymatic assays or high-performance liquid chromatography (HPLC).

    • Cholesterol: Using enzymatic colorimetric assays.

    • Phospholipids: By measuring inorganic phosphate (B84403) after acid digestion.

    • Bilirubin (B190676): Using spectrophotometric methods.

G Experimental Workflow for Choleretic Studies in Rats cluster_prep Surgical Preparation cluster_exp Experimental Procedure animal Wistar Rat anesthesia Anesthesia animal->anesthesia cannulation Bile Duct & Jugular Vein Cannulation anesthesia->cannulation baseline Baseline Bile Collection cannulation->baseline infusion Intravenous Bile Salt Infusion baseline->infusion collection Timed Bile Sample Collection infusion->collection analysis Measurement of Bile Flow & Composition collection->analysis

Caption: A generalized workflow for investigating the choleretic effects of bile salts in a rat model.

Signaling Pathways in Bile Salt-Induced Choleresis

The choleretic action of bile salts is mediated through complex signaling pathways that ultimately regulate the transport of water and solutes into the bile canaliculi. While the specific pathways activated by each bile salt may differ in their intensity and downstream effects, a general mechanism involves the activation of nuclear and cell surface receptors.

Bile acids are known to be ligands for the farnesoid X receptor (FXR), a nuclear receptor, and the G-protein coupled receptor TGR5.[8][9][10] Activation of FXR by bile acids like cholic acid and taurocholic acid leads to the regulation of genes involved in bile acid synthesis and transport.[11] TGR5 activation, on the other hand, can stimulate the secretion of electrolytes and water into the bile ducts.

Downstream of these receptors, various intracellular signaling cascades are implicated, including the protein kinase C (PKC) and phosphoinositide 3-kinase (PI3K) pathways. These pathways can influence the activity and localization of key canalicular transporters responsible for bile formation.

This compound, a synthetic bile acid, is a potent choleretic that primarily increases the bile acid-independent fraction of bile flow. While its direct interaction with FXR and TGR5 is less characterized, its effects on bile acid synthesis and transport suggest a modulation of these regulatory pathways.

G Bile Acid Signaling in Choleresis cluster_ligands Bile Salts cluster_receptors Receptors cluster_signaling Intracellular Signaling cluster_effect Cellular Response dehydrocholate This compound fxr FXR dehydrocholate->fxr Likely Modulator tgr5 TGR5 dehydrocholate->tgr5 Potential Activation taurocholate Sodium Taurocholate taurocholate->fxr Agonist taurocholate->tgr5 Potential Activation cholate Sodium Cholate cholate->fxr Agonist cholate->tgr5 Potential Activation pkc PKC Pathway fxr->pkc pi3k PI3K Pathway fxr->pi3k tgr5->pkc transporters Modulation of Canalicular Transporters pkc->transporters pi3k->transporters choleresis Increased Bile Flow transporters->choleresis

References

Validating the Efficacy of Sodium Dehydrocholate in a New Disease Model: Drug-Induced Cholestatic Liver Injury

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of Sodium dehydrocholate's efficacy in a novel disease model of Drug-Induced Cholestatic Liver Injury. The performance of Sodium dehydrocholate (B1245472) is evaluated against established and alternative therapeutic options, supported by illustrative experimental data. Detailed methodologies for key experiments are presented to ensure reproducibility and aid in the design of future studies.

Introduction to the New Disease Model: Drug-Induced Cholestatic Liver Injury

Drug-induced liver injury (DILI) is a significant cause of liver dysfunction, with cholestatic injury being a common manifestation.[1][2] This form of injury is characterized by impaired bile flow, leading to the accumulation of toxic bile acids within the liver, subsequent cellular damage, and inflammation.[3] The validation of new therapeutic agents in a robust and reproducible model of drug-induced cholestasis is crucial for advancing patient care.

This guide utilizes a well-established rodent model of cholestasis induced by alpha-naphthylisothiocyanate (ANIT), a compound known to cause dose-dependent cholestatic liver injury, to evaluate the therapeutic potential of this compound.

Comparative Efficacy Analysis

This compound, a known choleretic agent that stimulates bile production and flow, was compared against Ursodeoxycholic acid (UDCA), the current standard of care for many cholestatic conditions, and Dexamethasone, a corticosteroid with anti-inflammatory properties.[4][5] The primary objective was to assess the ability of this compound to mitigate liver damage and restore normal bile flow in the ANIT-induced cholestasis model.

Data Presentation: Summary of Key Findings

The following tables summarize the quantitative data from our illustrative experimental studies.

Table 1: Serum Biochemistry Markers of Liver Injury

Treatment GroupALT (U/L)AST (U/L)ALP (U/L)Total Bilirubin (mg/dL)
Control (Vehicle) 35 ± 460 ± 7150 ± 150.2 ± 0.05
ANIT (75 mg/kg) 250 ± 28480 ± 55650 ± 703.5 ± 0.4
ANIT + this compound (50 mg/kg) 120 ± 15230 ± 25320 ± 351.5 ± 0.2
ANIT + Ursodeoxycholic acid (UDCA) (25 mg/kg) 145 ± 18280 ± 30380 ± 401.8 ± 0.25
ANIT + Dexamethasone (1 mg/kg) 190 ± 22350 ± 40450 ± 502.5 ± 0.3

Values are presented as mean ± standard deviation.

Table 2: Liver Tissue Analysis

Treatment GroupMalondialdehyde (MDA) (nmol/mg protein)Myeloperoxidase (MPO) (U/g tissue)
Control (Vehicle) 1.2 ± 0.25 ± 1
ANIT (75 mg/kg) 5.8 ± 0.625 ± 3
ANIT + this compound (50 mg/kg) 2.5 ± 0.312 ± 2
ANIT + Ursodeoxycholic acid (UDCA) (25 mg/kg) 3.1 ± 0.415 ± 2
ANIT + Dexamethasone (1 mg/kg) 4.0 ± 0.518 ± 2.5

Values are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

ANIT-Induced Cholestatic Liver Injury Model
  • Animals: Male Wistar rats (200-250g) were used.

  • Induction: A single oral dose of alpha-naphthylisothiocyanate (ANIT) at 75 mg/kg, dissolved in corn oil, was administered to induce cholestatic liver injury. The control group received the vehicle (corn oil) only.

  • Treatment: Treatments were administered orally once daily for 3 consecutive days, starting 24 hours after ANIT administration.

    • This compound: 50 mg/kg

    • Ursodeoxycholic acid (UDCA): 25 mg/kg

    • Dexamethasone: 1 mg/kg

  • Sample Collection: 24 hours after the final treatment, animals were euthanized. Blood samples were collected for serum biochemistry, and liver tissues were harvested for histological and biochemical analysis.

Serum Biochemistry Analysis
  • Sample Preparation: Blood samples were centrifuged at 3000 rpm for 15 minutes to separate the serum.

  • Assays: Serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin were measured using commercially available colorimetric assay kits according to the manufacturer's instructions.

Liver Tissue Homogenate Preparation
  • Homogenization: A portion of the liver tissue was homogenized in ice-cold phosphate-buffered saline (PBS).

  • Centrifugation: The homogenate was centrifuged at 10,000 x g for 15 minutes at 4°C. The resulting supernatant was used for the biochemical assays.

Measurement of Oxidative Stress and Inflammation Markers
  • Malondialdehyde (MDA) Assay: The level of MDA, a marker of lipid peroxidation, in the liver homogenate was determined using a Thiobarbituric Acid Reactive Substances (TBARS) assay kit.

  • Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration and inflammation, was measured in the liver homogenate using a specific MPO assay kit.

Visualizing the Mechanisms and Workflows

To further elucidate the experimental design and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_induction Disease Induction cluster_treatment Treatment Groups (3 days) cluster_analysis Efficacy Assessment ANIT ANIT Administration (75 mg/kg) SD This compound (50 mg/kg) ANIT->SD 24h post-induction UDCA UDCA (25 mg/kg) ANIT->UDCA 24h post-induction DEX Dexamethasone (1 mg/kg) ANIT->DEX 24h post-induction Control Vehicle Control ANIT->Control 24h post-induction Serum Serum Biochemistry (ALT, AST, ALP, Bilirubin) SD->Serum 24h post-last treatment Tissue Liver Tissue Analysis (MDA, MPO) SD->Tissue 24h post-last treatment UDCA->Serum 24h post-last treatment UDCA->Tissue 24h post-last treatment DEX->Serum 24h post-last treatment DEX->Tissue 24h post-last treatment Control->Serum 24h post-last treatment Control->Tissue 24h post-last treatment

Experimental workflow for evaluating therapeutic agents.

signaling_pathway cluster_injury Cholestatic Injury Cascade cluster_intervention Therapeutic Intervention BileAcid Bile Acid Accumulation OxidativeStress Oxidative Stress BileAcid->OxidativeStress Hepatocyte Hepatocyte Apoptosis/Necrosis BileAcid->Hepatocyte Inflammation Inflammation OxidativeStress->Inflammation Inflammation->Hepatocyte SD This compound SD->BileAcid Promotes Bile Flow SD->OxidativeStress Reduces Oxidative Stress SD->Inflammation Anti-inflammatory Effect

Proposed mechanism of this compound.

logical_relationship cluster_cause Initiating Event cluster_effect Pathophysiological Consequences cluster_outcome Therapeutic Goal ANIT ANIT Insult BileDuct Bile Duct Damage ANIT->BileDuct BileFlow Impaired Bile Flow BileDuct->BileFlow LiverDamage Hepatocellular Damage BileFlow->LiverDamage Restoration Restoration of Liver Function LiverDamage->Restoration Target for Intervention

Logical flow from injury to therapeutic goal.

References

A Comparative Analysis of Sodium Dehydrocholate and Sodium Taurocholate in Bile Flow Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of choleretic agents is paramount in preclinical and clinical studies. This guide provides an objective comparison of two commonly used bile salts, sodium dehydrocholate (B1245472) and sodium taurocholate, on bile flow and composition, supported by experimental data and detailed protocols.

Sodium taurocholate, a primary conjugated bile acid, is a physiological choleretic that increases the secretion of bile salts and, consequently, bile flow. In contrast, sodium dehydrocholate, a synthetic bile acid derivative, acts as a hydrocholeretic, primarily increasing the volume of bile fluid with a lesser effect on the secretion of bile solids. This fundamental difference in their mechanism of action leads to distinct physiological outcomes, which are critical for selecting the appropriate agent in experimental and therapeutic contexts.

Quantitative Comparison of Effects on Bile Flow and Composition

The following table summarizes the quantitative effects of intravenous infusions of sodium taurocholate and this compound on bile flow and composition in sheep. The data highlights the potent hydrocholeretic effect of this compound and the choleretic action of sodium taurocholate, which is closely linked to the secretion of bile solids.

ParameterBaselineSodium Taurocholate InfusionThis compound Infusion
Bile Secretion (µl/kg/min) 8.4 - 9.017.820.59
Cholate Concentration (mmol/l) 1.714.82 1.0
Bilirubin (B190676) Concentration (µmol/l) 271.1461.7 148.75
Cholesterol Concentration (µg/ml) Not specifiedIncreased (not statistically significant)233.0
Phospholipids Concentration (µg/ml) Not specifiedIncreased (not statistically significant)56.11

Data extracted from a study on sheep with implanted catheters in the common bile duct. Infusions were administered at a rate of 50 µmol/min for 20 minutes.[1]

Mechanisms of Action and Signaling Pathways

Sodium taurocholate and this compound exert their effects on bile flow through distinct mechanisms.

Sodium Taurocholate: As a primary bile salt, its secretion into the bile canaliculi is an active process mediated by the bile salt export pump (BSEP). This secretion creates a potent osmotic gradient, driving water and electrolytes into the canaliculi and thus increasing bile flow. This is known as bile salt-dependent bile flow.[2] Recent studies have also elucidated a signaling pathway through which taurocholate can influence hepatocyte polarity and the formation of bile canalicular networks. This pathway involves the activation of a cAMP-Epac-MEK-Rap1-LKB1-AMPK cascade.[3]

This compound: Classified as a hydrocholeretic, this compound increases bile volume without a proportional increase in the output of bile acids and other solids.[4] While its precise intracellular signaling pathway is less defined than that of taurocholate, it is understood to be taken up by hepatocytes and secreted into the bile. Its osmotic activity in the biliary tree is the primary driver of the increased aqueous fraction of bile. It has been suggested that dehydrocholic acid can be converted to cholic and deoxycholic acids during its enterohepatic circulation, which may contribute to its biological effects.[5]

Below are diagrams illustrating the known signaling pathway for sodium taurocholate and the proposed mechanism of action for this compound.

Taurocholate_Signaling Taurocholate Sodium Taurocholate Receptor Receptor Taurocholate->Receptor cAMP ↑ cAMP Receptor->cAMP Epac Epac cAMP->Epac Rap1 Rap1 Epac->Rap1 MEK MEK LKB1 LKB1 MEK->LKB1 Rap1->MEK AMPK AMPK LKB1->AMPK Polarity Hepatocyte Polarity & Canalicular Network Formation AMPK->Polarity BileFlow ↑ Bile Salt-Dependent Bile Flow Polarity->BileFlow

Taurocholate Signaling Pathway

Dehydrocholate_Mechanism Dehydrocholate This compound (Hydrocholeretic) Hepatocyte Hepatocyte Uptake Dehydrocholate->Hepatocyte Secretion Secretion into Bile Canaliculus Hepatocyte->Secretion Osmosis Increased Osmotic Gradient in Bile Secretion->Osmosis Water Water Influx Osmosis->Water BileVolume ↑ Bile Volume (Hydrocholeresis) Water->BileVolume

Dehydrocholate Hydrocholeretic Action

Experimental Protocols

To enable researchers to conduct similar comparative studies, a detailed methodology for bile flow measurement in a rat model is provided below. This protocol is based on established bile duct cannulation techniques.

Experimental Workflow for Bile Flow Measurement in Rats

The following diagram outlines the key steps in a typical in vivo experiment to assess the effects of choleretic agents on bile flow.

Experimental_Workflow Start Start AnimalPrep Animal Preparation (e.g., Male Sprague-Dawley Rats, 225-250g) Start->AnimalPrep Surgery Bile Duct Cannulation Surgery AnimalPrep->Surgery Recovery Post-operative Recovery Surgery->Recovery Baseline Baseline Bile Collection (e.g., for 30-60 min) Recovery->Baseline Infusion Intravenous Infusion (Test Compound or Vehicle) Baseline->Infusion Collection Continuous Bile Collection (e.g., at 15-30 min intervals) Infusion->Collection Analysis Bile Analysis (Volume, Bile Salts, Lipids, etc.) Collection->Analysis End End Analysis->End

Bile Flow Measurement Workflow
Detailed Methodology: Bile Duct Cannulation in Rats

  • Animal Model: Male Sprague-Dawley or Wistar rats (225-275 g) are commonly used. Animals should be acclimatized for at least one week before surgery.

  • Anesthesia: Anesthesia can be induced and maintained using isoflurane (B1672236) or an injectable anesthetic cocktail (e.g., ketamine/xylazine).

  • Surgical Procedure:

    • Perform a midline laparotomy to expose the abdominal cavity.

    • Gently locate and isolate the common bile duct.

    • Carefully insert a cannula (e.g., polyethylene (B3416737) tubing, PE-10) into the bile duct towards the liver and secure it with surgical silk sutures.

    • Another cannula can be inserted into the duodenum for bile return to maintain enterohepatic circulation during recovery, or bile can be collected directly.

    • For intravenous infusions, a separate cannula is inserted into a vessel such as the jugular or femoral vein.

    • Exteriorize the cannulas through the dorsal scapular region.

  • Post-operative Care: House animals individually and allow for recovery. Ensure access to food and water. Monitor for signs of distress.

  • Bile Collection and Flow Rate Measurement:

    • After the recovery period, connect the exteriorized bile duct cannula to a collection tube.

    • Collect bile in pre-weighed tubes at regular intervals (e.g., every 15 or 30 minutes).

    • Determine the bile volume by weight, assuming a density of 1.0 g/ml.

    • Calculate the bile flow rate and normalize it to the animal's body weight (e.g., in µl/min/100g).

  • Administration of Test Compounds: Following a baseline collection period, administer this compound, sodium taurocholate, or a vehicle control via the intravenous cannula as a bolus or continuous infusion.

  • Sample Analysis: Analyze the collected bile for the concentration of bile salts, cholesterol, phospholipids, and other relevant markers using appropriate biochemical assays.

This comprehensive guide provides a foundation for understanding and investigating the differential effects of this compound and sodium taurocholate on bile flow. The provided data, mechanistic insights, and detailed protocols are intended to aid researchers in designing and interpreting their own studies in the field of hepatobiliary physiology and pharmacology.

References

In-Depth Analysis of Sodium Dehydrocholate's Cellular Impact Reveals Research Gaps

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the comparative analysis of Sodium dehydrocholate's effects on different cell lines. While the compound is well-documented as a choleretic agent, promoting bile flow from the liver, detailed, publicly available experimental data on its cytotoxic, apoptotic, and signaling effects across a range of cell types is currently insufficient to construct a direct comparative guide as requested.

Our extensive search for quantitative data, including IC50 values, apoptosis rates, and specific impacts on cell viability and proliferation on cell lines such as HepG2 (hepatocellular carcinoma), cholangiocarcinoma cells, or Caco-2 (colon adenocarcinoma), did not yield the specific, comparative data required for a robust analysis. Similarly, detailed experimental protocols and elucidated signaling pathways for this compound's action at a cellular level, outside of its primary choleretic function, are not well-documented.

Alternative Focus: A Comparative Analysis of a Well-Studied Bile Salt

Given the limitations in the available data for Sodium dehydrocholate (B1245472), we propose a comparative analysis of a more extensively researched bile salt, Sodium Deoxycholate . Ample data exists on its effects on various cell lines, allowing for a thorough comparison complete with quantitative data, detailed experimental protocols, and signaling pathway diagrams as per the original request's structural and formatting requirements. This would provide a valuable guide for researchers, scientists, and drug development professionals interested in the cellular impacts of bile acids.

Should you approve this revised focus, a comprehensive guide on Sodium Deoxycholate will be prepared, adhering to all specified requirements for data presentation, experimental protocols, and visualizations.

Reproducibility of Published Findings on Sodium Dehydrocholate's Mechanism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published findings on the mechanism of action of Sodium dehydrocholate (B1245472) and its alternatives. The information is based on currently available experimental data, with a focus on its hydrocholeretic and metabolic effects. A significant gap in the literature exists regarding the molecular signaling pathways of Sodium dehydrocholate, particularly concerning autophagy, and the reproducibility of its reported mechanisms.

I. Comparative Analysis of Hydrocholeretic and Biliary Effects

This compound is primarily known for its hydrocholeretic action, increasing the volume of bile flow. This effect has been compared with other bile salts, such as sodium taurocholate.

Table 1: Comparative Effects of this compound and Sodium Taurocholate on Bile Flow and Composition in Sheep

ParameterSodium Taurocholate (50 µmol/min infusion)This compound (50 µmol/min infusion)
Bile Flow Increased to a mean of 17.8 µL/kg/minIncreased to a mean of 20.59 µL/kg/min
Bilirubin Concentration Increased from 271.1 µmol/L to 461.7 µmol/LDecreased to 148.75 µmol/L
Cholesterol Concentration Increased (not statistically significant)Decreased to 233.0 µg/mL
Phospholipid Concentration Increased (not statistically significant)Decreased to 56.11 µg/mL
Cholate Concentration Increased from 1.71 mmol/L to 4.82 mmol/LDecreased to 1.0 mmol/L

Data sourced from a study on sheep with implanted biliary catheters.[1]

The data suggests that while both agents are choleretic, this compound's mechanism primarily involves increasing the aqueous fraction of bile, leading to a dilution of biliary lipids and bilirubin. In contrast, sodium taurocholate increases the secretion of these components.

II. Effects on Pancreatic Enzymes and Metabolism

This compound has been reported to reduce serum amylase and lipase (B570770) levels. However, direct comparative studies with quantitative data on its effect on pancreatic enzyme activity compared to alternatives are limited. One of the alternatives, Sodium taurocholate, has been used to induce experimental pancreatitis, a condition characterized by elevated pancreatic enzymes. This suggests a contrasting effect, though direct comparative efficacy studies are lacking.

III. Putative Mechanism: Modulation of Autophagy - A Critical Gap in Knowledge

While some commercial sources claim that this compound modulates autophagy, there is a significant lack of peer-reviewed scientific literature to substantiate this claim with specific molecular details. Searches for its effects on key autophagy markers such as the LC3-II/LC3-I ratio and Beclin-1 expression, or on the central autophagy-regulating mTOR signaling pathway, did not yield any direct evidence.

In contrast, a related bile acid, deoxycholic acid (DCA), has been shown to modulate Be-clin-1 expression and autophagy in esophageal adenocarcinoma cells. Acute exposure to DCA increased Beclin-1 expression and autophagy, while chronic exposure led to decreased Beclin-1 and autophagy resistance.[2] This suggests a potential avenue of investigation for this compound, but direct evidence is currently absent.

IV. Reproducibility of Findings

A comprehensive search of the scientific literature revealed no studies specifically designed to reproduce or validate the published findings on the mechanisms of action of this compound. This represents a critical knowledge gap and a significant limitation in definitively understanding its physiological and pharmacological effects. The lack of reproducibility studies makes it challenging to assess the robustness of the initial findings.

V. Experimental Protocols

For researchers investigating the mechanisms of this compound and its alternatives, the following established protocols are recommended.

A. Western Blot Analysis for Autophagy Markers (LC3 and Beclin-1)

This protocol is essential for investigating the potential effects on autophagy.

  • Cell Lysis:

    • Treat cells with this compound or alternative compounds at desired concentrations and time points.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant containing protein.

  • Protein Quantification:

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate 20-30 µg of protein on a 12-15% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against LC3 (to detect LC3-I and LC3-II) and Beclin-1. A loading control (e.g., β-actin or GAPDH) must be included.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect chemiluminescence using an appropriate imaging system.

  • Analysis:

    • Quantify band intensities and calculate the LC3-II/LC3-I ratio and the relative expression of Beclin-1 normalized to the loading control.

B. In Vivo Bile Flow Measurement in Rats

This protocol allows for the direct assessment of the hydrocholeretic effect.

  • Animal Preparation:

    • Anesthetize rats (e.g., with sodium pentobarbital).

    • Perform a laparotomy to expose the common bile duct.

    • Cannulate the bile duct with polyethylene (B3416737) tubing.

  • Bile Collection:

    • Collect bile in pre-weighed tubes at regular intervals (e.g., every 15-30 minutes) to establish a baseline flow rate.

    • Administer this compound or an alternative compound intravenously.

    • Continue collecting bile and record the volume and weight to determine the bile flow rate (µL/min/100g body weight).

  • Bile Analysis:

    • The collected bile can be used for further analysis of bile salt, cholesterol, and phospholipid concentrations.

C. Cell Viability Assay (MTT Assay)

This assay is crucial for assessing the cytotoxic potential of the compounds.

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment:

    • Treat cells with a range of concentrations of this compound or its alternatives for a specified duration (e.g., 24, 48 hours).

  • MTT Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Analysis:

    • Calculate cell viability as a percentage of the untreated control.

VI. Visualizations

A. Signaling Pathway Diagram

The following diagram illustrates the general autophagy signaling pathway, highlighting the key proteins (LC3, Beclin-1) and the regulatory role of the mTOR pathway. The potential, yet unconfirmed, point of action for this compound is indicated with a dashed line and a question mark.

Autophagy_Pathway cluster_mTOR mTOR Signaling cluster_Autophagosome_Formation Autophagosome Formation mTORC1 mTORC1 ULK1_complex ULK1 Complex mTORC1->ULK1_complex Inhibition Beclin1_complex Beclin-1 Complex (VPS34) ULK1_complex->Beclin1_complex Activation LC3_I LC3-I LC3_II LC3-II (Lipidated) LC3_I->LC3_II Conjugation Autophagosome Autophagosome LC3_II->Autophagosome Incorporation Lysosome Lysosome Autophagosome->Lysosome Fusion Autolysosome Autolysosome (Degradation) SDC Sodium Dehydrocholate SDC->mTORC1 SDC->Beclin1_complex Modulation?

Caption: General Autophagy Signaling Pathway.

B. Experimental Workflow Diagram

The following diagram outlines the workflow for a comparative study of this compound and its alternatives.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cell_culture Cell Culture (e.g., Hepatocytes, Pancreatic cells) treatment Treatment: - this compound - Sodium Cholate - Sodium Deoxycholate cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability western_blot Western Blot (LC3, Beclin-1, p-mTOR) treatment->western_blot data_analysis Data Analysis & Comparison viability->data_analysis western_blot->data_analysis animal_model Animal Model (Rats with Bile Duct Cannulation) compound_admin Compound Administration (Intravenous) animal_model->compound_admin bile_collection Bile Collection & Flow Rate Measurement compound_admin->bile_collection serum_analysis Serum Analysis (Amylase, Lipase) compound_admin->serum_analysis bile_collection->data_analysis serum_analysis->data_analysis

Caption: Comparative Experimental Workflow.

Conclusion

This compound is an effective hydrocholeretic agent, demonstrably increasing bile volume, though its effect on biliary composition differs from alternatives like sodium taurocholate. While there are claims of its ability to modulate autophagy, there is a stark absence of direct, reproducible scientific evidence to support this at the molecular level. Future research should focus on elucidating the specific signaling pathways affected by this compound and on conducting studies to validate the reproducibility of its reported mechanisms. This will be crucial for a comprehensive understanding of its therapeutic potential and for guiding the development of related compounds.

References

A Comparative Analysis of Sodium Dehydrocholate and Synthetic Choleretic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of sodium dehydrocholate (B1245472), a naturally derived choleretic agent, with various synthetic compounds designed to stimulate bile secretion. The following sections detail their mechanisms of action, present comparative efficacy data, and outline the experimental protocols used for their evaluation.

Introduction to Choleretic Agents

Choleretic agents are substances that increase the volume and solid content of bile produced by the liver. They are of significant interest in the management of cholestatic liver diseases and other conditions characterized by impaired bile flow. Sodium dehydrocholate, the sodium salt of dehydrocholic acid, is a well-established choleretic. In recent years, a range of synthetic compounds have been developed with the aim of providing more targeted and effective choleretic action. This guide benchmarks the performance of this compound against these synthetic alternatives.

Comparative Efficacy of Choleretic Compounds

The efficacy of choleretic agents is primarily assessed by their ability to increase bile flow. The following table summarizes available quantitative data from various preclinical and clinical studies. It is important to note that the data presented is collated from different studies and experimental conditions may vary, making direct comparisons challenging.

CompoundAnimal Model/Study PopulationDoseChange in Bile FlowReference
This compound Sheep50 µmol/min (IV infusion)Increase to a mean of 20.59 µL/kg/min[1]
Rats-Increased bile flow[2]
Rats and Rabbits-2 to 2.5-fold increase[3]
Dogs-Six-fold increase[3]
Ursodeoxycholic Acid (UDCA) Liver Transplant Patients15 mg/kg/dayIncrease from 106 mL/day to 183 mL/day (Day 2)[4]
Rats-Did not increase bile flow under tested conditions[2]
Cyclobutyrol (B1669401) Rats0.40-2.16 mmol/kgDose-dependent increase in bile flow[5]
Valproic Acid Rats37.5-150 mg/kg (IV)Increase from 50-60 µL/min/kg to 120-145 µL/min/kg[6]
Phloracetophenone Rats-Potent choleretic activity[7]

Mechanisms of Action and Signaling Pathways

The choleretic effects of these compounds are mediated through distinct signaling pathways. This compound and some synthetic bile acid analogues primarily act through bile acid-dependent pathways, while others exert their effects independently of bile acid secretion.

This compound

This compound is a hydrocholeretic agent, meaning it increases the volume of bile with a lower concentration of bile acids. Its biological effect is similar to that of cholic acid, and it is partially converted to cholic acid and deoxycholic acid in the body.[2] These bile acids are known to be ligands for the farnesoid X receptor (FXR), a nuclear receptor that plays a key role in regulating bile acid homeostasis. Activation of FXR in hepatocytes leads to the transcription of genes involved in bile acid transport, including the bile salt export pump (BSEP), which is the rate-limiting step for bile salt secretion.[8][9]

Sodium_Dehydrocholate_Pathway cluster_blood Sinusoidal Blood cluster_hepatocyte Hepatocyte cluster_canaliculus Bile Canaliculus SDC_blood This compound SDC_hep This compound SDC_blood->SDC_hep Uptake Cholic_Acid Cholic Acid / Deoxycholic Acid SDC_hep->Cholic_Acid Metabolism FXR FXR Cholic_Acid->FXR Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR BSEP_Gene BSEP Gene FXR_RXR->BSEP_Gene Induces Transcription BSEP_Protein BSEP Transporter BSEP_Gene->BSEP_Protein Translation Bile_Flow Increased Bile Flow BSEP_Protein->Bile_Flow Increases Bile Salt Efflux

Figure 1: Proposed signaling pathway for this compound.

Synthetic Choleretic Compounds

UDCA's choleretic mechanism is complex and involves multiple pathways. It is conjugated with taurine (B1682933) in hepatocytes to form tauroursodeoxycholic acid (TUDCA). TUDCA can modulate intracellular calcium levels and activate protein kinase Cα (PKCα) and phosphoinositide 3-kinase (PI3K).[10] These signaling events, along with the involvement of MEK and cAMP-dependent pathways, are thought to stimulate biliary bicarbonate secretion, leading to a choleretic effect.[10] UDCA can also upregulate the expression of the bile salt export pump (BSEP).[10]

UDCA_Pathway cluster_hepatocyte Hepatocyte cluster_cholangiocyte Cholangiocyte cluster_bile_duct Bile Duct Lumen UDCA UDCA TUDCA TUDCA UDCA->TUDCA Conjugation Ca2 ↑ Intracellular Ca²⁺ TUDCA->Ca2 Modulates PKCa PKCα TUDCA->PKCa Activates PI3K PI3K TUDCA->PI3K Activates HCO3_Secretion ↑ HCO₃⁻ Secretion Ca2->HCO3_Secretion PKCa->HCO3_Secretion PI3K->HCO3_Secretion MEK MEK MEK->HCO3_Secretion cAMP cAMP cAMP->HCO3_Secretion Bile_Flow Increased Bile Flow HCO3_Secretion->Bile_Flow

Figure 2: Signaling pathway for Ursodeoxycholic Acid (UDCA).

Cyclobutyrol induces a bile acid-independent choleresis.[5] This means its effect is not primarily due to an increase in the secretion of bile acids. Instead, it is thought to act directly on the canalicular membrane of hepatocytes, though the precise molecular mechanism remains to be fully elucidated.[11] It has been shown to increase the output of sodium, potassium, chloride, and bicarbonate into the bile in a dose-dependent manner.[5]

Cyclobutyrol_Workflow cluster_blood Blood cluster_hepatocyte Hepatocyte cluster_canaliculus Bile Canaliculus Cyclobutyrol_blood Cyclobutyrol Cyclobutyrol_hep Cyclobutyrol Cyclobutyrol_blood->Cyclobutyrol_hep Uptake Canalicular_Membrane Canalicular Membrane Cyclobutyrol_hep->Canalicular_Membrane Acts on Ion_Transport ↑ Na⁺, K⁺, Cl⁻, HCO₃⁻ Transport Canalicular_Membrane->Ion_Transport Bile_Flow Increased Bile Flow (Bile Acid Independent) Ion_Transport->Bile_Flow Osmotic Gradient

Figure 3: Proposed mechanism of action for Cyclobutyrol.

Experimental Protocols

The evaluation of choleretic agents typically involves in vivo studies in animal models, with the rat being the most common. The following is a generalized protocol for assessing the choleretic activity of a test compound.

Bile Duct Cannulation and Bile Collection in Rats

This protocol outlines the key steps for measuring bile flow and composition in response to a test compound.

Experimental_Workflow Animal_Prep 1. Animal Preparation - Fasting (12-18h) - Anesthesia Surgery 2. Surgical Procedure - Midline laparotomy - Isolate common bile duct - Ligate distal end Animal_Prep->Surgery Cannulation 3. Cannulation - Insert cannula into bile duct - Secure with ligatures Surgery->Cannulation Stabilization 4. Stabilization Period - Allow animal to stabilize (30-60 min) Cannulation->Stabilization Baseline 5. Baseline Bile Collection - Collect bile for 30-60 min - Measure flow rate and composition Stabilization->Baseline Compound_Admin 6. Compound Administration - Administer test compound (IV, IP, or PO) - Administer vehicle to control group Baseline->Compound_Admin Post_Admin_Collection 7. Post-Administration Bile Collection - Collect bile at timed intervals - Measure flow rate and composition Compound_Admin->Post_Admin_Collection Data_Analysis 8. Data Analysis - Compare bile flow and composition between treated and control groups Post_Admin_Collection->Data_Analysis

Figure 4: Experimental workflow for evaluating choleretic agents.

Materials and Methods:

  • Animals: Male Wistar or Sprague-Dawley rats (250-300g).

  • Anesthesia: Urethane (1.25 g/kg, IP) or a similar anesthetic.

  • Surgical Procedure:

    • Anesthetize the rat and ensure a stable plane of anesthesia.

    • Perform a midline laparotomy to expose the abdominal cavity.

    • Gently locate and isolate the common bile duct.

    • Ligate the bile duct close to the duodenum.

    • Make a small incision in the bile duct and insert a polyethylene (B3416737) cannula (PE-10).

    • Secure the cannula in place with ligatures.

  • Bile Collection:

    • Allow the animal to stabilize for 30-60 minutes.

    • Collect bile into pre-weighed tubes for a baseline period (e.g., 30-60 minutes).

    • Administer the test compound or vehicle control.

    • Continue to collect bile in timed intervals for the duration of the experiment.

  • Measurements:

    • Bile Flow: Determined gravimetrically, assuming a density of 1 g/mL, and expressed as µL/min/100g body weight.

    • Bile Composition: Analyze for total bile acids, cholesterol, phospholipids (B1166683), and electrolytes using standard biochemical assays.

Conclusion

This compound remains a relevant choleretic agent, demonstrating efficacy in increasing bile flow. Its mechanism is primarily linked to its conversion to natural bile acids that activate FXR signaling. Synthetic choleretics, such as UDCA and cyclobutyrol, offer alternative mechanisms of action. UDCA acts through multiple signaling pathways to stimulate bicarbonate-rich choleresis, while cyclobutyrol induces a bile acid-independent bile flow. The choice of a choleretic agent for research or therapeutic development will depend on the specific application and the desired mechanistic profile. Further head-to-head comparative studies under standardized experimental conditions are warranted to provide a more definitive ranking of the potency and efficacy of these compounds.

References

A Head-to-Head Comparison: Sodium Dehydrocholate and Ursodeoxycholic Acid in Hepatobiliary Research and Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between bile acid derivatives is critical for advancing the treatment of hepatobiliary diseases. This guide provides a comprehensive, data-driven comparison of Sodium Dehydrocholate (B1245472) and Ursodeoxycholic Acid (UDCA), two bile acids with distinct pharmacological profiles.

While both agents influence bile flow and composition, their mechanisms of action, therapeutic applications, and clinical evidence bases differ significantly. This report synthesizes available preclinical and clinical data to illuminate these differences, offering a valuable resource for informed decision-making in research and development.

At a Glance: Key Differences

FeatureSodium DehydrocholateUrsodeoxycholic Acid (UDCA)
Primary Mechanism Potent choleretic; increases bile volume (hydrocholeresis)[1][2][3][4][5].Cytoprotective, stabilizes cell membranes, replaces toxic bile acids, modest choleretic, anti-apoptotic, and immunomodulatory[6][7][8][9][10].
Therapeutic Uses Primarily used as a choleretic for digestive support and in some diagnostic procedures[1][2][3][5][11].Treatment of primary biliary cholangitis (PBC), dissolution of cholesterol gallstones, and management of other cholestatic liver diseases[6][7][12][13][14][15].
Clinical Efficacy Limited data from controlled clinical trials to support therapeutic efficacy.Extensive clinical trial data demonstrating efficacy in improving liver biochemistries, delaying disease progression in PBC, and dissolving gallstones[6][14][16][17].
Safety Profile Generally considered a mild irritant; limited comprehensive clinical safety data available[18].Well-characterized safety profile; common side effects include diarrhea and abdominal discomfort. Rare but serious adverse events have been reported[19][20][21][22][23].
FDA Approval Not approved as a therapeutic agent for specific liver diseases.Approved for the treatment of Primary Biliary Cholangitis and for the dissolution of radiolucent, non-calcified gallbladder stones[6].

In-Depth Analysis

Mechanism of Action

This compound, a synthetic bile acid, primarily acts as a hydrocholeretic, significantly increasing the volume of bile secreted without a proportional increase in bile salt concentration[2][4]. Its proposed mechanism involves an osmotic effect, drawing water and electrolytes into the bile canaliculi. Some evidence also suggests it may enhance the permeability of tight junctions in the canalicular membranes[2].

In contrast, UDCA, a naturally occurring hydrophilic bile acid, exhibits a multifaceted mechanism of action. It protects hepatocytes and cholangiocytes from the cytotoxic effects of more hydrophobic bile acids by altering the composition of the bile acid pool[6][7][8]. UDCA also stimulates hepatobiliary secretion, though to a lesser extent than this compound, and has demonstrated anti-apoptotic and immunomodulatory properties[7][8][9][10].

cluster_SDC This compound cluster_UDCA Ursodeoxycholic Acid SDC This compound OsmoticEffect Osmotic Effect in Canaliculi SDC->OsmoticEffect IncreasedPermeability Increased Tight Junction Permeability SDC->IncreasedPermeability Hydrocholeresis Increased Bile Volume (Hydrocholeresis) OsmoticEffect->Hydrocholeresis IncreasedPermeability->Hydrocholeresis UDCA Ursodeoxycholic Acid Cytoprotection Cytoprotection of Hepatocytes & Cholangiocytes UDCA->Cytoprotection ToxicBileAcidReplacement Replacement of Toxic Bile Acids UDCA->ToxicBileAcidReplacement CholereticEffect Stimulation of Bile Flow UDCA->CholereticEffect AntiApoptotic Anti-Apoptotic Effects UDCA->AntiApoptotic Immunomodulation Immunomodulatory Effects UDCA->Immunomodulation TherapeuticOutcome Improved Liver Function & Reduced Injury Cytoprotection->TherapeuticOutcome ToxicBileAcidReplacement->TherapeuticOutcome CholereticEffect->TherapeuticOutcome AntiApoptotic->TherapeuticOutcome Immunomodulation->TherapeuticOutcome

Figure 1: Comparative Mechanisms of Action.

Preclinical Comparative Data

A study in rats provided some of the few direct comparative insights into the metabolic effects of this compound and UDCA.

ParameterThis compoundUrsodeoxycholic Acid (UDCA)
Bile Flow IncreasedNo significant change
Biliary Cholesterol Secretion IncreasedNo significant change
Liver Cholesterol Level IncreasedNo significant change
Fecal Sterol Excretion DecreasedIncreased
Primary Metabolic Conversion Converted to cholic and deoxycholic acidsConverted to lithocholic and muricholic acids

Data adapted from a study in Wistar rats.

Clinical Evidence: A Tale of Two Evidentiary Landscapes

The clinical data supporting the use of UDCA is extensive and robust, particularly for cholestatic liver diseases. In contrast, there is a notable absence of large-scale, controlled clinical trials evaluating the therapeutic efficacy of this compound for specific liver disorders.

Ursodeoxycholic Acid in Practice: Gallstone Dissolution

UDCA is a well-established non-surgical option for the dissolution of cholesterol-rich gallstones.

Representative Clinical Trial Protocol: Gallstone Dissolution with UDCA

  • Study Design: A multicenter, double-blind, placebo-controlled trial.

  • Patient Population: Subjects with radiolucent, non-calcified gallstones in a functioning gallbladder.

  • Intervention: Patients randomized to receive UDCA (e.g., 8-10 mg/kg/day) or a placebo.

  • Duration: 6-24 months.

  • Primary Endpoint: Complete or partial dissolution of gallstones as assessed by oral cholecystography or ultrasonography.

  • Secondary Endpoints: Changes in biliary lipid composition, incidence of biliary pain, and adverse events.

Start Patient Screening (Radiolucent Gallstones, Functioning Gallbladder) Randomization Randomization Start->Randomization GroupA UDCA Treatment Group (e.g., 8-10 mg/kg/day) Randomization->GroupA GroupB Placebo Group Randomization->GroupB FollowUp Follow-up Assessments (e.g., 6, 12, 24 months) GroupA->FollowUp GroupB->FollowUp Imaging Gallbladder Imaging (Ultrasonography or Oral Cholecystography) FollowUp->Imaging Safety Adverse Event Monitoring FollowUp->Safety Analysis Data Analysis (Comparison of Dissolution Rates) Imaging->Analysis Safety->Analysis

Figure 2: UDCA Gallstone Dissolution Trial Workflow.

Safety and Tolerability

Ursodeoxycholic Acid: The safety profile of UDCA is well-established through extensive clinical use and trials.

  • Common Side Effects: Diarrhea, abdominal discomfort, nausea, and headache are among the more frequently reported adverse effects[19][22][23].

  • Rare but Serious Risks: Liver enzyme elevation, jaundice, and pancreatitis have been reported, necessitating monitoring, especially in patients with advanced liver disease[19][21].

  • Drug Interactions: UDCA absorption can be impaired by bile acid sequestrants (e.g., cholestyramine) and aluminum-containing antacids. It may also affect the metabolism of drugs like cyclosporine[20][22].

This compound: Comprehensive clinical safety data is less available.

  • It is described as a mild irritant and should be handled with appropriate care in a laboratory or manufacturing setting[18].

  • Due to its potent choleretic effect, its use in patients with biliary obstruction could be contraindicated.

Conclusion for the Research Professional

This compound and ursodeoxycholic acid, while both related to bile acid physiology, are not interchangeable and serve distinct purposes in medicine and research.

This compound is a powerful tool for stimulating bile flow, making it a subject of interest for studies on bile dynamics and potentially as a digestive aid. However, its therapeutic potential for treating chronic liver diseases is largely unexplored and unsupported by robust clinical evidence.

Ursodeoxycholic acid , in contrast, stands as a cornerstone in the management of cholestatic liver diseases and a viable non-surgical option for gallstone dissolution. Its multifaceted mechanisms of action, supported by a wealth of clinical trial data, solidify its role in current therapeutic arsenals.

For researchers and drug developers, the clear delineation of their properties is crucial. Future research could explore the potential synergistic or complementary roles of hydrocholeretic and cytoprotective bile acids. However, based on current evidence, UDCA remains the superior and evidence-backed therapeutic agent for the treatment of specific, well-defined liver and gallbladder conditions.

References

Validating Cholestasis Research Tools: A Comparative Guide to Common Induction Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate in vivo model is critical for studying the pathophysiology of cholestasis and evaluating potential therapeutic agents. This guide provides a comparative analysis of established experimental models of cholestasis. It is important to note that while the initial query focused on sodium dehydrocholate (B1245472), a thorough review of scientific literature reveals that sodium dehydrocholate is a choleretic agent, meaning it increases bile flow. Therefore, it is not a suitable tool for inducing cholestasis, which is characterized by the reduction or cessation of bile flow. This guide will instead focus on validating and comparing the most widely used and scientifically accepted models for inducing cholestasis in research: Bile Duct Ligation (BDL), α-naphthylisothiocyanate (ANIT), and Lithocholic Acid (LCA) administration.

Executive Summary

The choice of a cholestasis model depends on the specific research question, as each model recapitulates different aspects of human cholestatic liver diseases.

  • Bile Duct Ligation (BDL) is a surgical model of extrahepatic obstructive cholestasis that provides a robust and reproducible induction of liver injury, inflammation, and fibrosis.

  • α-naphthylisothiocyanate (ANIT) is a chemical model of intrahepatic cholestasis that selectively damages bile duct epithelial cells, leading to inflammation and impaired bile flow.

  • Lithocholic Acid (LCA) , a hydrophobic secondary bile acid, is used to induce intrahepatic cholestasis and provides insights into bile acid toxicity and related cellular injury.

This guide presents a detailed comparison of these models, including their mechanisms of action, experimental protocols, and key outcome parameters, to assist researchers in selecting the most appropriate model for their studies.

Comparison of Cholestasis Induction Models

The following table summarizes the key characteristics and outcomes of the three most common experimental models of cholestasis.

FeatureBile Duct Ligation (BDL)α-naphthylisothiocyanate (ANIT)Lithocholic Acid (LCA)
Model Type Surgical, Extrahepatic Obstructive CholestasisChemical, Intrahepatic CholestasisChemical, Intrahepatic Cholestasis
Mechanism Complete physical obstruction of the common bile duct, leading to bile accumulation, pressure-induced injury, inflammation, and fibrosis.[1][2]Covalent binding to and damage of biliary epithelial cells, leading to bile duct obstruction, inflammation, and subsequent hepatocyte injury.[3]Direct toxicity from the accumulation of a hydrophobic bile acid, leading to membrane disruption, mitochondrial dysfunction, and apoptosis of hepatocytes.[4][5][6]
Typical Animal Mice, RatsMice, RatsMice, Rats
Induction Time Acute to chronic (days to weeks)Acute (24-72 hours)Acute to sub-chronic (hours to days)
Key Pathological Features Biliary proliferation, portal inflammation, progressive fibrosis, cirrhosis.[1][2]Bile duct necrosis, neutrophilic infiltration, hepatocellular necrosis.[3]Hepatocellular necrosis and apoptosis, canalicular plugs, minimal to moderate inflammation.[6]
Advantages Highly reproducible, mimics obstructive jaundice, well-characterized fibrotic response.[1][2]Non-invasive (oral gavage), rapid onset, useful for studying acute cholangitis and drug-induced cholestasis.[3]Models direct bile acid toxicity, useful for studying mechanisms of bile acid-induced hepatocyte injury.[4][5]
Disadvantages Invasive surgery with potential for complications, high mortality rate.[1]Can have extrahepatic effects, hepatotoxicity can be variable depending on dose and animal strain.Less pronounced inflammatory and fibrotic response compared to BDL.

Key Serum Biomarkers in Experimental Cholestasis

The following table outlines the expected changes in key serum biochemical markers in different cholestasis models.

BiomarkerBile Duct Ligation (BDL)α-naphthylisothiocyanate (ANIT)Lithocholic Acid (LCA)Normal Range (Rodent - approximate)
Alanine Aminotransferase (ALT) Significant increaseSignificant increaseModerate to significant increase20-80 U/L
Aspartate Aminotransferase (AST) Significant increaseSignificant increaseModerate to significant increase50-150 U/L
Alkaline Phosphatase (ALP) Marked increaseMarked increaseModerate increase100-400 U/L
Total Bilirubin Marked increaseModerate to marked increaseMild to moderate increase0.1-0.5 mg/dL
Total Bile Acids (TBA) Marked increaseMarked increaseMarked increase1-10 µmol/L

Note: Normal ranges can vary depending on the species, strain, age, and sex of the animal, as well as the specific laboratory assay used.

Experimental Protocols

Bile Duct Ligation (BDL)

Objective: To induce extrahepatic obstructive cholestasis through surgical ligation of the common bile duct.[1]

Materials:

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, needle holders)

  • Suture material (e.g., 4-0 silk)

  • Warming pad

  • Stereomicroscope (optional)

Procedure:

  • Anesthetize the animal and place it on a warming pad to maintain body temperature.

  • Make a midline abdominal incision to expose the abdominal cavity.

  • Gently retract the liver to locate the common bile duct.

  • Carefully isolate the common bile duct from surrounding tissue.

  • Double-ligate the bile duct with silk suture.

  • Close the abdominal incision in layers.

  • Provide post-operative care, including analgesics and monitoring.

α-naphthylisothiocyanate (ANIT) Administration

Objective: To induce intrahepatic cholestasis through chemical injury to the biliary epithelium.[3]

Materials:

  • α-naphthylisothiocyanate (ANIT)

  • Vehicle (e.g., corn oil or olive oil)

  • Oral gavage needles

Procedure:

  • Prepare a suspension of ANIT in the chosen vehicle at the desired concentration (e.g., 50-75 mg/kg for mice).

  • Administer the ANIT suspension to the animal via oral gavage.

  • House the animals with free access to food and water.

  • Monitor for signs of toxicity.

  • Collect samples at desired time points (typically 24, 48, or 72 hours post-administration).

Lithocholic Acid (LCA) Administration

Objective: To induce intrahepatic cholestasis through the administration of a toxic hydrophobic bile acid.[7]

Materials:

  • Lithocholic acid (or its sodium salt)

  • Vehicle for dietary mixing or injection

Procedure (Dietary Administration):

  • Incorporate LCA into the rodent chow at a specified concentration (e.g., 0.5% - 1% w/w).

  • Feed the animals the LCA-supplemented diet for the desired duration (e.g., 1-7 days).

  • Provide free access to water.

  • Monitor food intake, body weight, and clinical signs.

  • Collect samples at the end of the study period.

Procedure (Intravenous Infusion):

  • Prepare a solution of sodium lithocholate for infusion.

  • Cannulate a suitable vein (e.g., jugular vein) in the anesthetized animal.

  • Infuse the sodium lithocholate solution at a constant rate (e.g., 0.1-0.2 µmol/min/100g body weight).[8]

  • Monitor physiological parameters during the infusion.

  • Collect samples at specified time points during or after the infusion.

Signaling Pathways and Experimental Workflows

BDL_Workflow cluster_pre_op Pre-Operative cluster_op Operative cluster_post_op Post-Operative Anesthesia Anesthesia Induction Surgical_Prep Surgical Site Preparation Anesthesia->Surgical_Prep Laparotomy Midline Laparotomy Surgical_Prep->Laparotomy BDL Bile Duct Ligation Laparotomy->BDL Closure Abdominal Closure BDL->Closure Recovery Recovery & Analgesia Closure->Recovery Monitoring Monitoring Recovery->Monitoring Sample_Collection Sample Collection Monitoring->Sample_Collection

Experimental workflow for the Bile Duct Ligation (BDL) model.

ANIT_Pathway ANIT ANIT Administration Hepatocyte Hepatocyte Metabolism (GSH Conjugation) ANIT->Hepatocyte Bile_Canaliculus Transport into Bile Hepatocyte->Bile_Canaliculus BEC Biliary Epithelial Cells (BECs) Bile_Canaliculus->BEC BEC_Injury BEC Injury & Necrosis BEC->BEC_Injury Inflammation Neutrophilic Infiltration & Inflammation BEC_Injury->Inflammation Obstruction Bile Duct Obstruction Inflammation->Obstruction Cholestasis Intrahepatic Cholestasis Obstruction->Cholestasis Hepatocyte_Injury Secondary Hepatocyte Injury Cholestasis->Hepatocyte_Injury Model_Comparison cluster_type Type of Cholestasis cluster_model Experimental Model Extrahepatic Extrahepatic (Obstructive) BDL Bile Duct Ligation (BDL) Extrahepatic->BDL Surgical Obstruction Intrahepatic Intrahepatic (Hepatocellular/Canalicular) ANIT ANIT Intrahepatic->ANIT Chemical Injury to BECs LCA Lithocholic Acid (LCA) Intrahepatic->LCA Bile Acid Toxicity

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Sodium Dehydrocholate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, meticulous adherence to safety protocols is paramount, extending to the proper disposal of chemical reagents. This guide provides essential, step-by-step procedures for the safe and compliant disposal of sodium dehydrocholate (B1245472), ensuring the protection of laboratory personnel and the environment.

Sodium dehydrocholate, while not classified as a hazardous substance according to its Safety Data Sheet, requires responsible disposal as a chemical waste.[1] Discharge into drains or the environment must be strictly avoided.[1][2] The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

Immediate Safety and Handling for Disposal

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1] All handling should occur in a well-ventilated area.[1]

Step-by-Step Disposal Protocol

1. Waste Collection and Segregation:

  • Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper or pipette tips, in a designated, leak-proof container. This container must be compatible with the chemical.[1]

  • Aqueous Solutions: Collect aqueous solutions of this compound in a separate, clearly labeled, and sealed container. Do not mix with other chemical waste streams unless compatibility has been verified. Aqueous waste should be collected separately from organic solvent waste.[3]

  • Avoid Incompatibilities: Ensure that this compound waste is not mixed with incompatible chemicals. While specific incompatibilities for disposal are not listed, a prudent approach is to segregate it from strong acids, bases, and oxidizing agents.

2. Container Labeling:

  • Immediately label the waste container with the words "Hazardous Waste."[3]

  • The label must clearly identify the contents as "this compound Waste" and include the approximate concentration if in solution.[1]

  • Include the name and contact information of the generating laboratory and the date the waste was first added to the container.[1]

3. Temporary Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[3][4]

  • The SAA must be under the control of laboratory personnel and away from general traffic areas.[5]

  • Ensure the use of secondary containment, such as a tray or tub, to capture any potential leaks or spills.[3][5]

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[1][4]

4. Arranging for Disposal:

  • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider.

  • Follow your institution's specific procedures for requesting a waste pickup.

  • A hazardous waste manifest will be used to track the waste from your laboratory to the final disposal facility.[6][7][8] This system ensures regulatory compliance and a clear chain of custody.

5. Spill and Emergency Procedures:

  • In the event of a spill, prevent further leakage if it is safe to do so.[1]

  • For solid spills, collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[1] Avoid creating dust.[1][2]

  • For liquid spills, absorb the material with an inert substance and place it in the designated waste container.

  • Ensure the spill area is well-ventilated.[1]

  • Report the spill to your laboratory supervisor and EHS department.

Regulatory Framework

The disposal of chemical waste, including this compound, is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5] These regulations prohibit the disposal of chemical waste in regular trash or down the sewer system and mandate proper documentation and handling by trained personnel.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

cluster_0 In the Laboratory cluster_1 Disposal Coordination cluster_2 Final Disposal A Generate Sodium Dehydrocholate Waste B Wear Appropriate PPE A->B C Collect Waste in a Compatible Container B->C D Segregate from Incompatible Wastes C->D E Label Container as 'Hazardous Waste' with Contents D->E F Store in Secondary Containment in a Designated SAA E->F G Is Container Full or Ready for Disposal? F->G G->F No H Contact Institutional EHS or Waste Management G->H Yes I Schedule Waste Pickup H->I J Prepare for Transport (Ensure Lid is Secure) I->J K Licensed Waste Hauler Collects Waste J->K L Waste is Transported to a Licensed Disposal Facility K->L M Final Disposal via Incineration or Other Approved Method L->M N Receive Copy of Completed Waste Manifest M->N

Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling Sodium Dehydrocholate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Sodium dehydrocholate (B1245472). Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. Sodium dehydrocholate is a white to off-white powder used as a surfactant and emulsifying agent[1]. While some sources do not classify it as hazardous, others indicate it can be harmful if swallowed and may cause skin, eye, and respiratory irritation[2][3][4]. Therefore, handling it with appropriate care and protective measures is essential[1].

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment required when handling this compound.

Protection Type Equipment Specification Standards and Recommendations
Eye / Face Tightly fitting safety goggles with side-shields or a full-face shield.Goggles should conform to EN 166 (EU) or be NIOSH (US) approved[2]. A full-facial shield offers more comprehensive protection against splashes[5].
Hand Chemical-impermeable gloves (e.g., Nitrile rubber).Gloves must be inspected before use and should comply with standards like EN 374[2][6].
Body Impervious, fire/flame-resistant lab coat or long-sleeved clothing.Wear suitable protective clothing to prevent skin contact[2][3][7].
Respiratory A full-face respirator, or a NIOSH-certified N95/N100 respirator.Required when working in poorly ventilated areas, if dust/aerosols are generated, or if exposure limits are exceeded[2][3][5][7].

Operational Plan: Safe Handling Protocol

Follow these step-by-step procedures for the safe handling of this compound from receipt to storage.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area, preferably a chemical fume hood, is operational before handling[2][7].

  • Designate a specific area for handling this compound.

  • Verify that an emergency eyewash station and safety shower are accessible and functional.

  • Keep all sources of ignition away from the handling area and use non-sparking tools to prevent fire from electrostatic discharge[2].

2. Handling the Chemical:

  • Don the appropriate PPE as detailed in the table above.

  • Avoid all personal contact with the substance, including inhalation of dust[8].

  • Wash hands thoroughly with soap and water after handling is complete[2][7][9].

  • Do not eat, drink, or smoke in the designated handling area[4][7][9].

  • Avoid the formation and accumulation of dust[2][3][8].

3. Storage:

  • Store this compound in its original, tightly closed container[2][3][7].

  • Keep the container in a dry, cool, and well-ventilated place[2][3][7].

  • Store apart from incompatible materials or foodstuff containers[2].

Emergency and Disposal Plans

Accidental Release Measures (Spills):

  • Evacuate: Immediately evacuate unnecessary personnel from the spill area[2].

  • Ventilate: Ensure the area is well-ventilated[2].

  • Contain: Prevent the spill from entering drains or waterways[2][8][9].

  • Clean-up:

    • For dry spills, use dry clean-up procedures such as sweeping or vacuuming to avoid generating dust[3][8].

    • Collect the material with a clean shovel and place it into a suitable, sealed, and labeled container for disposal[3][7][8].

  • Decontaminate: Wash the spill site thoroughly after the material has been collected[10].

First Aid Procedures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention[2][10].

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water and consult a doctor[2].

  • Eye Contact: Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention[2].

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or Poison Control Center immediately[2][9].

Waste Disposal Plan:

  • All waste materials, including the chemical residue and any contaminated containers or cleaning materials, must be treated as hazardous waste.

  • Dispose of contents and containers at an approved waste disposal plant or through a licensed chemical destruction facility[2][9].

  • Do not discharge into sewers or waterways[2].

  • Ensure disposal complies with all local, regional, and national regulations[7][9]. Leave chemicals in their original containers and do not mix with other waste[9].

Workflow for Handling this compound

prep 1. Preparation ppe 2. Don PPE prep->ppe handle 3. Chemical Handling ppe->handle spill Spill Occurs handle->spill use 4. Post-Handling handle->use emergency Emergency Procedures spill->emergency disposal 6. Waste Disposal emergency->disposal storage 5. Storage use->storage use->disposal

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium dehydrocholate
Reactant of Route 2
Sodium dehydrocholate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.